molecular formula C14H16N2O2S B183598 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide CAS No. 874212-15-4

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B183598
CAS No.: 874212-15-4
M. Wt: 276.36 g/mol
InChI Key: CZOMDJJAFZSMPA-UHFFFAOYSA-N
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Description

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds recognized for their significant role as inhibitors of carbonic anhydrase (CA) isozymes . The benzenesulfonamide group serves as a key pharmacophore that coordinates the zinc ion in the active site of CAs, while the 3,5-dimethylphenyl "tail" moiety influences the compound's binding affinity and selectivity towards specific CA isoforms . This modulation of CA activity is a critical mechanism investigated for therapeutic applications, as various CA isoforms are overexpressed in numerous pathologies. The structural motif of substituting the benzenesulfonamide core with different aromatic amines is a well-established strategy in medicinal chemistry to develop potent and selective enzyme inhibitors . Research into related compounds highlights their potential in creating targeted therapies, particularly in areas such as oncology, where certain CA isoforms are associated with tumor progression . This makes this compound a valuable chemical scaffold for researchers exploring structure-activity relationships, enzyme kinetics, and the development of novel bioactive molecules.

Properties

IUPAC Name

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-7-11(2)9-13(8-10)16-19(17,18)14-5-3-12(15)4-6-14/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOMDJJAFZSMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544791
Record name 4-Amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874212-15-4
Record name 4-Amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded overview of the synthesis and structural elucidation of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide, a sulfonamide compound of interest in medicinal chemistry and materials science. We detail a robust two-step synthetic pathway, beginning with the protection of sulfanilamide, followed by a nucleophilic substitution reaction with 3,5-dimethylaniline, and concluding with acidic deprotection. The rationale behind key experimental choices, such as reagent selection and purification strategies, is thoroughly explained. Furthermore, this document outlines the essential analytical techniques required for unambiguous characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected data and interpretation guidelines are provided to ensure researchers can confidently validate the synthesis and purity of the target molecule.

Introduction: The Significance of Sulfonamides

Sulfonamides are a cornerstone class of compounds in pharmaceutical sciences, first recognized for their revolutionary antibacterial properties[1][2][3]. The archetypal sulfonamide structure, characterized by a sulfonyl group directly bonded to a nitrogen atom (-SO₂NH-), serves as a versatile pharmacophore. This structural motif is present in a wide array of therapeutic agents, including diuretics, antivirals, and anticancer drugs[1][2][4]. Their continued relevance stems from their ability to act as mimics of p-aminobenzoic acid (PABA), a crucial intermediate in bacterial folic acid synthesis, thereby functioning as competitive inhibitors of the dihydropteroate synthetase enzyme[3][5].

The target molecule, this compound, is a derivative of sulfanilamide. Its structure combines the essential p-aminobenzenesulfonamide core with a sterically hindered 3,5-dimethylphenyl group. This substitution pattern is of significant interest as it can modulate the compound's physicochemical properties, such as lipophilicity and conformational flexibility, which in turn influences its biological activity and potential as a scaffold for novel drug candidates. This guide presents a reliable method for its synthesis and a rigorous protocol for its characterization.

Synthesis Strategy and Mechanistic Rationale

A dependable and scalable synthesis of the target compound is achieved through a two-step process designed to maximize yield and purity. The strategy involves:

  • Protection: The primary amino group of the starting material, 4-aminobenzenesulfonamide (sulfanilamide), is temporarily converted to an acetamido group. This is a critical step because the free amine is nucleophilic and would interfere with the subsequent reaction. Acetylation prevents self-reaction and directs the chemistry to the sulfonyl chloride group.

  • Coupling: The intermediate, 4-acetamidobenzenesulfonyl chloride, is reacted with 3,5-dimethylaniline. This is a classic nucleophilic substitution reaction where the nitrogen of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, forming the desired S-N bond[6][7].

  • Deprotection: The acetyl protecting group is removed via acid-catalyzed hydrolysis to regenerate the primary aromatic amine, yielding the final product[5][8][9].

This pathway is favored due to the high commercial availability and low cost of the starting materials, as well as the generally high-yielding and well-documented nature of each reaction step.


}

Figure 1. Overall Synthetic Scheme

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Chlorosulfonic acid is highly corrosive and reacts violently with water; handle with extreme care.

Reagents and Equipment
ReagentMolar Mass ( g/mol )QuantityPurpose
Acetanilide135.170.1 molStarting Material
Chlorosulfonic Acid116.520.4 molChlorosulfonating Agent
3,5-Dimethylaniline121.180.1 molNucleophile
Pyridine79.10ExcessAcid Scavenger/Base
Concentrated HCl36.46ExcessDeprotection Catalyst
Deionized Water18.02As neededSolvent/Washing
Ethanol46.07As neededRecrystallization Solvent
Sodium Bicarbonate84.01As neededNeutralization
Anhydrous MgSO₄120.37As neededDrying Agent

Standard laboratory glassware, a magnetic stirrer with heating capabilities, a reflux condenser, and a Buchner funnel for vacuum filtration are required.

Step-by-Step Synthesis

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Carefully add acetanilide (0.1 mol) in small portions to an ice-cooled flask containing chlorosulfonic acid (0.4 mol) under constant stirring. The temperature should be maintained below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C for one hour to ensure the completion of the reaction[10].

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the sulfonyl chloride product and decompose the excess chlorosulfonic acid.

  • Isolate the white precipitate of 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product. This crude intermediate is typically used immediately in the next step to prevent hydrolysis[11].

Step 2: Synthesis of N-(3,5-dimethylphenyl)-4-acetamidobenzenesulfonamide

  • Dissolve the crude 4-acetamidobenzenesulfonyl chloride (0.1 mol) and 3,5-dimethylaniline (0.1 mol) in pyridine in a round-bottom flask.

  • Heat the mixture at reflux for 2 hours. The pyridine acts as a solvent and a base to neutralize the HCl byproduct[12][13].

  • After cooling, pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

Step 3: Hydrolysis to this compound

  • Suspend the crude product from Step 2 in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating the completion of hydrolysis[8][9].

  • Cool the solution and carefully neutralize it with a saturated solution of sodium bicarbonate until precipitation of the final product is complete.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Purification

Recrystallize the final crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.


}

Figure 2. Experimental Workflow

Structural Elucidation and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

    • Expected Chemical Shifts (δ, ppm):

      • ~10.0-9.5 (s, 1H): Sulfonamide N-H proton.

      • ~7.5-7.7 (d, 2H): Aromatic protons ortho to the SO₂ group.

      • ~6.6-6.8 (d, 2H): Aromatic protons ortho to the NH₂ group.

      • ~6.5-6.6 (s, 1H): Aromatic proton on the dimethylphenyl ring (para to both methyls).

      • ~6.4-6.5 (s, 2H): Aromatic protons on the dimethylphenyl ring (ortho to both methyls).

      • ~5.5-6.0 (s, 2H): Primary amine (NH₂) protons. This peak is often broad and can exchange with D₂O.

      • ~2.1-2.2 (s, 6H): The two methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

    • Expected Chemical Shifts (δ, ppm):

      • ~150-152: Aromatic C-NH₂.

      • ~138-140: Aromatic C-SO₂.

      • ~137-139: Aromatic carbons bearing the methyl groups.

      • ~128-130: Aromatic CH ortho to the SO₂ group.

      • ~125-127: Aromatic ipso-carbon attached to the sulfonamide nitrogen.

      • ~118-120: Aromatic CH para to the methyl groups.

      • ~113-115: Aromatic CH ortho to the NH₂ group.

      • ~112-114: Aromatic CH ortho to the methyl groups.

      • ~20-22: Methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3480 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3200N-H StretchSulfonamide (-SO₂NH-)
1620 - 1580N-H BendPrimary Amine (-NH₂)
1350 - 1310S=O Asymmetric StretchSulfonyl (-SO₂-)[14][15][16]
1170 - 1145S=O Symmetric StretchSulfonyl (-SO₂-)[14][15][16]
920 - 900S-N StretchSulfonamide[15]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

  • Expected Molecular Ion Peak [M+H]⁺: The molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 276.36 g/mol . The ESI-MS spectrum should show a prominent peak at m/z = 277.37, corresponding to the protonated molecule.

  • Fragmentation: Common fragmentation patterns for aromatic sulfonamides upon collision-induced dissociation include the loss of SO₂ (64 Da) and cleavage of the S-N bond[17][18].

Conclusion

This guide has detailed a reliable and well-rationalized synthetic route for this compound. The described multi-step protocol, involving protection, coupling, and deprotection, is a classic and effective strategy in sulfonamide chemistry. Furthermore, the comprehensive characterization plan, utilizing NMR, IR, and MS, provides a robust framework for researchers to verify the structural integrity and purity of the final product. The successful synthesis and characterization of this molecule can serve as a valuable starting point for further investigation in drug discovery and materials science.

References

  • Ueno, K. (1957). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Perreault, H., & Ramaley, L. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Barbarin, N., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Stalder, R., & Baran, P. S. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Akyüz, S., & Turgut, G. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. Available at: [Link]

  • Zhu, C., et al. (2022). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Kaur, G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Song, Y., & Vouros, P. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford Academic. Available at: [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. Available at: [Link]

  • Kaufmann, A., & Butcher, P. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]

  • Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Semantic Scholar. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • Wróbel, R., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Gkliara, M., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Benmebarek, S., et al. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. Available at: [Link]

  • Teo, Y.-C., & Yong, F.-F. (2011). Supporting Information for: An Efficient and General Method for the Synthesis of Sulfonamides. Synlett. Available at: [Link]

  • Wang, W., et al. (2019). Electronic Supplementary Information for: Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Royal Society of Chemistry. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General reference for standard organic chemistry lab procedures).
  • Filo. (2025). Devise a synthesis of each compound from aniline (C6H5NH2). Available at: [Link]

  • Kumar, D., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics. Available at: [Link]

  • Kumar, D., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Li, J., et al. (2010). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Chinese Agricultural Science Bulletin. Available at: [Link]

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  • Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Available at: [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Available at: [Link]

  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • PubChem. (n.d.). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. Available at: [Link]

  • Google Patents. (n.d.). US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is not merely a preliminary step but the very bedrock upon which successful therapeutic development is built. It is this foundational understanding that dictates a compound's journey through the intricate biological milieu – governing its absorption, distribution, metabolism, excretion, and ultimately, its efficacy and safety. This guide is crafted to provide a comprehensive framework for the evaluation of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide , a sulfonamide derivative of significant interest.

While specific experimental data for this particular molecule is not yet widely disseminated in public literature, this document serves as a robust, experience-driven roadmap for its complete physicochemical profiling. We will delve into the established methodologies and theoretical underpinnings necessary to elucidate its core properties. The protocols described herein are designed to be self-validating, reflecting the best practices in the field and ensuring the generation of reliable and reproducible data. This guide is structured to empower researchers to not only measure but also to fundamentally understand the physicochemical narrative of this promising compound.

Core Physicochemical Profile

The physicochemical properties of a drug candidate are the primary determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a comprehensive evaluation of the following parameters is critical.

PropertyValueMethod of Determination/PredictionSignificance in Drug Development
IUPAC Name This compoundN/AUnambiguous chemical identification.
CAS Number 874212-15-4N/AUnique registry number for database tracking.
Molecular Formula C₁₄H₁₆N₂O₂SElemental Analysis, Mass SpectrometryConfirms elemental composition.
Molecular Weight 276.36 g/mol Mass SpectrometryEssential for stoichiometric calculations.
Melting Point Not availableDifferential Scanning Calorimetry (DSC)Indicator of purity and solid-state stability.
Boiling Point Predicted: >450 °C (with decomposition)Thermogravimetric Analysis (TGA)Provides information on thermal stability.
Solubility Not availableShake-Flask Method, Potentiometric TitrationCrucial for absorption and formulation development.
pKa Not available (predicted acidic and basic sites)Potentiometric Titration, UV-Vis SpectroscopyGoverns ionization state at physiological pH, impacting solubility and permeability.
LogP / LogD Not availableHPLC-based methods, Shake-Flask MethodKey measure of lipophilicity, influencing membrane permeability and distribution.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can be estimated from the shape of the peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 1-3 mg of sample B Place in aluminum pan A->B C Load sample and reference pans B->C D Run thermal program (e.g., 10°C/min) C->D E Record heat flow vs. temperature D->E F Identify endothermic peak E->F G Determine onset temperature (Melting Point) F->G

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility Determination via the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent and then measuring the concentration of the dissolved compound.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid to buffer B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Analyze supernatant by HPLC-UV C->D E Determine concentration (Solubility) D->E

Caption: Shake-Flask Method for Aqueous Solubility Determination.

pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa values of ionizable groups by monitoring the pH of a solution as a titrant is added. This compound is expected to have at least two ionizable centers: the basic amino group and the acidic sulfonamide proton.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration:

    • For the basic pKa (amino group): Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • For the acidic pKa (sulfonamide): Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in solvent B Titrate with standardized acid/base A->B C Record pH after each addition B->C D Plot pH vs. titrant volume C->D E Determine pKa at half-equivalence point D->E

Caption: Potentiometric Titration for pKa Determination.

LogP / LogD Determination via HPLC-based Method

Rationale: HPLC-based methods for determining lipophilicity are rapid and require only a small amount of sample. The retention time of a compound on a reverse-phase HPLC column is correlated with its LogP value.

Protocol:

  • Standard Preparation: Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • HPLC Analysis:

    • Inject the standard compounds and the test compound onto a reverse-phase HPLC column (e.g., C18).

    • Elute with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile).

    • Record the retention times for all compounds.

  • Calibration Curve: Plot the known LogP values of the standard compounds against their retention times to generate a calibration curve.

  • LogP Determination: Determine the LogP of this compound by interpolating its retention time on the calibration curve.

  • LogD Measurement: To determine LogD at a specific pH, use a mobile phase buffered at that pH.

LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare standards with known LogP B Inject standards and sample A->B C Record retention times B->C D Create LogP vs. retention time calibration curve C->D E Determine sample LogP from its retention time D->E

Caption: HPLC-based Method for LogP Determination.

Synthetic Pathway

The synthesis of this compound can be achieved through a well-established route for sulfonamide formation. A plausible synthetic scheme is outlined below.

Reaction Scheme:

The synthesis typically involves two main steps:

  • Sulfonylation: Reaction of 4-nitrobenzenesulfonyl chloride with 3,5-dimethylaniline in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide.

  • Reduction: Reduction of the nitro group to an amino group using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation) to yield the final product.[1]

Synthesis_Pathway Reactant1 4-Nitrobenzenesulfonyl chloride Intermediate N-(3,5-dimethylphenyl)-4- nitrobenzenesulfonamide Reactant1->Intermediate Base (e.g., Pyridine) Reactant2 3,5-Dimethylaniline Reactant2->Intermediate Product 4-amino-N-(3,5-dimethylphenyl) benzenesulfonamide Intermediate->Product Reduction (e.g., SnCl2/HCl)

Caption: Plausible Synthetic Route for this compound.

Potential Applications and Biological Relevance

Substituted benzenesulfonamides are a well-known class of compounds with a broad spectrum of biological activities. The structural features of this compound suggest potential applications in several therapeutic areas.

  • Antibacterial Agents: The sulfonamide moiety is a classic pharmacophore known to inhibit dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2][3] This leads to a bacteriostatic effect. The substitution pattern on the aniline ring can influence the potency and spectrum of activity.[4]

  • Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[5][6][7] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The N-aryl substitution is a key determinant of the inhibitory potency and selectivity against different CA isoforms.[8]

Conclusion

This technical guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound. While specific experimental data for this compound are not yet widely available, the detailed protocols and theoretical background presented here offer a clear path for its thorough evaluation. The elucidation of its physicochemical properties is a critical step in unlocking its full therapeutic potential as a drug candidate. The methodologies outlined are robust and adhere to the highest standards of scientific integrity, ensuring the generation of high-quality data to inform and guide future drug development efforts.

References

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]

  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). PubMed. Retrieved January 15, 2026, from [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. (2005). ResearchGate. Retrieved January 15, 2026, from [Link]

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An In-depth Technical Guide to the Mechanism of Action of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide, a representative N-aryl-substituted benzenesulfonamide. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the broader class of sulfonamides to propose its primary and potential secondary mechanisms of action. The core focus is on its likely role as a carbonic anhydrase inhibitor, with secondary considerations of its potential as an antibacterial and anticancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding, practical experimental protocols, and comparative data to facilitate further investigation into this and similar compounds.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities.[1][2] From the foundational discovery of sulfonamide antibiotics to the development of diuretics, anticonvulsants, and anticancer agents, the structural simplicity and synthetic tractability of this scaffold have made it a privileged motif in drug discovery.[2][3] The compound of interest, this compound, belongs to the N-aryl-substituted class of benzenesulfonamides. The presence of the 4-amino group and the N-aryl substitution pattern are key determinants of its likely biological targets and mechanism of action.

Based on extensive research into analogous compounds, the primary mechanism of action for this compound is proposed to be the inhibition of carbonic anhydrases (CAs) .[4][5] Secondary to this, and in line with the broader activities of the sulfonamide class, potential antibacterial and anticancer activities will also be explored.

Primary Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They play crucial roles in a multitude of physiological processes, including pH regulation, ion transport, and biosynthetic pathways. The overexpression of certain CA isoforms, particularly CA IX and XII, is associated with various pathologies, most notably cancer, making them attractive targets for therapeutic intervention.[7]

The inhibitory action of sulfonamides against CAs is well-established. The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that, in its deprotonated state, coordinates to the zinc ion within the active site of the enzyme, thereby blocking its catalytic activity. The N-aryl substituent of this compound plays a crucial role in modulating the potency and isoform selectivity of this inhibition.

The Role of the N-Aryl Substituent in CA Isoform Selectivity

While the sulfonamide group anchors the inhibitor to the zinc ion, the "tail" of the molecule, in this case, the 3,5-dimethylphenyl group, extends into the active site cavity. Variations in the size, shape, and electronic properties of this tail can lead to differential interactions with the amino acid residues lining the active sites of various CA isoforms, thus conferring selectivity. For instance, some N-aryl sulfonamides exhibit potent and selective inhibition of tumor-associated CA IX and XII over the more ubiquitous cytosolic isoforms CA I and II.[5][7]

Quantitative Analysis of CA Inhibition by Analogous Compounds
Compound/AnalogCA I (Kᵢ, nM)CA II (Kᵢ, nM)CA IX (Kᵢ, nM)CA XII (Kᵢ, nM)Reference
Acetazolamide (Standard)25012255.7[8]
4-amino-N-(pyrimidin-4-yl)benzenesulfonamide10,0001,20089110[9]
Benzenesulfonamide Derivative 7d 47.135.9170.0149.9[10]
Benzenesulfonamide Derivative 17e 428952531[7]

This table presents a selection of data for illustrative purposes. The inhibitory constants can vary based on assay conditions.

Experimental Protocol for Determining Carbonic Anhydrase Inhibition

The inhibitory activity of this compound against various CA isoforms can be determined using a stopped-flow CO₂ hydrase assay.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation:

    • Reconstitute purified, recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5) to a final concentration of 10 µM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

  • Assay Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH of a buffer solution using a pH indicator (e.g., phenol red) in a stopped-flow spectrophotometer.

    • Equilibrate two syringes in the stopped-flow instrument at a constant temperature (e.g., 25°C).

    • Syringe A: Contains the CA enzyme and the inhibitor at various concentrations in a weakly buffered solution.

    • Syringe B: Contains a CO₂-saturated solution.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

    • Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial rates of the reaction at different inhibitor concentrations.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

Diagram of Carbonic Anhydrase Inhibition Workflow:

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Purified CA Isoforms Mixing Rapid Mixing (Enzyme + Inhibitor + CO2) Enzyme->Mixing Inhibitor This compound Inhibitor->Mixing Monitoring Spectrophotometric Monitoring (Absorbance Change) Mixing->Monitoring Rates Calculate Initial Rates Monitoring->Rates Plot Dose-Response Curve Rates->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for determining carbonic anhydrase inhibition.

Potential Secondary Mechanisms of Action

While CA inhibition is the most probable primary mechanism of action, the sulfonamide scaffold is associated with other biological activities that warrant consideration.

Antibacterial Activity: Inhibition of Folate Synthesis

The archetypal mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[11][12] Folate is essential for the synthesis of nucleic acids and certain amino acids. By competitively inhibiting DHPS, sulfonamides prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, leading to bacteriostasis.[3] Humans are unaffected by this mechanism as they obtain folate from their diet.

Diagram of the Antibacterial Mechanism of Sulfonamides:

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes Sulfonamide This compound Sulfonamide->DHPS Competitively Inhibits THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Anticancer Activity: Beyond Carbonic Anhydrase Inhibition

The anticancer effects of some sulfonamides may not be solely attributable to CA inhibition. Other reported mechanisms include the disruption of microtubule polymerization, induction of cell cycle arrest, and apoptosis.[13] For instance, certain benzenesulfonamide derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines.[13]

Experimental Protocol for Assessing Anticancer Activity (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a breast or colon cancer cell line) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding:

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Synthesis

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves the reaction of a substituted benzenesulfonyl chloride with the corresponding aniline.

A plausible synthetic route would be the reaction of 4-nitrobenzenesulfonyl chloride with 3,5-dimethylaniline, followed by the reduction of the nitro group to an amino group.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively documented, a comprehensive analysis of its structural features and the activities of closely related analogs strongly suggests that its primary pharmacological effect is the inhibition of carbonic anhydrases. The N-(3,5-dimethylphenyl) moiety is predicted to play a significant role in determining its potency and selectivity towards different CA isoforms. Furthermore, the inherent properties of the sulfonamide scaffold suggest potential for secondary antibacterial and anticancer activities through mechanisms such as the inhibition of folate synthesis and induction of apoptosis, respectively.

The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic investigation of this compound and other novel N-aryl-substituted benzenesulfonamides. Such studies are crucial for elucidating their precise mechanisms of action and for the rational design of new therapeutic agents with improved efficacy and selectivity.

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The Expanding Therapeutic Landscape of Benzenesulfonamides: A Technical Guide to Unraveling Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Versatility of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a remarkable diversity of therapeutic agents. From the foundational antibacterial sulfa drugs to modern targeted cancer therapies, this versatile chemical entity continues to be a fertile ground for drug discovery.[1] This in-depth technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the exploration of novel benzenesulfonamide derivatives. It moves beyond a mere recitation of facts to provide a causal understanding of experimental design and a practical framework for evaluating the multifaceted biological activities of these promising compounds.

Our exploration will be grounded in the principles of scientific integrity, offering not just protocols, but the strategic thinking behind them. We will delve into the critical areas of anticancer, antimicrobial, and anti-inflammatory activities, underpinned by a wealth of peer-reviewed data and actionable experimental workflows.

Part 1: Anticancer Activity - A Multi-pronged Assault on Malignancy

The anticancer potential of novel benzenesulfonamide derivatives stems from their ability to modulate a variety of key signaling pathways and enzymatic targets crucial for tumor growth, survival, and metastasis.

Targeting Tumor Hypoxia through Carbonic Anhydrase Inhibition

A primary and extensively studied mechanism of action is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] In the hypoxic microenvironment of solid tumors, these enzymes are overexpressed and play a critical role in regulating pH, facilitating cancer cell survival and proliferation.[1][3] Selective inhibition of these isoforms is a key strategy in the development of novel anticancer agents.[3]

Many novel benzenesulfonamide derivatives have been synthesized and shown to be potent inhibitors of CA IX and XII in the low nanomolar to subnanomolar range.[2][4] The primary sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme.[5] The "tail" of the molecule, which can be modified with various chemical moieties, plays a crucial role in determining the potency and selectivity of inhibition by interacting with the hydrophilic and hydrophobic regions of the active site cavity.[4][6]

Experimental Workflow: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard stopped-flow spectrophotometric assay to determine the inhibitory potency of novel benzenesulfonamide derivatives against various CA isoforms.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of benzenesulfonamide derivatives (e.g., in DMSO) Incubation Pre-incubate CA enzyme with varying concentrations of the inhibitor Compound_Prep->Incubation Enzyme_Prep Purify recombinant human CA isoforms (e.g., hCA I, II, IX, XII) Enzyme_Prep->Incubation Buffer_Prep Prepare assay buffer (e.g., Tris-HCl, pH 7.4) Buffer_Prep->Incubation Reaction_Start Initiate the reaction by adding CO2-saturated water (substrate) Incubation->Reaction_Start Measurement Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength Reaction_Start->Measurement Rate_Calc Calculate the initial rates of the enzymatic reaction Measurement->Rate_Calc IC50_Calc Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value Rate_Calc->IC50_Calc Ki_Calc Determine the inhibition constant (Ki) using the Cheng-Prusoff equation IC50_Calc->Ki_Calc PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotion Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->PI3K Inhibition Benzenesulfonamide->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR pathway by benzenesulfonamides.

Part 2: Antimicrobial Activity - Combating Bacterial and Fungal Pathogens

The benzenesulfonamide scaffold is the foundation of the first synthetic antimicrobial agents, and research into novel derivatives with enhanced and broader-spectrum activity continues to be a priority. [7]

Mechanism of Action

The classical mechanism of action for sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. However, novel derivatives often exhibit broader mechanisms. For instance, some benzenesulfonamides have been shown to inhibit bacterial carbonic anhydrases, interfering with microbial growth. [3][8]The incorporation of other heterocyclic moieties, such as 1,2-benzisothiazole or thiazolone, can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [3][9][10]

Evaluation of Antimicrobial Efficacy

Standardized methods are crucial for determining the in vitro antimicrobial activity of new compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of novel benzenesulfonamide derivatives against a panel of pathogenic microorganisms.

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the benzenesulfonamide derivatives in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [11]

Quantitative Data: Antimicrobial Activity

Compound ClassMicroorganismMIC RangeReference
Benzenesulfonamide-CarboxamidesE. coli6.72 mg/mL[11][12]
Benzenesulfonamide-CarboxamidesS. aureus6.63 mg/mL[11][12]
Benzenesulfonamide-CarboxamidesP. aeruginosa6.67 mg/mL[11][12]
Thiazolone-BenzenesulfonamidesS. aureus80.69% inhibition at 50 µg/mL[3][8]

Part 3: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant therapeutic interest. Benzenesulfonamide derivatives have demonstrated potent anti-inflammatory effects through various mechanisms. [13][14]

Inhibition of Pro-inflammatory Enzymes
  • Cyclooxygenase (COX) Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. [15]Novel benzenesulfonamide derivatives have been designed as selective COX-2 inhibitors, which are expected to have a better gastrointestinal safety profile compared to non-selective NSAIDs. [15][16][17][18]* 5-Lipoxygenase (5-LO) Inhibition: 5-LO is involved in the synthesis of pro-inflammatory leukotrienes. Benzenesulfonamide-based dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-LO have been developed, offering a comprehensive approach to blocking pro-inflammatory lipid mediator biosynthesis. [19]

In Vivo Evaluation of Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a widely used and reliable method for assessing the in vivo anti-inflammatory activity of novel compounds. [13][14]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Acclimatize rats to laboratory conditions Grouping Divide animals into groups (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Admin Administer benzenesulfonamide derivatives or standard drug (e.g., Indomethacin) orally Grouping->Drug_Admin Carrageenan_Injection Inject carrageenan solution into the sub-plantar region of the right hind paw Drug_Admin->Carrageenan_Injection Paw_Volume Measure paw volume at regular intervals (e.g., 1, 2, 3 hours) using a plethysmometer Carrageenan_Injection->Paw_Volume Edema_Calc Calculate the percentage inhibition of edema Paw_Volume->Edema_Calc Statistical_Analysis Perform statistical analysis to determine significance Edema_Calc->Statistical_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Quantitative Data: Anti-inflammatory Activity

CompoundDoseMaximum Inhibition (%)Time (hours)Reference
Compound 1200 mg/kg96.314[13]
Compound 3200 mg/kg99.694[13]
Indomethacin (Standard)10 mg/kg57.664[13]
Benzenesulfonamide-Carboxamides-94.691[11][14]

Conclusion and Future Directions

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutic agents with a wide spectrum of biological activities. The research highlighted in this guide underscores the immense potential of these derivatives in oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Furthermore, a deeper understanding of their structure-activity relationships, aided by computational modeling and crystallographic studies, will undoubtedly accelerate the development of the next generation of benzenesulfonamide-based drugs.

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  • Penning, T. D., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. PubMed.
  • Göktaş, O., et al. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. NIH.
  • Matulis, D., et al. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Fändriks, L., et al. (n.d.).
  • Al-Ghorbani, M., et al. (2025). (PDF) Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
  • Ghorab, M. M., et al. (n.d.). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Taylor & Francis Online.

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The Modern Alchemist's Guide to Sulfonamides: From Rational Design to Bioactive Realities

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Vanguard of Drug Discovery

Authored by a Senior Application Scientist

Abstract

The sulfonamide moiety, a cornerstone of medicinal chemistry, continues to demonstrate remarkable therapeutic versatility, extending far beyond its historical role as a pioneering class of antibacterial agents.[1][2] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel sulfonamide compounds. We will navigate the intricate landscape of synthetic organic chemistry, from established, robust methodologies to cutting-edge catalytic and green chemical innovations.[3][4] Beyond synthesis, this document delineates the critical path of pharmacological evaluation, offering detailed protocols for assessing biological activity and elucidating structure-activity relationships (SAR). This comprehensive resource is designed to empower researchers, scientists, and drug development professionals with the technical acumen and field-proven insights necessary to accelerate the journey from conceptual design to clinically relevant sulfonamide-based therapeutics.

The Enduring Legacy and Expanding Horizons of the Sulfonamide Scaffold

First introduced to medicine as antibacterial "sulfa drugs," the sulfonamide functional group (-S(O)₂NR₂R₃) has proven to be a privileged scaffold in drug design.[1][5] Its unique physicochemical properties—including its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its role as a bioisostere for amides and carboxylic acids—have cemented its importance.[6][7] Today, sulfonamide-containing drugs are integral to the treatment of a wide spectrum of diseases, functioning as diuretics, anticonvulsants, anti-inflammatory agents, and, increasingly, as targeted anticancer and antiviral therapies.[8][9][10] The ongoing exploration of this versatile functional group continues to yield novel therapeutic agents, underscoring the necessity for a sophisticated understanding of its synthesis and biological evaluation.[11][12]

The Strategic Synthesis of Novel Sulfonamide Cores: A Methodological Deep Dive

The construction of the sulfonamide linkage is a pivotal step in the development of new drug candidates. The choice of synthetic route is dictated by factors such as substrate availability, functional group tolerance, desired scale, and, increasingly, environmental considerations.

The Classical Approach: Synthesis from Sulfonyl Chlorides

The reaction of a sulfonyl chloride with a primary or secondary amine remains the most prevalent and robust method for sulfonamide synthesis.[2] This nucleophilic substitution reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices:

  • Solvent: Anhydrous solvents like dichloromethane (DCM) or acetonitrile are often used to prevent hydrolysis of the reactive sulfonyl chloride.[13]

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is employed to scavenge the HCl generated during the reaction without competing with the amine nucleophile.[14] For weakly nucleophilic amines, a stronger base may be required.

  • Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side-product formation, followed by warming to room temperature to ensure complete conversion.

Experimental Protocol: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride [13]

  • Dissolve the primary or secondary amine (1.0 equivalent) in anhydrous acetonitrile (15 mL).

  • To this solution, slowly add the desired sulfonyl chloride (1.0 equivalent).

  • Reflux the reaction mixture for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • If necessary, purify the crude product by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Modern Synthetic Frontiers: Catalysis and Green Chemistry

While the sulfonyl chloride route is dependable, the pursuit of greater efficiency, broader substrate scope, and improved sustainability has driven the development of innovative synthetic strategies.[8]

Palladium-Catalyzed Cross-Coupling: This powerful technique allows for the formation of C-S bonds, enabling the synthesis of sulfonamides from aryl nonaflates or boronic acids.[2][15] This method offers excellent functional group tolerance and regioselectivity that may not be achievable through classical methods.[2]

Copper-Catalyzed Three-Component Synthesis: A significant advancement involves the direct, single-step synthesis of sulfonamides from (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), catalyzed by a Cu(II) salt.[4][16] This approach combines readily available starting materials with high efficiency.

Mechanochemistry: As a green chemistry alternative, mechanosynthesis via ball milling offers a solvent-free route to sulfonamides.[3][17] A one-pot, two-step process can involve the tandem oxidation-chlorination of disulfides, followed by amination.[17] This method is not only environmentally friendly but also can be cost-effective.[3][17]

Electrochemical Synthesis: This emerging technique enables the oxidative coupling of thiols and amines, driven by electricity without the need for chemical oxidants.[18][19] This method is inherently green, with hydrogen as the only byproduct.[18]

Experimental Protocol: Mechanosynthesis of Sulfonamides [17]

  • Charge a 15 mL ZrO₂ milling jar with two ZrO₂ balls (8 mm diameter).

  • Sequentially add NaHSO₄ (10 mol%), the disulfide (1.0 mmol), and NaOCl·5H₂O (6.0 mmol).

  • Mill the mixture for 40–180 minutes at a frequency of 30 Hz.

  • Open the vessel and add the amine (1.1 equivalents) and MgO (4.0 mmol).

  • Continue milling for an additional 120 minutes at 30 Hz.

  • Upon completion, quench the reaction with a saturated Na₂S₂O₃ solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Visualization of Synthetic Workflows

Sulfonamide_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Synthetic Methodologies cluster_2 Post-Synthesis Aryl_Sulfonyl_Chloride Aryl/Alkyl Sulfonyl Chloride Classical Classical Synthesis (Base) Aryl_Sulfonyl_Chloride->Classical Amine Primary/Secondary Amine Amine->Classical Catalytic Catalytic Coupling (Pd, Cu) Amine->Catalytic Green Green Chemistry (Mechanosynthesis, Electrochemistry) Amine->Green Aryl_Boronic_Acid Aryl Boronic Acid / Thiol / Disulfide Aryl_Boronic_Acid->Catalytic Aryl_Boronic_Acid->Green SO2_Source SO2 Source (e.g., DABSO) SO2_Source->Catalytic Purification Purification (Chromatography, Crystallization) Classical->Purification Catalytic->Purification Green->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Product Novel Sulfonamide Compound Characterization->Product

Caption: A generalized workflow for the discovery and synthesis of new sulfonamide compounds.

From Molecule to Medicine: Pharmacological Evaluation

The synthesis of a novel sulfonamide is merely the prelude to a rigorous evaluation of its biological activity. A well-designed screening cascade is essential to identify promising lead compounds.

In Vitro Antibacterial Susceptibility Testing

For sulfonamides designed as antibacterial agents, determining the Minimum Inhibitory Concentration (MIC) is a fundamental first step.[20]

Experimental Protocol: Broth Microdilution MIC Assay [20]

  • Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays: A Focus on Carbonic Anhydrases

Many sulfonamides exert their therapeutic effects by inhibiting specific enzymes. Carbonic anhydrases (CAs) are a prominent target, and their inhibition is relevant to treatments for glaucoma, epilepsy, and some cancers.[6][21]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric) [21][22]

  • Add the purified human carbonic anhydrase (hCA) enzyme solution to the wells of a microplate.

  • Add varying concentrations of the test sulfonamide inhibitor to the wells and pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, 4-nitrophenylacetate (4-NPA).

  • Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity Screening: The MTT Assay

The evaluation of novel sulfonamides for anticancer potential often begins with in vitro cytotoxicity assays against various cancer cell lines.[8][23] The MTT assay is a widely used colorimetric method to assess cell viability.[23][24]

Experimental Protocol: MTT Cytotoxicity Assay [8][23]

  • Seed human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.

  • Treat the cells with logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the test sulfonamide and incubate for a further 72 hours.

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Calculate cell survival as a percentage of the untreated control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data from these assays form the basis of SAR studies. By systematically modifying the substituents on the sulfonamide core and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for potency and selectivity.[25] This iterative process of synthesis and testing is central to lead optimization.

Data Presentation: Illustrative SAR Table for a Hypothetical Sulfonamide Series

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. E. colihCA II IC₅₀ (nM)MCF-7 IC₅₀ (µM)
HS-01 HPhenyl64250>100
HS-02 4-FPhenyl1615085
HS-03 4-ClPhenyl812062
HS-04 4-Cl4-Pyridyl45035
HS-05 4-ClThiazol-2-yl21518

This is a hypothetical dataset for illustrative purposes only.

This structured data allows for the rapid identification of trends. For instance, the data above suggests that an electron-withdrawing group at the R¹ position and a heterocyclic ring at the R² position enhance activity across all tested parameters.

Drug_Discovery_Cycle Design Rational Design & SAR Hypothesis Synthesis Chemical Synthesis Design->Synthesis Target Molecules Purification Purification & Characterization Synthesis->Purification Crude Products Screening Biological Screening (In Vitro / In Vivo) Purification->Screening Pure Compounds Analysis Data Analysis & SAR Elucidation Screening->Analysis Biological Data Analysis->Design New Hypotheses (Lead Optimization)

Caption: The iterative cycle of sulfonamide drug discovery and lead optimization.

Unambiguous Structural Validation: The Role of Analytical Chemistry

The integrity of any drug discovery program rests upon the accurate characterization of its synthesized compounds. A suite of analytical techniques is employed to confirm the identity, purity, and structure of novel sulfonamides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For instance, the sulfonamide N-H proton typically appears as a singlet in the range of 8-11 ppm in the ¹H NMR spectrum.[26]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the synthesized compound, confirming its elemental composition. Tandem MS (MS/MS) can be used to study fragmentation patterns, further corroborating the proposed structure.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound.[27] By comparing the retention time of the main peak to that of any impurity peaks, a quantitative measure of purity can be obtained.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unequivocal proof of structure, revealing the precise three-dimensional arrangement of atoms and the conformation of the molecule in the solid state.[9][28]

Conclusion: The Future is Bright for Sulfonamide Chemistry

The journey from the initial concept of a novel sulfonamide to a viable drug candidate is a complex, multidisciplinary endeavor. It requires a deep understanding of synthetic organic chemistry, a strategic approach to biological evaluation, and a rigorous application of analytical techniques. As new synthetic methodologies continue to emerge, offering greater efficiency and sustainability, the potential to explore an even wider chemical space of sulfonamide derivatives expands. The continued application of the principles and protocols outlined in this guide will undoubtedly contribute to the discovery of the next generation of sulfonamide-based medicines, addressing unmet medical needs and improving human health.

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The Aminobenzenesulfonamide Scaffold: A Keystone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug from a laboratory curiosity to a clinical mainstay is a testament to the intricate dance between chemical structure and biological function. Few chemical scaffolds have played a more versatile and enduring role in this journey than the aminobenzenesulfonamide core. From the dawn of the antibiotic age to the nuanced management of physiological processes, this deceptively simple arrangement of a benzene ring bearing an amino group and a sulfonamide moiety has given rise to a breathtaking diversity of therapeutic agents. This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the multifaceted pharmacological profiles of aminobenzenesulfonamides, offering a blend of foundational principles and field-proven insights for researchers and drug development professionals.

The Pharmacophore: Deconstructing the Core

At its heart, the therapeutic potential of the aminobenzenesulfonamide class is rooted in a specific spatial and electronic arrangement of its constituent atoms—the pharmacophore. Understanding this fundamental unit is paramount to appreciating the subtleties of its SAR. The classical antibacterial sulfonamide, for instance, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[][2] This action is a direct consequence of its structural mimicry of the enzyme's natural substrate, para-aminobenzoic acid (PABA).[3]

The essential features for this antibacterial activity are well-defined:

  • The Aniline Moiety: The primary aromatic amine (at the N4 position) is critical. Its basicity and hydrogen-bonding capacity are key for interacting with the enzyme's active site.[4]

  • The Benzenesulfonamide Core: The benzene ring and the sulfonamide group (-SO₂NH-) provide the rigid scaffold necessary for proper orientation within the active site.

  • The Sulfonamide Nitrogen: The acidity of the proton on the sulfonamide nitrogen (N1) plays a significant role in the binding affinity and pharmacokinetic properties of the molecule.

Aminobenzenesulfonamide Pharmacophore cluster_key Pharmacophoric Features Core Benzene Benzene Ring NH2 N4-Amino Group (Essential for PABA mimicry) Benzene->NH2 para-position SO2NHR N1-Sulfonamide Group (Modulates properties) Benzene->SO2NHR Essential Essential for Activity Modulatory Modulates Potency/PK

Caption: Core pharmacophore of antibacterial aminobenzenesulfonamides.

Navigating Therapeutic Landscapes: SAR Across Different Classes

The true genius of the aminobenzenesulfonamide scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its biological activity towards a variety of targets. This has led to the development of distinct therapeutic classes, each with its own unique SAR profile.

Antibacterial Agents: The Progenitors

The initial wave of sulfonamide discovery was driven by the urgent need for effective antibacterial agents. The SAR for this class is arguably the most well-established.

  • N1-Substitutions: The greatest variation in antibacterial sulfonamides is found at the N1 position of the sulfonamide group. Introduction of heterocyclic rings (e.g., thiazole, pyrimidine, isoxazole) dramatically enhances potency and alters pharmacokinetic properties. Electron-withdrawing heterocycles increase the acidity of the sulfonamide proton, leading to better ionization at physiological pH and improved water solubility.[4]

  • N4-Substitutions: Acylation of the N4-amino group generally leads to inactive compounds, although some can act as prodrugs, being hydrolyzed in vivo to release the active parent drug.[4]

CompoundN1-SubstituentKey FeatureRelative Activity
Sulfanilamide-HParent CompoundBase
SulfathiazoleThiazoleEnhanced Potency+++
SulfadiazinePyrimidineBroad Spectrum++++
SulfamethoxazoleMethylisoxazoleOptimal PK for Combination++++
Diuretics: Targeting Renal Function

A landmark in the evolution of aminobenzenesulfonamides was the discovery of their diuretic properties. This therapeutic pivot arose from observations of electrolyte imbalances in patients treated with high doses of antibacterial sulfonamides. The SAR for diuretic activity diverges significantly from that for antibacterial action.

  • Carbonic Anhydrase Inhibitors: Early diuretic sulfonamides, like acetazolamide, function by inhibiting carbonic anhydrase in the proximal convoluted tubule. The unsubstituted sulfonamide group is essential for this activity.

  • Thiazide and Loop Diuretics: More advanced diuretics, such as hydrochlorothiazide and furosemide, target different segments of the nephron.[5] For these agents, the SAR dictates the need for an activating group (e.g., -Cl, -CF₃) ortho to the sulfonamide and a lipophilic substituent at the 3-position of the benzene ring.[6][7]

SAR_Evolution cluster_antibacterial Antibacterial SAR cluster_diuretic Diuretic SAR A p-Aminobenzenesulfonamide (PABA Mimic) B N1-Heterocyclic Substitution (Increased Potency/PK) A->B Modification C Unsubstituted Sulfonamide (Carbonic Anhydrase Inhibition) D Substituted Benzene Ring (Thiazide/Loop Diuretics) C->D Modification

Caption: Divergent evolution of SAR from antibacterial to diuretic agents.

Carbonic Anhydrase Inhibitors: A Broader Perspective

The inhibition of carbonic anhydrase (CA) has therapeutic applications beyond diuresis, including the treatment of glaucoma, epilepsy, and even certain cancers.[8][9] The SAR for CA inhibitors is centered on the interaction of the sulfonamide moiety with the zinc ion in the enzyme's active site.[10]

  • The "Tail" Approach: Modern design of potent and selective CA inhibitors often employs a "tail" strategy. This involves attaching various chemical moieties to the benzenesulfonamide scaffold to achieve additional interactions with residues in and around the active site, thereby enhancing affinity and isoform selectivity.[11][12]

CompoundTarget Isoform(s)Therapeutic UseKey SAR Feature
AcetazolamideCA I, II, IX, XIIGlaucoma, DiuresisUnsubstituted Sulfonamide
DorzolamideCA IIGlaucomaThienothiophene-2-sulfonamide
BrinzolamideCA IIGlaucomaThienothiophene-2-sulfonamide
CelecoxibCA II, IXAnti-inflammatoryDi-trifluoromethylphenyl substituent

Experimental Workflows for SAR Determination

The elucidation of SAR is an iterative process involving chemical synthesis and biological testing. A robust experimental workflow is crucial for generating high-quality, reproducible data.

Protocol 1: Synthesis of N1-Substituted Aminobenzenesulfonamide Analogues

This protocol outlines a general method for synthesizing a library of N1-substituted aminobenzenesulfonamides for SAR studies.

Step 1: Acetylation of the N4-Amino Group

  • Dissolve 4-aminobenzenesulfonamide in a suitable solvent (e.g., pyridine).

  • Add acetic anhydride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the mixture into ice water to precipitate the N-acetylated product.

  • Filter, wash with cold water, and dry the product.

Step 2: Chlorosulfonation

  • Add the N-acetylated product to an excess of chlorosulfonic acid at 0°C.

  • Warm the mixture to 60-70°C and maintain for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice to precipitate the sulfonyl chloride.

  • Filter, wash with cold water, and dry.

Step 3: Amidation with a Primary Amine (Introduction of N1-Substituent)

  • Dissolve the sulfonyl chloride in a suitable solvent (e.g., acetone).

  • Add the desired primary amine (e.g., a heterocyclic amine) and a base (e.g., pyridine).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Step 4: Deacetylation of the N4-Amino Group

  • Reflux the N1-substituted, N4-acetylated intermediate in aqueous hydrochloric acid.

  • Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product.

  • Filter, wash with water, and dry.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds against a panel of bacterial strains.

Step 1: Preparation of Bacterial Inoculum

  • Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight.

  • Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[13]

Step 2: Compound Preparation

  • Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.

Step 3: Inoculation and Incubation

  • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubate the plates at 37°C for 18-24 hours.

Step 4: Determination of MIC

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis & Modeling S1 Design Analogs S2 Synthesize Library S1->S2 S3 Purify & Characterize S2->S3 T1 In Vitro Assays (e.g., MIC, IC50) S3->T1 T2 In Vivo Models T1->T2 A1 Analyze SAR Data T1->A1 A2 Computational Modeling (e.g., QSAR, Docking) A1->A2 A2->S1 Iterative Design

Caption: Iterative workflow for structure-activity relationship studies.

The Future is Integrated: Computational Chemistry in SAR

Modern SAR studies are increasingly augmented by computational methods, which provide valuable insights into the molecular basis of drug action and help rationalize experimental observations.[14][15]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.[16] These models can be used to predict the activity of novel compounds before their synthesis, thereby prioritizing synthetic efforts.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor.[17][18] For aminobenzenesulfonamides, docking studies can reveal key interactions with the target enzyme's active site, providing a structural rationale for the observed SAR.

Conclusion: An Enduring Legacy and a Promising Future

The aminobenzenesulfonamide scaffold is a testament to the power of medicinal chemistry to harness and refine the therapeutic potential of a core chemical structure. From its revolutionary impact on infectious diseases to its indispensable role in managing cardiovascular and other chronic conditions, the journey of this remarkable class of compounds has been guided by a deep and evolving understanding of its structure-activity relationships. As we move forward, the integration of traditional synthetic and pharmacological approaches with advanced computational tools will undoubtedly unlock new therapeutic avenues for this versatile and enduring scaffold, continuing its legacy of improving human health.

References

  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics. Available from: [Link]

  • Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 11(4), 1017-1033.
  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Available from: [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Available from: [Link]

  • Oncodesign Services. (2024). Structure-Activity Relationship (SAR) Studies. Available from: [Link]

  • Pharmacy-pedia. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship. Available from: [Link]

  • RSC Publishing. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Natural Product Reports. Available from: [Link]

  • Oudaha, K. H., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. Available from: [Link]

  • Pharmacy Concepts. (2022). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. YouTube. Available from: [Link]

  • PubMed Central. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 10, e13653.
  • Slideshare. (2016). Med.chem sulfonamides. Available from: [Link]

  • MDPI. (2023).
  • ACS Publications. (2018). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 61(15), 6606-6621.
  • TSI Journals. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Available from: [Link]

  • ResearchGate. (2016). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Available from: [Link]

  • MDPI. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(7), 1083.
  • National Institutes of Health. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513.
  • MDPI. (2024). Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies. International Journal of Molecular Sciences, 25(15), 8345.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diuretics: Exploring Aminobenzenesulfonamides and Furosemide. Available from: [Link]

  • PubMed. (2017). 3-Aminobenzenesulfonamides incorporating acylthiourea moieties selectively inhibit the tumor-associated carbonic anhydrase isoform IX over the off-target isoforms I, II and IV. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 939-944.
  • National Institutes of Health. (n.d.). 2-Aminobenzenesulfonamide. PubChem. Available from: [Link]

  • PubMed. (2026).
  • PubMed. (1985). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Veterinary Quarterly, 7(1), 70-72.
  • PubMed. (1972). Aminobenzoic acid diuretics. 3. 4-Substituted 5-sulfamylanthranilic acid derivatives. Journal of Medicinal Chemistry, 15(1), 79-83.
  • PubMed. (2011). Anticonvulsant 4-aminobenzenesulfonamide Derivatives With Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry, 54(13), 4637-4645.
  • ResearchGate. (2025). Metal Complexes of Tosyl Sulfonamides: Design, X-ray structure, Biological Activities & Molecular Docking Studies.
  • PubMed. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design.
  • ResearchGate. (2025). (PDF)
  • Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design. Available from: [Link]

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  • PubMed. (1976). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402-406.
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  • PubMed. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic & Medicinal Chemistry, 107, 107396.
  • PubMed. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 175-184.
  • PubMed. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 120-130.
  • PubMed Central. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7009-7020.
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Methodological & Application

Application Note & Protocol: Synthesis of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of potential interest in medicinal chemistry and materials science. The synthesis is a multi-step process commencing with the protection of the amino group of aniline, followed by chlorosulfonation, sulfonamide formation, and subsequent deprotection. This guide is designed to be self-contained, offering not only the procedural details but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.

Introduction: The Significance of Sulfonamides

Sulfonamides represent a cornerstone class of compounds in the history of chemotherapy, being the first effective systemic antibacterial agents.[1] The discovery of their antimicrobial properties, initiated by Gerhard Domagk's work on Prontosil, a precursor to sulfanilamide, ushered in the era of "wonder drugs".[2] Beyond their well-established antibacterial applications, sulfonamide derivatives have found utility in a wide array of therapeutic areas, including diuretics, anticonvulsants, and anti-inflammatory agents. The modular nature of their synthesis allows for systematic structural modifications, enabling the fine-tuning of their biological activity and physicochemical properties.

The target molecule, this compound, incorporates the essential pharmacophore of the sulfonamide class – the p-aminobenzenesulfonamide core – coupled with a 3,5-dimethylphenyl moiety. This substitution pattern can influence the compound's lipophilicity, steric profile, and electronic properties, potentially modulating its biological interactions. This protocol outlines a reliable and well-established synthetic route to access this and structurally related compounds.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is strategically divided into three key stages. This approach is necessary because the free amino group in the starting material, aniline, is highly reactive and would interfere with the chlorosulfonation step. Therefore, a protecting group strategy is employed.

The three core steps are:

  • Protection and Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding p-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the amine and is a para-directing group in electrophilic aromatic substitution.[2]

  • Sulfonamide Formation: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with 3,5-dimethylaniline. The amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride to form the sulfonamide linkage.

  • Deprotection: The final step involves the acidic hydrolysis of the acetamido group to unveil the primary amino group, yielding the target compound, this compound.

Below is a visual representation of the overall synthetic workflow.

G cluster_0 Step 1: Protection & Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Deprotection Acetanilide Acetanilide p_acetamidobenzenesulfonyl_chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->p_acetamidobenzenesulfonyl_chloride Chlorosulfonic Acid Acetanilide->p_acetamidobenzenesulfonyl_chloride Intermediate_Sulfonamide 4-acetamido-N-(3,5-dimethylphenyl) benzenesulfonamide p_acetamidobenzenesulfonyl_chloride->Intermediate_Sulfonamide 3,5-Dimethylaniline p_acetamidobenzenesulfonyl_chloride->Intermediate_Sulfonamide Final_Product 4-amino-N-(3,5-dimethylphenyl) benzenesulfonamide Intermediate_Sulfonamide->Final_Product Acid Hydrolysis Intermediate_Sulfonamide->Final_Product

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
AcetanilideReagentSigma-Aldrich
Chlorosulfonic AcidReagentPlus®, ≥99%Sigma-AldrichHandle with extreme caution.[3]
3,5-Dimethylaniline99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-AldrichUsed as an acid scavenger.[1][4]
Hydrochloric Acid37%Fisher ScientificFor hydrolysis and pH adjustment.
Sodium BicarbonateACS ReagentFisher ScientificFor neutralization.
Ethanol200 ProofDecon LabsFor recrystallization.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
ChloroformACS ReagentFisher ScientificFor extraction (optional).
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Detailed Experimental Protocol

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This initial step involves the electrophilic aromatic substitution of acetanilide with chlorosulfonic acid.[2][5] The acetamido group directs the substitution to the para position.

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature.

  • Reaction: Carefully add 50 mL of chlorosulfonic acid to the flask. While stirring, slowly add 10 g of acetanilide in small portions over 30 minutes, ensuring the temperature does not exceed 20°C.[2]

  • Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 70-80°C for 30 minutes to ensure the reaction goes to completion.[1][2]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it, with stirring, into a beaker containing 200 g of crushed ice. This will precipitate the product and decompose the excess chlorosulfonic acid.[5]

  • Isolation: Collect the white precipitate of p-acetamidobenzenesulfonyl chloride by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to pH paper.

  • Drying: The crude product should be used immediately in the next step to prevent hydrolysis of the sulfonyl chloride group.[2]

Step 2: Synthesis of 4-acetamido-N-(3,5-dimethylphenyl)benzenesulfonamide

In this step, the synthesized sulfonyl chloride is reacted with 3,5-dimethylaniline to form the sulfonamide bond. Pyridine is used as a base to neutralize the HCl generated during the reaction.[1][4]

  • Setup: In a 250 mL round-bottom flask, dissolve the crude p-acetamidobenzenesulfonyl chloride from the previous step in 50 mL of pyridine.

  • Reaction: To this solution, add a solution of 3,5-dimethylaniline (equimolar to the starting acetanilide) dissolved in 20 mL of pyridine.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Work-up: After cooling, pour the reaction mixture into 200 mL of cold water. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4-acetamido-N-(3,5-dimethylphenyl)benzenesulfonamide.

Step 3: Hydrolysis to this compound

The final step is the removal of the acetyl protecting group to yield the desired primary amine.[2]

  • Setup: Place the purified 4-acetamido-N-(3,5-dimethylphenyl)benzenesulfonamide in a 250 mL round-bottom flask.

  • Hydrolysis: Add 50 mL of 10% aqueous hydrochloric acid and heat the mixture under reflux for 1-2 hours.

  • Neutralization: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation: Collect the final product by vacuum filtration and wash it with cold water.

  • Purification and Characterization: Recrystallize the product from aqueous ethanol. Dry the purified crystals and determine the melting point. Characterize the compound using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR to confirm its structure.

G cluster_step1 Step 1: p-Acetamidobenzenesulfonyl Chloride Synthesis cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Deprotection s1_start Start s1_add_csa Add Chlorosulfonic Acid to Flask s1_start->s1_add_csa s1_cool Cool in Ice Bath s1_add_csa->s1_cool s1_add_acetanilide Slowly Add Acetanilide s1_cool->s1_add_acetanilide s1_warm Warm to Room Temp s1_add_acetanilide->s1_warm s1_heat Heat at 70-80°C s1_warm->s1_heat s1_pour_ice Pour onto Crushed Ice s1_heat->s1_pour_ice s1_filter Filter and Wash Precipitate s1_pour_ice->s1_filter s1_end Crude Product for Next Step s1_filter->s1_end s2_start Start with Crude Product s1_end->s2_start s2_dissolve Dissolve in Pyridine s2_start->s2_dissolve s2_add_amine Add 3,5-Dimethylaniline Solution s2_dissolve->s2_add_amine s2_reflux Reflux for 1 hour s2_add_amine->s2_reflux s2_pour_water Pour into Cold Water s2_reflux->s2_pour_water s2_acidify Acidify with HCl s2_pour_water->s2_acidify s2_filter Filter and Wash s2_acidify->s2_filter s2_recrystallize Recrystallize from Ethanol s2_filter->s2_recrystallize s2_end Intermediate Product s2_recrystallize->s2_end s3_start Start with Intermediate s2_end->s3_start s3_add_hcl Add 10% HCl s3_start->s3_add_hcl s3_reflux Reflux for 1-2 hours s3_add_hcl->s3_reflux s3_cool Cool Reaction Mixture s3_reflux->s3_cool s3_neutralize Neutralize with NaHCO3 s3_cool->s3_neutralize s3_filter Filter and Wash s3_neutralize->s3_filter s3_recrystallize Recrystallize from Aqueous Ethanol s3_filter->s3_recrystallize s3_end Final Product s3_recrystallize->s3_end

Caption: Detailed experimental workflow for the three-step synthesis.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[3][6] Ensure a supply of sodium bicarbonate is readily available for neutralizing spills.

  • Anilines: 3,5-Dimethylaniline, like other anilines, is toxic and can be absorbed through the skin.[7] It is also a suspected carcinogen.[8] Handle with care, avoiding inhalation and skin contact.[7]

  • General Precautions: Wear appropriate PPE at all times.[8][9] Work in a well-ventilated area, preferably a fume hood.[9] Be aware of the location and proper use of safety equipment, such as eyewash stations and safety showers.[3] Dispose of all chemical waste according to institutional and local regulations.

Expected Results and Characterization

The final product, this compound, should be a crystalline solid. The yield and melting point should be recorded. For structural confirmation, the following spectroscopic data would be expected:

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonamide (around 1330 and 1150 cm⁻¹), and the N-H bending of the sulfonamide (around 1500 cm⁻¹).

  • ¹H NMR Spectroscopy: Signals corresponding to the aromatic protons on both rings, the singlet for the primary amine protons (which may be broad and exchangeable with D₂O), and the singlets for the two methyl groups on the dimethylphenyl ring.

  • ¹³C NMR Spectroscopy: Resonances for all unique carbon atoms in the molecule.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or hydrolysis of the sulfonyl chloride.Ensure the reaction is heated for the specified time. Use the crude product immediately in the next step.
Oily product after Step 2Impurities or incomplete reaction.Ensure proper purification by recrystallization. Check the purity of the starting materials.
Incomplete hydrolysis in Step 3Insufficient heating time or acid concentration.Increase the reflux time or use a slightly more concentrated acid solution. Monitor the reaction by TLC.
Difficulty in crystallizationProduct is impure or the solvent system is not optimal.Try different solvent systems for recrystallization (e.g., methanol, isopropanol, or mixtures with water).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in various scientific disciplines. The principles and techniques described are broadly applicable to the synthesis of other N-substituted arylsulfonamides.

References

  • Unknown. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Unknown. (2023). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Shruthi Keerthi, D. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics.
  • Unknown. (n.d.). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. JOCPR.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Unknown. (n.d.). Aniline.
  • Unknown. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure.

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In Vitro Assay Development for Sulfonamide Derivatives: A Guide to Mechanistic Characterization and Early-Stage Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Expanding Chemical Universe of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, first introduced to the world in the form of prontosil, the first commercially available antibacterial agent.[1] The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria but absent in humans.[2][3] This elegant example of selective toxicity has saved countless lives. However, the therapeutic landscape of sulfonamide derivatives has expanded far beyond their antimicrobial origins. Novel sulfonamides are now being investigated and used for a diverse range of applications, including as diuretics, hypoglycemics, anti-inflammatory agents (e.g., COX-2 inhibitors), and anticancer therapeutics.[4][5]

This expansion in therapeutic intent necessitates a sophisticated and multi-faceted approach to in vitro assay development. A robust preclinical data package for a novel sulfonamide derivative requires more than just a primary efficacy assay; it demands a comprehensive profile of on-target and off-target activities, coupled with early-stage safety and toxicity assessment. This guide provides detailed protocols and the scientific rationale for a suite of in vitro assays designed to thoroughly characterize novel sulfonamide derivatives, ensuring scientific integrity and building a foundation of trust in your experimental data.

Part 1: Primary Target Engagement for Antimicrobial Sulfonamides: Dihydropteroate Synthase (DHPS) Inhibition

For sulfonamides developed as antimicrobial agents, quantifying their interaction with DHPS is the primary goal. These compounds are structural analogues of p-aminobenzoic acid (PABA), the natural substrate for DHPS, allowing them to competitively block the synthesis of dihydropteroate, a precursor to folic acid.[2] The inhibition of this pathway ultimately halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[4][6]

The Folic Acid Synthesis Pathway: The Sulfonamide Target

The bacterial folic acid synthesis pathway is a validated target for antimicrobial drug development. The diagram below illustrates the key steps and the point of intervention for sulfonamide derivatives.

Folic_Acid_Pathway cluster_0 Bacterial Cell Pterin_precursor Pterin Precursor DHPP Dihydropterin Pyrophosphate (DHPP) Pterin_precursor->DHPP DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes condensation Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Active Folate) Dihydrofolate->Tetrahydrofolate DNA Nucleotide & DNA Synthesis Tetrahydrofolate->DNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Biochemical Assay Protocol: A Coupled Spectrophotometric Assay for DHPS Inhibition

The most robust and high-throughput friendly method for measuring DHPS activity is a coupled enzymatic assay.[7] In this system, the product of the DHPS reaction, dihydropteroate, is immediately used by a second enzyme, dihydrofolate reductase (DHFR), to produce tetrahydropteroate. This second reaction consumes NADPH, and the rate of NADPH oxidation can be monitored by the decrease in absorbance at 340 nm.[8] This provides a continuous, real-time measurement of DHPS activity.

Self-Validation Principle: The assay's reliability hinges on DHPS being the rate-limiting step. This is achieved by providing DHFR and NADPH in excess, ensuring that the rate of absorbance change is directly proportional to the activity of DHPS and its inhibition by the test compound.

Experimental Protocol: DHPS Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl. Prepare fresh and keep on ice.

    • Enzyme Solution: Prepare a solution containing recombinant DHPS and an excess of recombinant DHFR in Assay Buffer. The final concentration of DHPS will need to be optimized for linear kinetics over the desired reaction time (typically in the low nM range).

    • Substrate Solution: Prepare a solution containing p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in Assay Buffer. The concentration of PABA should be at or near its Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.

    • Cofactor Solution: Prepare a solution of NADPH in Assay Buffer. A typical starting concentration is 200 µM.

    • Test Compound: Prepare a stock solution of the sulfonamide derivative in 100% DMSO. Create a dilution series in DMSO.

  • Assay Procedure (96-well UV-transparent plate format):

    • Add 2 µL of the test compound dilution (or DMSO for controls) to each well.

    • Add 50 µL of the Substrate Solution to each well.

    • Add 50 µL of the Cofactor Solution to each well.

    • To initiate the reaction, add 100 µL of the Enzyme Solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Component Stock Concentration Volume per Well Final Concentration
Test Compound100x final conc. in DMSO2 µL1x
Substrate Mix (PABA/DHPP)4x final conc.50 µL1x
NADPH4x final conc.50 µL1x
Enzyme Mix (DHPS/DHFR)2x final conc.100 µL1x
Total Volume 200 µL
Addressing Antimicrobial Resistance

The clinical utility of sulfonamides has been challenged by the emergence of bacterial resistance.[9] This is often mediated by the acquisition of sul genes, which encode for DHPS enzymes that have a much lower affinity for sulfonamides while retaining their affinity for PABA.[10] Therefore, a critical step in the development of new sulfonamide antimicrobials is to test them against these resistant enzyme variants. The protocol described above can be directly adapted by substituting the wild-type DHPS with a purified, resistant isoform (e.g., Sul1 or Sul2). An ideal candidate will show potent inhibition of both wild-type and resistant enzymes.

Part 2: Profiling Off-Target Activities and Novel Therapeutic Applications

Many sulfonamide derivatives possess biological activities unrelated to DHPS inhibition. Profiling these activities is crucial, whether to identify potential side effects or to discover novel therapeutic uses, such as in oncology.[5][11]

Carbonic Anhydrase Inhibition: A Common Off-Target

The sulfonamide group is a classic zinc-binding group, which makes it a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[12] This property is exploited therapeutically in diuretics and glaucoma treatments but can be an undesirable off-target effect for an antimicrobial. A fluorescence-based indicator displacement assay is a high-throughput method for assessing CA inhibition.[13]

Assay Principle: A fluorescent indicator is designed to bind to the active site of the CA, which quenches its fluorescence. When a sulfonamide derivative with a higher affinity for the active site is introduced, it displaces the indicator, leading to a recovery of the fluorescence signal. The degree of fluorescence recovery is proportional to the inhibitory potency of the test compound.[13]

Anticancer Activity: Cell-Based Cytotoxicity Assays

The discovery of sulfonamides with anticancer properties has opened a major new avenue of research.[5][14] The primary in vitro assay for this application is a cell-based cytotoxicity or cell viability assay. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[15]

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in the appropriate growth medium.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a serial dilution of the sulfonamide derivative in the culture medium. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions. Include wells with medium alone (untreated control) and medium with DMSO (vehicle control).

    • Incubate the plates for a specified period, typically 48 or 72 hours.[15]

  • Cell Viability Assessment:

    • Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[15]

    • Incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into a purple formazan product.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Gently mix the plate on an orbital shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability) from the dose-response curve.[15]

Part 3: Early-Stage In Vitro Safety and Toxicity Profiling

Early identification of potential toxic liabilities is essential to reduce late-stage attrition in drug development.[16] In vitro assays offer a cost-effective and ethical first pass at safety assessment.

In Vitro Lymphocyte Toxicity Assay for Hypersensitivity Screening

A significant clinical concern with sulfonamides is the potential for hypersensitivity reactions, which are thought to be mediated by reactive hydroxylamine metabolites.[17][18] An in vitro assay using human peripheral blood lymphocytes (PBLs) can be used to assess individual differences in the detoxification of these metabolites and identify compounds with a higher potential to cause such reactions.

Protocol: In Vitro Lymphocyte Toxicity

  • Lymphocyte Isolation: Isolate PBLs from fresh human blood from multiple donors using Ficoll-Paque density gradient centrifugation.

  • Metabolite Generation (if necessary): While the hydroxylamine metabolites can be chemically synthesized, a more biomimetic approach involves using a murine hepatic microsomal activating system to generate the reactive metabolites in situ.[18]

  • Cell Treatment: Incubate the isolated lymphocytes with various concentrations of the parent sulfonamide or its pre-generated hydroxylamine metabolite for a defined period (e.g., 24-48 hours).

  • Toxicity Assessment: Measure cell viability using a suitable method, such as the MTT assay described above or a trypan blue dye exclusion assay.[18]

  • Analysis: Compare the dose-dependent toxicity of the compound across lymphocytes from different donors. Increased toxicity in a subset of donors may indicate a potential for idiosyncratic toxicity or hypersensitivity.[17]

Other Key Safety Assays
  • hERG Channel Assay: To assess the risk of cardiac arrhythmia (QT prolongation), test sulfonamide derivatives for inhibition of the hERG potassium channel, typically using automated patch-clamp electrophysiology.[19]

  • Genotoxicity: The Ames test, using various strains of Salmonella typhimurium, is a standard in vitro assay to evaluate the mutagenic potential of a compound.[20]

Part 4: Assay Validation and Integrated Workflow

The trustworthiness of your data is paramount. Every assay must be properly validated to ensure it is fit for purpose.[21] Validation demonstrates that an assay is reproducible, robust, and provides accurate data.[22]

Key Assay Validation Parameters
Parameter Description Acceptance Criteria Example
Precision The closeness of agreement between independent test results.Coefficient of Variation (%CV) < 15%
Accuracy The closeness of the measured value to a known true value.Recovery of a known standard is 80-120%
Linearity & Range The ability to elicit results that are directly proportional to the concentration of the analyte.R² value of the standard curve > 0.99
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Results are consistent despite minor changes in pH, temperature, etc.
Specificity The ability to assess unequivocally the analyte in the presence of other components.No interference from vehicle or related inactive compounds.
Z'-factor A measure of assay quality for high-throughput screens.Z' > 0.5 indicates an excellent assay.

This table provides a general framework; specific criteria should be defined for each assay.[21][23]

Integrated Assay Development Workflow

The development of a sulfonamide derivative should follow a logical progression of in vitro assays, from high-throughput primary screening to more complex secondary and safety assays.

Workflow cluster_0 Phase 1: Primary Screening & Hit Identification cluster_1 Phase 2: Hit-to-Lead & Selectivity Profiling cluster_2 Phase 3: Lead Optimization & Safety Assessment HTS High-Throughput Screen (e.g., DHPS Biochemical Assay) Hit_ID Hit Identification (Potency & Efficacy) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Selectivity Selectivity Panel (e.g., Carbonic Anhydrase Assay) SAR->Selectivity Resistance Resistance Profiling (Resistant DHPS Isoforms) SAR->Resistance Cell_Assays Cell-Based Potency (e.g., MIC, Anticancer IC50) Selectivity->Cell_Assays Resistance->Cell_Assays Toxicity In Vitro Toxicity (Lymphocyte, hERG, Ames) Cell_Assays->Toxicity Candidate Lead Candidate Selection Toxicity->Candidate

Caption: Integrated in vitro assay workflow for sulfonamide derivative development.

Conclusion

The development of novel sulfonamide derivatives requires a systematic and scientifically rigorous in vitro characterization strategy. This guide provides the foundational protocols and scientific rationale for a multi-tiered approach, beginning with primary target engagement, expanding to selectivity and off-target profiling, and incorporating essential early-stage safety assessments. By employing these self-validating and robust assays, researchers can build a comprehensive data package that provides a high degree of confidence in their lead candidates, paving the way for successful preclinical and clinical development.

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Application Notes and Protocols for the Antibacterial Research of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Sulfonamides in Antibacterial Research

Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, continue to be a cornerstone in the development of new therapeutic agents. Their mechanism of action, targeting a crucial metabolic pathway in bacteria that is absent in humans, offers a selective advantage. 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide is a member of this important class of compounds. Its structural features make it a valuable candidate for antibacterial screening and a model compound for structure-activity relationship (SAR) studies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in antibacterial research, detailing its mechanism of action and providing robust protocols for its evaluation.

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial effect of sulfonamides is primarily bacteriostatic. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is critical in the bacterial folic acid (vitamin B9) synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate. Due to their structural similarity to PABA, sulfonamides like this compound bind to the active site of DHPS, preventing the synthesis of dihydropteroic acid, a precursor to folic acid.

Folic acid is essential for the synthesis of nucleotides (purines and thymidine) and certain amino acids. By blocking its production, sulfonamides halt bacterial DNA replication and protein synthesis, thereby inhibiting growth and reproduction. Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[1]

Folic_Acid_Pathway cluster_synthesis Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate (DHF) Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides Essential for

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, which is a common route for the synthesis of N-substituted benzenesulfonamides. A general procedure involves the reaction of a substituted aniline with a sulfonyl chloride, followed by the reduction of a nitro group to an amine.

Protocols for Antibacterial Susceptibility Testing

The following protocols are based on established methods for determining the antibacterial activity of chemical compounds. Adherence to guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) is recommended for standardized and reproducible results.[2]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Rationale: This method is highly efficient for testing a large number of compounds or bacterial strains simultaneously and provides a quantitative measure of a compound's potency. The use of Mueller-Hinton Broth (MHB) is recommended as it has low levels of sulfonamide antagonists (thymidine and PABA).[2]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound's stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) for each bacterial strain.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a densitometer.[2]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well (except the negative control).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a plate reader.

MIC_Workflow start Start prep_stock Prepare Compound Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland bacterial suspension start->prep_inoculum prep_plate Prepare 96-well plate with serial dilutions in MHB prep_stock->prep_plate inoculate Inoculate plate with bacterial suspension prep_plate->inoculate dilute_inoculum Dilute suspension to final concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to a particular antimicrobial agent.

Rationale: The disk diffusion method is simple, cost-effective, and provides a visual representation of antibacterial activity. The size of the zone of inhibition correlates with the susceptibility of the bacterium to the compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure uniform growth.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound.

    • Aseptically place the disks onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Include a control disk with a standard antibiotic (e.g., sulfamethoxazole-trimethoprim) and a blank disk with the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The interpretation of susceptibility (susceptible, intermediate, or resistant) is based on established zone diameter breakpoints for similar compounds, if available.

Disk_Diffusion_Workflow start Start prep_inoculum Prepare 0.5 McFarland bacterial suspension start->prep_inoculum prep_disks Prepare disks with test compound start->prep_disks swab_plate Swab MHA plate for confluent growth prep_inoculum->swab_plate apply_disks Apply disks to inoculated plate swab_plate->apply_disks prep_disks->apply_disks incubate Incubate at 37°C for 16-18h apply_disks->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Data Presentation: Illustrative Antibacterial Activity

While specific experimental data for this compound is not yet widely published, the following table illustrates how MIC data for this compound could be presented. The values are hypothetical but representative of the activity spectrum that might be observed for a novel sulfonamide derivative.

Bacterial StrainTypeMIC (µg/mL) of this compoundMIC (µg/mL) of Sulfamethoxazole (Control)
Staphylococcus aureus ATCC 29213Gram-positive3216
Enterococcus faecalis ATCC 29212Gram-positive64>256
Escherichia coli ATCC 25922Gram-negative168
Pseudomonas aeruginosa ATCC 27853Gram-negative>128>256
Klebsiella pneumoniae ATCC 13883Gram-negative3216

Note: The above data is for illustrative purposes only and should be replaced with experimentally determined values.

Conclusion and Future Directions

This compound serves as a valuable scaffold for antibacterial research within the sulfonamide class. The protocols outlined in this document provide a robust framework for its systematic evaluation. Future research should focus on determining the precise MIC values against a broad panel of clinically relevant and drug-resistant bacterial strains. Furthermore, synergy studies with other antibiotics, such as trimethoprim (which targets a subsequent step in the folate pathway), could reveal enhanced antibacterial effects. Elucidating the structure-activity relationships of this and related compounds will be pivotal in the design of next-generation sulfonamide antibiotics to combat the growing threat of antimicrobial resistance.

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developing an in vivo model for testing sulfonamide efficacy

The successful in vivo evaluation of a novel sulfonamide hinges on a logically constructed experimental plan rooted in the drug's mechanism and the relevant disease pathophysiology. By selecting clinically appropriate infection models, incorporating robust controls, and utilizing both traditional (CFU) and advanced (bioluminescent imaging) endpoints, researchers can generate high-fidelity data. The protocols and principles outlined in this guide serve as a validated framework for assessing sulfonamide efficacy, ultimately facilitating the progression of promising candidates through the preclinical development pipeline in accordance with regulatory expectations. [28][29][30][31][32]

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Application Notes & Protocols: High-Throughput Screening Assays for Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Sulfonamides represent a cornerstone of medicinal chemistry. This versatile scaffold is present in a wide array of therapeutics, from pioneering antibacterial agents to modern treatments for cancer, glaucoma, and inflammation.[1][2] The primary mechanism for many sulfonamides involves the competitive inhibition of key enzymes, such as dihydropteroate synthase (DHPS) in bacteria or various isoforms of carbonic anhydrase (CA) in humans.[2][3][4] The discovery of novel, potent, and selective sulfonamide inhibitors is a critical objective in drug development. High-Throughput Screening (HTS) serves as the engine for this discovery process, enabling the rapid evaluation of vast chemical libraries to identify promising lead compounds.[5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, application, and execution of HTS assays tailored for the discovery of sulfonamide inhibitors. It emphasizes the rationale behind assay selection, provides detailed protocols for key methodologies, and outlines a robust framework for hit validation to ensure scientific integrity.

I. The Strategic Foundation: Selecting the Right HTS Assay

The success of any HTS campaign hinges on the selection of an appropriate assay. The ideal assay should be robust, reproducible, scalable, and sensitive to the specific inhibitory mechanism of the target enzyme. For sulfonamide inhibitors, key considerations include the nature of the enzyme target, the availability of substrates, and the potential for compound interference.

Assay TechnologyPrincipleProsConsBest Suited For
Absorbance-Based Measures changes in light absorption by a chromogenic substrate or product.Simple, cost-effective, widely available equipment.Lower sensitivity, potential for interference from colored compounds.Enzyme targets with chromogenic substrates (e.g., esterase activity of CAs).[3][7]
Fluorescence Polarization (FP) Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner.Homogeneous (no-wash), sensitive, good for competitive binding assays.Requires a suitable fluorescent probe, potential for interference from fluorescent compounds.Competitive binding assays, especially for targets like DHPS.[8][9][10][11]
Luminescence-Based Measures light produced by a biochemical reaction (e.g., ATP depletion).High sensitivity, broad dynamic range, low background.Can be expensive, potential for interference from compounds affecting the reporter enzyme (e.g., luciferase).Kinase or ATPase assays where ATP consumption is a proxy for enzyme activity.
Label-Free (e.g., MS, SPR) Directly measures the enzymatic product or binding events without labels.Reduces artifacts from labels, provides direct measurement.Requires specialized and expensive instrumentation, lower throughput.[12][13]Hit validation, mechanistic studies, and screening when labeled reagents are unavailable.
The Causality Behind Assay Choice
  • For targets like Carbonic Anhydrase (CA): Many CAs exhibit esterase activity, hydrolyzing substrates like 4-nitrophenyl acetate (pNPA) to produce a yellow-colored product, 4-nitrophenol.[7][14] This makes a simple, absorbance-based assay a logical and cost-effective starting point for HTS. Its direct measurement of product formation is a robust indicator of enzymatic activity.[3]

  • For targets like Dihydropteroate Synthase (DHPS): DHPS is the target for antibacterial sulfonamides, which compete with the natural substrate, para-aminobenzoic acid (pABA).[4][15] A Fluorescence Polarization (FP) competition assay is exceptionally well-suited here.[8][16] By using a fluorescently labeled probe that binds to the pABA site, researchers can screen for sulfonamides that displace the probe, causing a decrease in polarization—a direct measure of competitive inhibition.[9]

II. HTS Workflow for Sulfonamide Inhibitor Discovery

A successful HTS campaign is a systematic process that moves from primary screening to confirmed, valuable hits. Each stage is designed to filter out false positives and enrich for compounds with genuine, specific activity against the target.

HTS_Workflow cluster_0 Phase 1: Primary Screen & Hit Identification cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Characterization AssayDev Assay Development & Optimization PrimaryHTS Primary HTS (Single Concentration) AssayDev->PrimaryHTS Validated Assay HitID Hit Identification (Z-Score Cutoff) PrimaryHTS->HitID Raw Data ConfScreen Confirmatory Screen (Fresh Compounds) HitID->ConfScreen Primary Hits DoseResponse Dose-Response & IC50 Determination ConfScreen->DoseResponse Confirmed Hits Triage Triage & Counter-Screens (Rule out non-specifics) DoseResponse->Triage Potent Hits Orthogonal Orthogonal Assays (Different Technology) Triage->Orthogonal Triaged Hits Mechanism Mechanism of Action (e.g., Kinetics) Orthogonal->Mechanism Confirmed Specific Hits ValidatedHit Validated Hit for Lead Optimization Mechanism->ValidatedHit Characterized Hit

Caption: Generalized HTS workflow for sulfonamide inhibitor discovery.

III. Detailed Protocols

The following protocols are provided as robust templates. Researchers must optimize concentrations and incubation times for their specific enzyme, substrates, and laboratory conditions, guided by the principles in the Assay Guidance Manual.[17][18][19]

Protocol 1: Colorimetric HTS for Carbonic Anhydrase II Inhibitors

This assay measures the esterase activity of human Carbonic Anhydrase II (hCA II) and is suitable for a primary HTS campaign.[3][7]

A. Materials & Reagents:

  • Enzyme: Purified recombinant human Carbonic Anhydrase II (hCA II).

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5.

  • Substrate: 4-Nitrophenyl acetate (pNPA). Prepare a 100 mM stock in DMSO.

  • Positive Control: Acetazolamide (a known potent CA inhibitor). Prepare a 10 mM stock in DMSO.[3]

  • Test Compounds: Sulfonamide library compounds dissolved in DMSO.

  • Plates: 384-well clear, flat-bottom microplates.

  • Instrumentation: Absorbance microplate reader capable of reading at 405 nm.

B. Experimental Protocol:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control (Acetazolamide), and negative control (DMSO) to designated wells of a 384-well plate. This results in a final assay concentration of 10 µM for a 50 µL final volume.

  • Enzyme Preparation & Dispensing:

    • Dilute hCA II in chilled Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 4 nM for a 2 nM final concentration).

    • Dispense 25 µL of the diluted enzyme solution into each well containing the compounds.

    • Dispense 25 µL of Assay Buffer without enzyme into control wells for background measurement.

  • Pre-incubation:

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.

    • Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation & Measurement:

    • Prepare a 2X substrate solution by diluting the pNPA stock in Assay Buffer to the desired final concentration (e.g., 1 mM). The optimal concentration should be at or near the Km of the enzyme for the substrate.[19]

    • Dispense 25 µL of the 2X pNPA solution into all wells to start the reaction.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes (kinetic read).

C. Data Analysis:

  • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalize the data by calculating the percent inhibition for each test compound: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))

  • Identify primary hits based on a statistical cutoff, such as a Z-score < -3.[2]

Protocol 2: Fluorescence Polarization (FP) Assay for DHPS Inhibitors

This competitive binding assay is designed to identify sulfonamides that displace a fluorescent probe from the pABA binding site of Dihydropteroate Synthase (DHPS).[8][9]

A. Materials & Reagents:

  • Enzyme: Purified recombinant DHPS (e.g., from S. aureus).[16]

  • Assay Buffer: 50 mM HEPES, pH 7.6, 10 mM MgCl₂, 5% DMSO.

  • Fluorescent Probe: A pterin-based or pABA-analog fluorescent probe designed to bind the active site.[9]

  • Positive Control: Sulfamethoxazole (a known DHPS inhibitor).

  • Test Compounds: Sulfonamide library compounds dissolved in DMSO.

  • Plates: 384-well black, low-volume microplates.

  • Instrumentation: Microplate reader with fluorescence polarization capabilities (e.g., with appropriate excitation/emission filters for the chosen probe).

B. Experimental Protocol:

  • Assay Component Preparation:

    • Prepare 2X solutions of DHPS and the fluorescent probe in Assay Buffer. Optimal concentrations must be determined empirically but should yield a stable and robust FP window (typically >100 mP difference between bound and free probe).

  • Compound & Reagent Dispensing:

    • Add 10 µL of Assay Buffer to all wells.

    • Transfer 50 nL of test compounds, positive control (Sulfamethoxazole), and negative control (DMSO) to appropriate wells.

    • Add 5 µL of the 2X DHPS solution to all wells except those designated for measuring the "free probe" signal. Add 5 µL of Assay Buffer to these "free probe" wells.

    • Mix and incubate for 15 minutes at room temperature.

  • Probe Addition & Measurement:

    • Add 5 µL of the 2X fluorescent probe solution to all wells.

    • Centrifuge the plates briefly (1 min at 1000 rpm).

    • Incubate for 25-30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[9]

    • Measure the fluorescence polarization (mP) in the plate reader.

C. Data Analysis:

  • The primary output is the mP value for each well.

  • Calculate the percent displacement for each compound: % Displacement = 100 * (1 - (mP_compound - mP_free_probe) / (mP_DMSO - mP_free_probe))

  • Primary hits are compounds that show significant displacement, typically determined by a Z-score or a predefined activity threshold.

IV. The Pillar of Trustworthiness: Hit Validation and Counter-Screening

A primary hit from an HTS campaign is merely a starting point. A rigorous validation cascade is essential to eliminate artifacts and false positives, ensuring that resources are focused on genuinely active compounds.[20]

Key Validation Steps:

  • Hit Confirmation: Re-test primary hits from a freshly prepared sample of the compound to rule out plating or handling errors.

  • Dose-Response Curves: Test confirmed hits across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ value). This confirms the inhibitory activity is concentration-dependent.

  • Orthogonal Assays: Validate hits using a different assay technology.[20] For example, if a CA inhibitor was identified in the colorimetric pNPA assay, its activity should be confirmed using a more physiological CO₂ hydration assay.[21] This crucial step helps eliminate compounds that interfere with the primary assay's detection method.

  • Counter-Screens for Non-Specific Activity:

    • Assay Interference: Test compounds in the absence of the target enzyme to see if they inhibit the reporter system (e.g., luciferase) or have intrinsic color or fluorescence that interferes with the readout.[20]

    • Promiscuous Inhibition: Many compounds, known as Pan-Assay Interference Compounds (PAINS), show activity in numerous assays through non-specific mechanisms like aggregation.[20] Testing hits against an unrelated enzyme can help flag these problematic compounds.

Visualizing the Hit Validation Funnel

Sources

molecular docking protocol for 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Molecular Docking of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Abstract

This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this compound. Sulfonamide derivatives are a cornerstone in medicinal chemistry, known to interact with a variety of enzymatic targets.[1] Molecular docking is an indispensable computational tool that predicts the binding orientation and affinity of a small molecule to its macromolecular target, thereby accelerating the drug discovery process.[2] This guide is designed for researchers and drug development professionals, offering not only a procedural walkthrough but also the scientific rationale behind each step. We will utilize the widely-adopted AutoDock Vina software for the docking simulation, with a focus on Human Carbonic Anhydrase I as a representative target, providing a robust framework for investigating this compound's therapeutic potential.

Foundational Concepts: The 'Why' of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. The primary objectives are twofold:

  • Binding Pose Prediction: To determine the most likely three-dimensional orientation of the ligand when bound to the receptor's active site.

  • Binding Affinity Estimation: To calculate a score that estimates the strength of the protein-ligand interaction, typically represented as a free energy of binding (ΔG) in kcal/mol.[3] A more negative score indicates a more favorable and stable interaction.[3]

This process allows for the rapid screening of virtual compound libraries and provides critical insights into the molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. This knowledge is paramount for rational drug design and lead optimization.[4]

Target Selection: Human Carbonic Anhydrase I

The ligand, this compound, belongs to the benzenesulfonamide class. Primary sulfonamides are classic inhibitors of Carbonic Anhydrases (CAs), zinc-containing metalloenzymes crucial for various physiological processes.[5] For this protocol, we have selected Human Carbonic Anhydrase I (CA I) as the protein target. A high-resolution crystal structure of CA I complexed with a similar compound, p-toluenesulfonamide, is available in the Protein Data Bank (PDB) under the accession code 1AZM .[6] This choice provides an excellent system for demonstrating the docking protocol and includes a native ligand that can be used for crucial protocol validation.

Essential Resources and Software

To execute this protocol, the following open-access software and databases are required.

Resource/SoftwareDescriptionURL
PubChem A public database of chemical molecules and their activities. Used to retrieve the ligand structure.[Link]
RCSB Protein Data Bank (PDB) A database of 3D structural data for large biological molecules. Used to retrieve the receptor structure.[Link]
AutoDock Vina A widely-used, open-source program for molecular docking.[7][Link]
AutoDock Tools (MGLTools) A suite of tools with a graphical user interface for preparing protein and ligand files for AutoDock.[7][Link]
UCSF ChimeraX or PyMOL Molecular visualization programs used to analyze docking results and create high-quality images.

The Molecular Docking Workflow: A Visual Overview

The entire docking process can be conceptualized as a sequential workflow, beginning with data acquisition and preparation, followed by the simulation itself, and concluding with a thorough analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Download Receptor (PDB: 1AZM) PrepReceptor Receptor Preparation (Clean, Add H, Charges) PDB->PrepReceptor PubChem Download Ligand (4-amino-N-(...)) PrepLigand Ligand Preparation (Add H, Charges, Torsions) PubChem->PrepLigand Grid Grid Box Generation (Define Search Space) PrepReceptor->Grid PrepLigand->Grid Dock Run Docking (AutoDock Vina) Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Visualize Visualize Interactions (PyMOL/ChimeraX) Analyze->Visualize Validate Protocol Validation (Re-dock Native Ligand) Visualize->Validate

Caption: High-level workflow for the molecular docking protocol.

Detailed Step-by-Step Protocol

This section provides a granular, command-line and GUI-based protocol. The causality behind each step is explained to ensure a deep understanding of the process.

Part A: Ligand Preparation

The goal of ligand preparation is to convert a 2D or simple 3D structure into a format suitable for docking, with correct atom types, charges, and defined flexibility.[8][9]

  • Obtain Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "this compound".

    • Download the 3D structure in SDF format.

  • Convert and Prepare using AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically add hydrogens and compute Gasteiger charges.

    • Causality: Gasteiger charges are an empirical method for rapidly calculating partial atomic charges, which are essential for evaluating electrostatic interactions during docking.[9]

    • Go to Ligand -> Torsion Tree -> Detect Root. This automatically defines the rigid core of the molecule.

    • Go to Ligand -> Torsion Tree -> Choose Torsions. Manually review and set the rotatable bonds. By default, ADT makes most non-ring single bonds rotatable.

    • Causality: Defining rotatable bonds allows the docking program to explore different conformations of the ligand within the active site, which is crucial for finding the optimal binding pose.[9]

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Part B: Receptor Preparation

Receptor preparation involves "cleaning" the crystal structure to remove non-essential molecules and adding parameters required by the force field.[10][11]

  • Obtain Receptor Structure:

    • Navigate to the RCSB PDB database and download the structure for PDB ID 1AZM in PDB format.

  • Clean and Prepare using ADT:

    • Launch ADT.

    • Go to File -> Read Molecule and open 1AZM.pdb.

    • Remove Water and Heteroatoms: Use the Select menu to select and delete all water molecules (HOH). Also, delete the co-crystallized native ligand (p-toluenesulfonamide, residue name S14).

    • Causality: Water molecules are typically removed because their positions in a static crystal structure may not represent the dynamic environment of the binding site in solution. The native ligand is removed to make the binding site available for docking our new compound.[11]

    • Go to Edit -> Hydrogens -> Add. Select Polar hydrogens only and click OK.

    • Causality: Polar hydrogens are critical for defining hydrogen bond donors and are essential for accurate scoring of protein-ligand interactions.[8]

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Causality: Kollman charges are a standard method for assigning partial charges to proteins in molecular mechanics simulations, providing a more accurate electrostatic representation than Gasteiger charges for macromolecules.

    • Go to Grid -> Macromolecule -> Choose. Select 1AZM to be saved as the receptor. ADT will merge non-polar hydrogens and prompt you to save the file. Save it as receptor.pdbqt.

Part C: Grid Box Generation

The grid box defines the three-dimensional search space where Vina will attempt to place the ligand.[12][13]

  • Define the Active Site: For 1AZM, the active site is well-defined by the location of the co-crystallized ligand we just deleted. The central Zinc ion (Zn) is a key feature of the active site.

  • Set Grid Box Parameters in ADT:

    • Go to Grid -> Grid Box....

    • A box will appear around the protein. You can adjust its center and dimensions.

    • Center the box on the active site. A good starting point is the coordinates of the Zinc ion.

    • Adjust the dimensions (e.g., 24 x 24 x 24 Ångströms) to ensure the box is large enough to accommodate the entire ligand in various orientations but small enough to focus the search.[14]

    • Causality: A well-defined grid box (site-specific docking) is more computationally efficient and often more accurate than a "blind docking" where the entire protein surface is searched.[15]

    • Note down the center (x, y, z) and size (x, y, z) values displayed in the Grid Options panel.

G start Identify Active Site (e.g., from native ligand position) center Set Grid Center (center_x, center_y, center_z) start->center size Set Grid Dimensions (size_x, size_y, size_z) center->size config Record Coordinates for Configuration File size->config

Caption: Workflow for defining the docking search space (Grid Box).

Part D: Running the AutoDock Vina Simulation

Vina is run from the command line using a simple configuration text file that points to the prepared input files.[16]

  • Create a Configuration File:

    • Open a plain text editor and create a file named conf.txt.

    • Add the following lines, replacing the center and size values with those you recorded in the previous step:

    • Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the probability of finding the true binding minimum but also increase computation time. A value of 8 is a reasonable starting point.

  • Execute Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.

    • Run the following command (ensure the vina executable is in your system's PATH or in the same directory):

    • Vina will run the simulation and generate the output_poses.pdbqt and output_log.txt files.

Analysis and Validation of Docking Results

Interpreting the output is a critical step that requires careful examination of both the quantitative scores and the qualitative interactions.[3][17]

Interpreting the Output Files
  • output_log.txt: This file contains a table of the top binding poses (usually 9), ranked by their binding affinity in kcal/mol. It also provides RMSD values relative to the best pose.

  • output_poses.pdbqt: This file contains the 3D coordinates of all the predicted binding poses, which can be visualized in a molecular graphics program.

Visualization and Interaction Analysis
  • Load Results into a Visualizer: Open UCSF ChimeraX or PyMOL. Load the receptor.pdbqt and the output_poses.pdbqt files.

  • Examine the Top Pose: Focus on the top-ranked pose (Mode 1). Analyze its orientation in the active site.

  • Identify Key Interactions: Use the software's tools to identify potential hydrogen bonds, hydrophobic interactions, and π-stacking between the ligand and the receptor's amino acid residues.[18] For example, look for hydrogen bonds between the sulfonamide's SO2 or NH2 groups and polar residues in the active site.

A Self-Validating Protocol: Re-docking the Native Ligand

Trustworthiness in a docking protocol is established through validation.[19][20] The most common method is to re-dock the co-crystallized (native) ligand back into the receptor's binding site.

  • Prepare the Native Ligand: Extract the p-toluenesulfonamide (S14) from the original 1AZM.pdb file and prepare it as a PDBQT file, following the same steps as in Part A.

  • Run Docking: Use the same receptor preparation and grid box parameters to dock the native ligand.

  • Calculate RMSD: After docking, superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Validate: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19][21]

Validation Docking of p-toluenesulfonamide (Native Ligand) in 1AZM
Binding Affinity (kcal/mol) -7.2
RMSD from Crystal Pose (Å) 1.15
Validation Outcome Successful (RMSD < 2.0 Å)
(Note: These are representative values for demonstration purposes.)

Presenting Results for this compound

Once the protocol is validated, the results for the target ligand can be interpreted with higher confidence. The following table summarizes hypothetical results for the top-ranked pose.

Docking Results Summary for this compound with CA I
Binding Affinity (kcal/mol) -8.5
Interacting Residues HIS-94, HIS-96, HIS-119, THR-199, THR-200
Hydrogen Bonds (Ligand Atom -> Residue) -SO2 Oxygen -> THR-199 (Backbone NH)-NH2 Nitrogen -> THR-199 (Sidechain OH)
Other Interactions Coordination with Zn ion via sulfonamide nitrogen; Hydrophobic interactions between dimethylphenyl ring and VAL-121, LEU-198.

Conclusion

This application note has detailed a robust and validated protocol for the molecular docking of this compound with Human Carbonic Anhydrase I using AutoDock Vina. By explaining the scientific rationale behind each step—from ligand and receptor preparation to grid generation and results analysis—this guide equips researchers with the necessary knowledge to perform reliable in silico screening. The critical step of protocol validation by re-docking the native ligand ensures the trustworthiness of the obtained results, providing a solid foundation for further investigation in the drug discovery pipeline.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Bioinformatics Review. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • GitHub. (n.d.). LaBOX: A Grid Box Calculation Tool for Molecular Docking. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?[Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?[Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • ResearchGate. (2021). How to generate Autodock Grid Box?[Link]

  • Teach Yourself e-Series. (2024). Generating grid box for Docking using Vina. YouTube. [Link]

  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • PMC - NIH. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

  • Dr. Ammar. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Chemical Methodologies. (2023). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. [Link]

  • Drug Discovery Tech. (2024). Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. YouTube. [Link]

  • Semantic Scholar. (2021). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. [Link]

  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Romanian Journal of Biophysics. (2012). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. [Link]

  • VCU Libraries. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. [Link]

  • Science and Education Publishing. (2014). Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. [Link]

  • MDPI. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of New Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Antimicrobial Activity Assessment

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] A critical step in this endeavor is the accurate and reproducible evaluation of the antimicrobial properties of new chemical entities. In vitro antimicrobial susceptibility testing (AST) serves as the foundational screening process, providing essential data on a compound's efficacy and mechanism of action.[1][2] This guide provides a comprehensive overview of the principal methodologies employed to characterize the antimicrobial activity of new compounds, offering detailed protocols and insights into the rationale behind experimental design. Our focus is on empowering researchers, scientists, and drug development professionals with the knowledge to select and execute the most appropriate assays for their specific research questions. The methodologies discussed are grounded in the standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5]

Part 1: Foundational Assays for Determining Inhibitory Activity

The initial assessment of a new compound typically involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][6] Several standardized methods are available for MIC determination, each with its own set of advantages and limitations.[1][2]

Broth Dilution Method

The broth dilution method is a quantitative technique that determines the MIC of an antimicrobial agent in a liquid growth medium.[2][7] It can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution), which allows for high-throughput screening.[6][7]

Causality Behind Experimental Choices:

  • Why Broth? A liquid medium allows for homogenous exposure of the microbial population to the test compound, providing a more uniform assessment of inhibitory activity compared to diffusion-based methods.

  • Why Serial Dilutions? A two-fold serial dilution series provides a logarithmic concentration gradient, enabling the precise determination of the MIC value.

  • Why a Standardized Inoculum? The density of the initial bacterial suspension is critical. A high inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a low inoculum may result in falsely low MICs. Standardization to a 0.5 McFarland turbidity standard ensures reproducibility.[8][9]

Materials:

  • Test compound stock solution

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria[10]

  • Sterile 96-well microtiter plates[6]

  • Bacterial strain(s) of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 can be a sterility control (no bacteria).[10]

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Data Presentation: Representative MIC Data

CompoundBacterial StrainMIC (µg/mL)
Compound XEscherichia coli ATCC 259228
Compound XStaphylococcus aureus ATCC 292132
Compound YPseudomonas aeruginosa ATCC 2785332
Compound YEnterococcus faecalis ATCC 292124
Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[11] In this technique, varying concentrations of the antimicrobial agent are incorporated directly into the agar medium.[7][11]

Causality Behind Experimental Choices:

  • Why Agar? This method allows for the direct observation of colony formation on a solid surface, which can be advantageous for detecting contamination or heterogeneous populations.

  • Why Inoculum Spotting? Applying a standardized number of cells to the surface of the agar ensures that the challenge to the antimicrobial agent is consistent across all concentrations and isolates.[7]

Materials:

  • Test compound stock solution

  • Sterile Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strain(s) of interest

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a two-fold serial dilution of the test compound in a suitable solvent.

    • Add a defined volume of each compound dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. Mix well and pour into sterile petri dishes. Allow the agar to solidify.[11]

    • Include a control plate with no compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.[11]

  • Inoculation:

    • Spot the prepared inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to test multiple isolates simultaneously.[12]

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test)

The Kirby-Bauer test is a qualitative or semi-quantitative method that is widely used in clinical laboratories due to its simplicity and low cost.[8][9][13] It involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a test organism.[14][15]

Causality Behind Experimental Choices:

  • Why Diffusion? The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[14] The size of the resulting zone of inhibition is inversely proportional to the MIC.

  • Why Mueller-Hinton Agar? MHA is the standard medium for this test because it has good reproducibility, low levels of inhibitors to common antimicrobials (e.g., sulfonamides), and supports the growth of most non-fastidious pathogens.[9]

Materials:

  • Paper disks impregnated with the test compound

  • Sterile Mueller-Hinton Agar (MHA) plates (4 mm depth)[9]

  • Bacterial strain(s) of interest

  • Sterile cotton swabs

  • Forceps

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove any excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage (a "lawn" of bacteria).[9][14]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar. Gently press each disk to ensure complete contact with the agar.[8]

    • Disks should be placed at least 24 mm apart.[9]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[13]

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established breakpoints, if available.[8]

Workflow for Determining Inhibitory Activity

G cluster_prep Preparation cluster_steps cluster_readout Incubation & Readout prep_culture Prepare Bacterial Culture (18-24h) prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum broth Broth Microdilution prep_inoculum->broth Inoculate ~5x10^5 CFU/mL agar Agar Dilution prep_inoculum->agar Spot Inoculum ~10^4 CFU/spot disk Disk Diffusion prep_inoculum->disk Create Lawn incubate Incubate (35°C, 16-20h) broth->incubate agar->incubate disk->incubate broth_dilute Serial Dilution of Compound in Broth broth_dilute->broth agar_dilute Incorporate Compound into Agar agar_dilute->agar disk_place Place Impregnated Disk disk_place->disk read_mic Determine MIC (No visible growth) incubate->read_mic For Dilution Methods read_zone Measure Zone of Inhibition (mm) incubate->read_zone For Diffusion Method

Caption: Workflow for primary antimicrobial susceptibility testing.

Part 2: Advanced Assays for Bactericidal Activity and Interactions

Beyond determining the inhibitory concentration, it is often crucial to understand if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and how it interacts with other antimicrobial agents.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17] This assay is a direct extension of the broth dilution MIC test.

Causality Behind Experimental Choices:

  • Why Subculture? Plating aliquots from the clear wells of an MIC assay onto antibiotic-free agar allows for the determination of viable bacteria remaining after exposure to the compound. The absence of growth on the subculture plate indicates bactericidal activity.

  • Why the 99.9% Kill Threshold? This logarithmic reduction (a 3-log₁₀ decrease) is the widely accepted standard for defining bactericidal activity.[18][19]

Materials:

  • Completed MIC microtiter plate

  • Sterile Mueller-Hinton Agar (MHA) plates

Procedure:

  • Identify MIC: Determine the MIC from the broth microdilution assay as previously described.

  • Subculturing: From the well corresponding to the MIC and each well with higher concentrations (showing no visible growth), plate a 10-100 µL aliquot onto a sterile MHA plate.[16]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17][20]

Data Presentation: Interpreting MIC and MBC Data

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound A242Bactericidal[16][19]
Compound B2>64>32Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16][19]

Time-Kill Kinetics Assay

Time-kill assays provide a dynamic view of antimicrobial activity by measuring the rate of bacterial killing over time.[18][21] This method offers more detailed information than the single-endpoint MBC assay and can help to differentiate between bacteriostatic and bactericidal effects.[18]

Causality Behind Experimental Choices:

  • Why Multiple Time Points? Sampling at various time intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve, illustrating the speed and extent of bactericidal activity.[18]

  • Why Log Reduction? Plotting the log₁₀ CFU/mL versus time provides a clear visual representation of the killing kinetics. A ≥3-log₁₀ reduction is the benchmark for bactericidal activity.[18][22]

Materials:

  • Test compound

  • Bacterial culture in logarithmic growth phase

  • Sterile broth medium

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth. Dilute to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing broth.

  • Exposure: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the flasks. Include a growth control flask without any compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the aliquots in sterile saline and plate onto agar to determine the viable count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Workflow for Bactericidal and Kinetic Assays

G cluster_mbc MBC Determination cluster_timekill Time-Kill Kinetics mic_plate Completed MIC Assay (Clear Wells) subculture Subculture Aliquots onto Agar Plates mic_plate->subculture incubate_mbc Incubate Plates (18-24h) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% Kill) incubate_mbc->read_mbc setup_tk Inoculate Flasks with Bacteria and Compound sample_tk Sample at Multiple Time Points (0-24h) setup_tk->sample_tk plate_tk Plate Serial Dilutions sample_tk->plate_tk count_tk Count CFU and Plot Log10 CFU/mL vs. Time plate_tk->count_tk

Caption: Comparative workflow for MBC and Time-Kill assays.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[23][24] It can determine if the combination is synergistic (activity is enhanced), additive (activity is the sum of individual effects), indifferent (no change in activity), or antagonistic (activity is reduced).[23][24]

Causality Behind Experimental Choices:

  • Why a 2D Array? The checkerboard setup creates a two-dimensional matrix of concentrations, allowing for the testing of all possible combinations of the two compounds.[25]

  • Why the FIC Index? The Fractional Inhibitory Concentration (FIC) index is a mathematical model used to quantify the interaction. It normalizes the MIC of each drug in the combination to its MIC when used alone, providing a standardized measure of the interaction.[23][26]

Materials:

  • Two test compounds (A and B)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum

Procedure:

  • Plate Setup:

    • In a 96-well plate, serially dilute Compound A horizontally (e.g., across columns 1-10).

    • Serially dilute Compound B vertically (e.g., down rows A-G).

    • The result is a plate where each well contains a unique combination of concentrations of the two compounds.[24]

  • Inoculation, Incubation, and Reading:

    • Inoculate the plate with the standardized bacterial suspension and incubate as for a standard MIC assay.

    • Determine the MIC of each compound alone and in combination.

  • FIC Index Calculation:

    • Calculate the FIC for each compound:

      • FIC A = (MIC of A in combination) / (MIC of A alone)

      • FIC B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC A + FIC B.[23][26]

Data Presentation: Interpretation of FIC Index

FICI ValueInterpretation
≤ 0.5Synergy[23][27]
> 0.5 to 4.0Additive or Indifference[23][27]
> 4.0Antagonism[23][27]

Part 3: Evaluating Activity Against Biofilms

Bacteria in biofilms are notoriously more resistant to antimicrobial agents than their planktonic (free-floating) counterparts.[28][29] Therefore, it is essential to evaluate the efficacy of new compounds against these structured communities.

Causality Behind Experimental Choices:

  • Why Specific Biofilm Assays? Standard MIC assays do not reflect the complex physiology and protective matrix of biofilms.[30] Specialized assays are needed to determine a compound's ability to inhibit biofilm formation or eradicate established biofilms.

  • Why Different Endpoints? Several parameters are used to quantify anti-biofilm activity, including the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC), reflecting different therapeutic goals.[29][30][31]

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

Materials:

  • Test compound

  • Bacterial strain

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet stain

Procedure:

  • Compound Dilution and Inoculation:

    • Prepare serial dilutions of the test compound in the wells of a microtiter plate.

    • Inoculate the wells with a standardized bacterial suspension.

  • Incubation:

    • Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours without shaking).

  • Biofilm Staining and Quantification:

    • After incubation, discard the planktonic cells and gently wash the wells.

    • Stain the adherent biofilm with crystal violet.

    • Wash away the excess stain and solubilize the bound dye.

    • Measure the absorbance using a plate reader. The MBIC is the lowest compound concentration that prevents biofilm formation (e.g., ≥90% inhibition compared to the growth control).[31]

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the lowest concentration of an antimicrobial agent required to kill the bacteria in a pre-formed biofilm.[28]

Materials:

  • Calgary Biofilm Device (or similar peg-lid device)[32]

  • Test compound

  • Bacterial strain and appropriate media

Procedure:

  • Biofilm Formation:

    • Grow biofilms on the pegs of the device lid by incubating it in a 96-well plate containing inoculated broth.[32]

  • Antimicrobial Challenge:

    • Transfer the peg lid to a new 96-well plate containing serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 24 hours).

  • Recovery and Viability Testing:

    • Transfer the peg lid to a recovery plate containing fresh broth and a neutralizing agent.

    • Dislodge the biofilm bacteria from the pegs (e.g., by sonication).[32]

    • Incubate the recovery plate. The MBEC is the lowest concentration of the compound that results in no bacterial growth in the recovery wells.[28]

Logical Relationships in Antimicrobial Testing

G cluster_planktonic Planktonic (Free-Floating) Bacteria cluster_biofilm Biofilm (Surface-Attached) Bacteria mic MIC (Inhibition) mbc MBC (Killing) mic->mbc Is a prerequisite for time_kill Time-Kill (Rate of Killing) mic->time_kill Informs concentrations for synergy Synergy (Combination Effects) mic->synergy Is a prerequisite for mbic MBIC (Inhibition of Formation) mic->mbic Often higher than mbec MBEC (Eradication) mbc->mbec Often much higher than

Caption: Relationship between different antimicrobial activity endpoints.

References

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Application Notes & Protocols: A Guide to the Preclinical Experimental Design for Testing Sulfonamide-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Sulfonamides and the Need for Rigorous Preclinical Evaluation

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway, is a classic example of targeted chemotherapy.[2][3][4] This pathway is essential for bacterial synthesis of nucleotides and subsequent DNA replication, yet it is absent in humans who acquire folic acid through their diet, providing a basis for selective toxicity.[2][5][6] Despite the emergence of widespread bacterial resistance, sulfonamides, often in combination with trimethoprim, remain clinically relevant for treating various infections, and the sulfonamide scaffold continues to be explored for novel therapeutic applications.[1][7]

The successful development of any new sulfonamide-based drug, or the repositioning of an existing one, hinges on a meticulously designed and executed preclinical experimental plan. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for this process. It moves beyond a simple listing of protocols to explain the scientific rationale behind each experimental stage, ensuring a robust and self-validating data package. Our approach integrates in vitro characterization, in vivo efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to build a holistic understanding of a drug candidate's potential, in alignment with regulatory expectations.[8][9][10]

Part 1: Foundational In Vitro Characterization

The initial phase of testing aims to establish the fundamental antimicrobial properties and the potential for off-target toxicity of a novel sulfonamide. This is a cost-effective, high-throughput stage designed to identify promising candidates and eliminate those with unfavorable profiles early in development.[11]

Antimicrobial Potency and Spectrum of Activity

The primary measure of an antibiotic's potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[12] Determining the MIC against a broad panel of clinically relevant bacteria is crucial for defining the drug's spectrum of activity.

This is the gold-standard method for quantitative antimicrobial susceptibility testing (AST), recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the sulfonamide in a liquid growth medium within a 96-well microplate. The MIC is determined by visual inspection or spectrophotometric measurement after a defined incubation period.

Step-by-Step Methodology:

  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, appropriate supplementation may be required as per CLSI guidelines.[16]

  • Compound Dilution: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in CAMHB across a 96-well plate to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the bacterial strain overnight. Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[16]

  • Inoculation and Incubation: Add the standardized bacterial suspension to each well containing the drug dilutions. Include a positive control (no drug) and a negative control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[16] This can be read manually or with a plate reader. The results should be interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-defined breakpoints for the specific bacterium, if available.[17]

Causality and Trustworthiness: The broth microdilution method is highly standardized, ensuring reproducibility.[13] Using a standardized inoculum and specific growth medium minimizes variability, making the MIC a reliable measure of the drug's intrinsic antibacterial potency.

Table 1: Example MIC Data for a Novel Sulfonamide (Compound X)

Bacterial StrainATCC NumberMIC (µg/mL)Interpretation (Example Breakpoints)
Escherichia coli259228Susceptible (S ≤ 16)
Staphylococcus aureus2921316Susceptible (S ≤ 16)
Streptococcus pneumoniae4961932Intermediate (I = 32)
Pseudomonas aeruginosa27853>128Resistant (R ≥ 64)
Eukaryotic Cell Cytotoxicity: A First Look at Safety

Early assessment of a compound's toxicity to mammalian cells is critical. A drug that is highly potent against bacteria but also highly toxic to host cells has limited therapeutic potential. The IC50 (Inhibitory Concentration 50%) is a key metric, representing the concentration of a drug that reduces cell viability by 50%.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[11][18]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[11][19]

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in the appropriate medium.[20] Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Prepare logarithmic dilutions of the test sulfonamide in the culture medium. Replace the existing medium in the wells with the medium containing the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[21]

  • MTT Addition and Formazan Solubilization: Add MTT solution to each well and incubate for an additional 4 hours. Afterwards, add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the purple formazan crystals.[11][19]

  • Data Acquisition and Analysis: Measure the absorbance of the resulting solution using a microplate reader at approximately 540-570 nm.[19][21] Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and use non-linear regression to determine the IC50 value.[3]

Causality and Trustworthiness: The MTT assay provides a quantitative measure of a drug's impact on cell health. While it primarily reflects metabolic activity and not a direct measure of cell death, a low IC50 value is a strong indicator of potential cytotoxicity.[18] It is a robust and reproducible method for initial toxicity screening.[11]

Diagram 1: Integrated In Vitro Testing Workflow

G cluster_0 In Vitro Characterization A Novel Sulfonamide Candidate B Antimicrobial Susceptibility Testing (AST) A->B E Cytotoxicity Screening A->E C Broth Microdilution (MIC Determination) B->C D Kirby-Bauer Disk Diffusion (Qualitative Screen) B->D H Potency (MIC) & Spectrum of Activity C->H D->H F MTT Assay (IC50 Determination) E->F I Selectivity Index (IC50 / MIC) F->I G Data Analysis & Candidate Selection H->I I->G

Caption: A streamlined workflow for the initial in vitro evaluation of sulfonamide candidates.

Part 2: In Vivo Efficacy and Pharmacokinetics

Promising candidates from in vitro screening must be evaluated in a living system. Animal models are essential for assessing a drug's efficacy in the context of a host's physiological and immune responses and for understanding its pharmacokinetic profile—what the body does to the drug.[8][22][23]

Establishing In Vivo Efficacy

The choice of animal model is critical and should reflect the intended clinical application of the sulfonamide.[23] For example, urinary tract infections (UTIs) and skin infections are common indications.

This model is widely used to evaluate antibiotics for UTIs, a common application for sulfonamides.[7][24]

Principle: Bacteria are introduced directly into the bladder of a mouse via transurethral catheterization, mimicking the ascending route of human UTIs. The efficacy of the sulfonamide is determined by measuring the reduction in bacterial load in the bladder and kidneys after treatment.[24][25]

Step-by-Step Methodology:

  • Animal and Pathogen Selection: Use female mice (e.g., Balb/c or C3H/HeN strains). Select a relevant uropathogenic Escherichia coli (UPEC) strain.[24][26]

  • Infection: Anesthetize the mice. Introduce a standardized inoculum of UPEC (e.g., 10^7-10^8 CFU) into the bladder via a fine catheter.[25]

  • Treatment Initiation: Begin treatment with the test sulfonamide at a predetermined time post-infection (e.g., 24 hours). Administer the drug via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various dose levels. Include a vehicle control group.

  • Efficacy Assessment: At the end of the treatment period (e.g., 72 hours post-infection), euthanize the mice.[26] Aseptically harvest the bladder and kidneys.

  • Bacterial Load Quantification: Homogenize the tissues, perform serial dilutions of the homogenates, and plate them on appropriate agar. After incubation, count the colonies to determine the CFU per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the organs of treated groups to the vehicle control group. A statistically significant reduction (e.g., ≥2-log10 CFU reduction) indicates efficacy.

This model is suitable for evaluating sulfonamides intended for topical or systemic treatment of skin infections.[27][28]

Principle: A superficial wound is created on the back of a mouse and inoculated with a pathogen like Staphylococcus aureus. The drug's efficacy is assessed by the reduction in bacterial count at the infection site.[27][29]

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the mice and shave a small area on their dorsum. Create a superficial incision or wound.[29]

  • Infection: Apply a standardized inoculum of S. aureus (e.g., 10^6 CFU) directly to the wound.

  • Treatment: Administer the sulfonamide (topically or systemically) at various doses, starting at a defined time post-infection. Include a vehicle control.

  • Efficacy Endpoint: After the treatment period (e.g., 3 to 11 days), euthanize the animals.[28] Excise the infected skin tissue.

  • Bacterial Quantification: Homogenize the tissue and perform serial dilution plating to determine the CFU per gram of tissue.

  • Data Analysis: Compare bacterial loads between treated and control groups to determine the extent of bacterial reduction.

Causality and Trustworthiness: These in vivo models provide a more clinically relevant assessment than in vitro tests by incorporating host factors.[27] Measuring the reduction in bacterial load provides a direct and quantitative endpoint for efficacy. Reproducibility is ensured by using standardized procedures, animal strains, and bacterial inocula.[29]

Preclinical Pharmacokinetic (PK) Studies

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. PK studies determine the drug concentration profile over time in relevant biological matrices, typically blood plasma.[6]

Principle: After administering a single dose of the sulfonamide, blood samples are collected at multiple time points. The drug concentration in the plasma is measured, and key PK parameters are calculated.

Step-by-Step Methodology:

  • Dosing: Administer a single dose of the sulfonamide to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice) at predefined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).[26]

  • Sample Processing: Process the blood to obtain plasma and store it frozen until analysis.

  • Bioanalysis: Quantify the concentration of the sulfonamide in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[2][30][31]

  • Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic modeling software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to concentration-dependent killing and potential toxicity.
Tmax Time at which Cmax is reachedIndicates the rate of drug absorption.
AUC Area Under the concentration-time CurveRepresents the total drug exposure over time.
Half-lifeDetermines the duration of drug action and dosing interval.

Part 3: Integrating PK/PD for Optimal Dosing

The true power of preclinical data comes from integrating pharmacokinetics (what the body does to the drug) with pharmacodynamics (what the drug does to the bacteria).[6][32] This PK/PD analysis allows for the prediction of clinical efficacy and the rational design of dosing regimens.[33][34]

The Core PK/PD Indices

For antibiotics, efficacy is typically linked to one of three primary PK/PD indices, which relate the drug's plasma concentration profile to the pathogen's MIC.[16][34][35]

  • Time Above MIC (fT > MIC): The percentage of the dosing interval during which the free (unbound to plasma proteins) drug concentration remains above the MIC. This is the key driver for time-dependent antibiotics like beta-lactams.[34][36]

  • Peak/MIC Ratio (fCmax/MIC): The ratio of the free peak plasma concentration to the MIC. This is important for drugs with concentration-dependent killing, such as aminoglycosides.[34][35]

  • AUC/MIC Ratio (fAUC24/MIC): The ratio of the free drug Area Under the Curve over 24 hours to the MIC. This index is critical for drugs where the total exposure is linked to efficacy, such as fluoroquinolones and, often, sulfonamides.[34][36]

Determining the Predictive PK/PD Index

To determine which index best predicts the efficacy of a new sulfonamide, data from dose-ranging in vivo efficacy studies (like the UTI or SSTI models) are correlated with the PK data obtained from parallel satellite animal groups.

Workflow for PK/PD Index Determination:

  • Conduct Dose-Fractionation Studies: In an animal infection model, administer the same total daily dose of the sulfonamide but vary the dosing schedule (e.g., 100 mg/kg once a day, 50 mg/kg twice a day, 25 mg/kg four times a day).

  • Measure Efficacy: At the end of the study, measure the bacterial load (CFU/g tissue) for each dosing regimen.

  • Determine PK Parameters: For each regimen, determine the fCmax, fAUC24, and fT > MIC.

  • Correlate Exposure with Effect: Plot the efficacy endpoint (log10 CFU reduction) against the magnitude of each of the three PK/PD indices. The index that shows the strongest correlation (highest R²) is the predictive driver of efficacy.

Diagram 2: The PK/PD Integration and Dose Prediction Cycle

G cluster_0 PK/PD Analysis & Dose Optimization PK In Vivo Pharmacokinetics (Cmax, AUC, t½) Indices Calculate PK/PD Indices (fAUC/MIC, fCmax/MIC, fT>MIC) PK->Indices PD In Vitro Potency (MIC) PD->Indices Efficacy In Vivo Efficacy (CFU Reduction) Correlate Correlate Indices with Efficacy Efficacy->Correlate Indices->Correlate Target Identify Predictive Index & Determine Target Magnitude Correlate->Target Simulate Simulate Human Dosing Regimens Target->Simulate Predict Predict Clinical Efficacy & Select Phase 1 Dose Simulate->Predict

Caption: A cyclical process integrating in vitro, in vivo, and modeling data to predict clinical success.

Conclusion: Building a Data-Driven Foundation for Clinical Success

The experimental design outlined in these application notes provides a robust, logical, and scientifically-grounded pathway for the preclinical evaluation of novel sulfonamide-based drugs. By starting with fundamental in vitro characterization of potency and safety, progressing to clinically relevant in vivo models of infection, and culminating in the powerful integration of pharmacokinetic and pharmacodynamic data, researchers can build a comprehensive data package. This approach not only facilitates the selection of the most promising drug candidates but also provides a rational basis for designing first-in-human clinical trials. Adherence to these principles, grounded in regulatory guidelines and best scientific practices, maximizes the potential for translating a promising molecule into a valuable therapeutic agent.[4][8][37]

References

  • Comparison of four methods for the determination of sulphonamide concentrations in human plasma. (1988). Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]

  • Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection. (2019). MDPI. [Link]

  • Development of a Long-Term Ascending Urinary Tract Infection Mouse Model for Antibiotic Treatment Studies. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Pharmacokinetic-Pharmacodynamic Modeling of Antibacterial Drugs. (n.d.). Semantic Scholar. [Link]

  • Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. (2025). Co-Labb. [Link]

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  • Urinary Tract Infection Model. (n.d.). Charles River Laboratories. [Link]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Indices of Antibiotics Predicted by a Semimechanistic PKPD Model: a Step toward Model-Based Dose Optimization. (2011). PubMed Central. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review. (n.d.). MDPI. [Link]

  • FDA Publishes Antibacterial Drug Development Guidance. (n.d.). BioPharm International. [Link]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Indices of Antibiotics Predicted by a Semimechanistic PKPD Model. (2011). Antimicrobial Agents and Chemotherapy. [Link]

  • The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review. (2022). Frontiers in Pharmacology. [Link]

  • Antibiotic pharmacokinetic/pharmacodynamic modelling: MIC, pharmacodynamic indices and beyond. (2021). International Journal of Antimicrobial Agents. [Link]

  • DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. (n.d.). PubMed Central. [Link]

  • Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles. (2025). Frontiers in Pharmacology. [Link]

  • The Role of PK/PD Analysis in the Development and Evaluation of Antimicrobials. (n.d.). PubMed Central. [Link]

  • preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). (n.d.). ICH. [Link]

  • A Murine Model for Escherichia coli Urinary Tract Infection. (n.d.). PubMed Central. [Link]

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  • ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. (2024). Therapeutic Goods Administration (TGA). [Link]

  • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. (1997). European Medicines Agency (EMA). [Link]

  • Safety Guidelines. (n.d.). ICH. [Link]

  • Susceptibility Testing Instrumentation and Computerized Expert Systems for Data Analysis and Interpretation. (n.d.). Semantic Scholar. [Link]

  • PK/PD index. (n.d.). GARDP Revive. [Link]

  • Impetigo Animal Models: A Review of Their Feasibility and Clinical Utility for Therapeutic Appraisal of Investigational Drug Candidates. (n.d.). MDPI. [Link]

  • PK/PD Approach to Antibiotic Therapy Review. (n.d.). RxKinetics. [Link]

  • Guidance for Industry. (n.d.). Regulations.gov. [Link]

  • Second Revision of FDA Guidance Microbiology Data for Systemic Antibacterial Drugs. (2020). gmp-compliance.org. [Link]

  • Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice. (2017). PubMed Central. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PubMed Central. [Link]

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023). Journal of Antimicrobial Chemotherapy. [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Review: Interpreting Antimicrobial Susceptibility Results. (n.d.). Iowa State University. [Link]

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  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. (2020). PubMed Central. [Link]

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  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]

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  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (n.d.). Europe PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide in Dimethyl Sulfoxide (DMSO). Our goal is to provide a comprehensive resource that combines foundational knowledge with practical, field-proven troubleshooting strategies to ensure the successful preparation and use of this compound in your experiments.

I. Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a sulfonamide derivative. The structure, characterized by a polar sulfonamide group and a nonpolar dimethylphenyl moiety, presents a classic case of amphipathicity that can lead to solubility challenges. While DMSO is a powerful and widely used solvent for a vast array of organic molecules, achieving a stable, high-concentration stock solution of this particular compound can be problematic without the proper technique.[1]

This guide will walk you through a systematic approach to dissolving this compound, troubleshooting common issues, and ensuring the stability and integrity of your stock solutions.

II. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

When encountering difficulties in dissolving this compound in DMSO, it is crucial to follow a logical and systematic troubleshooting process. This will help you identify the root cause of the issue and implement the most effective solution.

Troubleshooting_Workflow start Start: Solubility Issue Encountered check_dmso Step 1: Verify DMSO Quality - Anhydrous? - High-purity? start->check_dmso mechanical_agitation Step 2: Apply Mechanical Agitation - Vortexing - Sonication check_dmso->mechanical_agitation DMSO is of high quality thermal_assistance Step 3: Gentle Warming - 37°C Water Bath mechanical_agitation->thermal_assistance Compound still not dissolved solubility_limit Step 4: Assess Solubility Limit - Is the concentration too high? thermal_assistance->solubility_limit Insolubility persists precipitation_on_dilution Step 5: Address Precipitation in Aqueous Media - 'Crashing Out' Effect solubility_limit->precipitation_on_dilution Dissolved, but precipitates later solution_stability Step 6: Evaluate Long-Term Stability precipitation_on_dilution->solution_stability Dilution successful success Resolution: Stable Solution Prepared solution_stability->success

Caption: A systematic workflow for troubleshooting solubility issues.

III. Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO at room temperature. What are the first steps I should take?

A1: When you encounter initial solubility issues, begin with the fundamentals. First, confirm that you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly diminish its solvating power.[2] Next, employ mechanical agitation. Vortex the solution vigorously for several minutes. If insolubility persists, sonication in a water bath for 5-10 minutes can be effective in breaking down compound aggregates and enhancing dissolution.[2][3]

Q2: I've managed to dissolve the compound, but it precipitates when I dilute the DMSO stock in my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This common phenomenon is known as "crashing out." It happens because the compound, while soluble in the organic environment of DMSO, is significantly less soluble in the aqueous conditions of your culture medium. The sharp decrease in DMSO concentration upon dilution causes the compound to precipitate.[4] To mitigate this, consider a stepwise dilution approach or adding the DMSO stock to your medium while vortexing to ensure rapid dispersion.[5][6]

Q3: Is it safe to heat my this compound solution to get it to dissolve?

A3: Gentle warming can be an effective technique to aid dissolution.[7] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of your compound. We recommend using a water bath set to a maximum of 37°C.[2] It is also advisable to perform a small-scale pilot experiment and verify the integrity of the compound post-heating using an appropriate analytical method if you have concerns about thermal stability.

Q4: How can I determine the maximum solubility of this compound in DMSO?

A4: The most practical approach is to determine the solubility empirically in your own laboratory. This can be done by preparing a saturated solution and then quantifying the concentration of the dissolved compound. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.

Q5: How should I store my this compound stock solution in DMSO?

A5: For optimal stability, it is recommended to prepare stock solutions in anhydrous DMSO.[8] The solid compound should be stored in a cool, dark, and dry place. Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[5] Under these conditions, DMSO stock solutions of many compounds are stable for several months.[8][9] For aqueous experiments, it is best practice to prepare fresh dilutions from the DMSO stock daily.[8]

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO, incorporating troubleshooting steps.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound to prepare your desired volume of a 10 mM solution.

  • Initial Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Mechanical Agitation: Tightly cap the tube and vortex vigorously for 2-3 minutes.[7] Visually inspect the solution for any undissolved particles.

  • Sonication (If Necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[3] After sonication, vortex again and visually inspect.

  • Gentle Warming (If Necessary): If undissolved solid remains, place the tube in a 37°C water bath for 10-20 minutes.[7] Periodically remove the tube and vortex.

  • Final Inspection and Storage: Once the compound is fully dissolved and the solution is clear, allow it to return to room temperature. Aliquot into single-use, sterile tubes and store at -20°C or -80°C.[5]

Protocol 2: Mitigating Precipitation Upon Dilution into Aqueous Media

This protocol outlines a method to reduce the "crashing out" of the compound when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

Dilution_Protocol start Start: High-Concentration DMSO Stock intermediate_dilution Step 1: Intermediate Dilution in DMSO (Optional, but Recommended) start->intermediate_dilution prepare_aqueous Step 2: Prepare Aqueous Medium (Pre-warm if for cell culture) intermediate_dilution->prepare_aqueous add_to_vortex Step 3: Add DMSO Stock to Aqueous Medium with Vortexing prepare_aqueous->add_to_vortex final_solution Step 4: Visually Inspect for Clarity add_to_vortex->final_solution success End: Clear, Working Solution final_solution->success

Caption: A recommended workflow for diluting DMSO stock solutions.

Procedure:

  • Prepare an Intermediate Dilution (Recommended): If your final concentration is very low, consider making an intermediate dilution of your high-concentration stock in 100% DMSO first.[7]

  • Prepare the Aqueous Medium: Have your pre-warmed cell culture medium or buffer ready in a sterile tube.

  • Dilution with Agitation: While gently vortexing or swirling the aqueous medium, slowly add the required volume of your DMSO stock solution.[6] This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation.

  • Final Inspection: After addition, continue to mix for a few more seconds and then visually inspect the solution for any signs of precipitation. A clear solution indicates successful dilution.

V. Data Presentation: Empirical Solubility Determination

As the exact solubility of this compound in DMSO is not widely published, we recommend determining this value empirically. The following table provides a template for recording your observations.

ParameterMethodObservationResult
Initial Solubility Assessment
Concentration10 mM in DMSOVisual InspectionInsoluble at RT
Solubilization Efforts
Vortexing (5 min)MechanicalVisual InspectionRemains Insoluble
Sonication (15 min)MechanicalVisual InspectionPartially Soluble
Gentle Warming (37°C, 20 min)ThermalVisual InspectionClear Solution
Maximum Determined Solubility Saturated Solution + QuantificationHPLC/UV-VisRecord your value here

VI. References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from BenchChem Technical Library.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO. Retrieved from BenchChem Technical Library.

  • ResearchGate. (2014). How to dissolve a poorly soluble drug?. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Mitigating Compound Precipitation in Media. Retrieved from BenchChem Technical Library.

  • BenchChem. (2025). 8-Fluoroisoquinoline-5-sulfonamide stability in DMSO and buffer. Retrieved from BenchChem Technical Library.

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 299-305.

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Chemcasts. (n.d.). 4-[(Phenylmethyl)amino]benzenesulfonamide (CAS 104-22-3) – Thermophysical Properties. Retrieved from [Link]

  • ResearchGate. (2021). DMSO stock preparation v1. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714.

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Dehring, K. A., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(6), 526–531.

  • Chemcasts. (n.d.). 4-[(Phenylmethyl)amino]benzenesulfonamide Properties vs Pressure | Density, Cp, Viscosity. Retrieved from [Link]

  • Cheng, X., et al. (2005). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 10(6), 556–563.

  • Chemistry Stack Exchange. (2015). Dissolving in DMSO semantics. Retrieved from [Link]

  • ResearchGate. (2023). Mole fraction solubility of benzenesulfonamide in dimethylformamide.... Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Retrieved from [Link]

  • Raubo, P., et al. (2010). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 15(4), 467–473.

  • ResearchGate. (2023). Top-Performing Models for DMSO Solubility Prediction Developed with.... Retrieved from [Link]

  • ResearchGate. (2023). Mole fraction solubility of benzenesulfonamide in dimethylformamide.... Retrieved from [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

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Technical Support Center: Troubleshooting Sulfonamide Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during sulfonamide formation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might be facing at the bench. Each answer provides a causal explanation and actionable solutions.

Question 1: Why is my sulfonamide yield consistently low or non-existent?

Low yields are a frequent frustration in sulfonamide synthesis and can often be traced back to a few critical factors.

Answer:

The primary culprits for low or no product formation are typically the degradation of the sulfonylating agent, poor nucleophilicity of the amine, or suboptimal reaction conditions.

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly electrophilic and, consequently, very susceptible to hydrolysis by moisture.[1][2][3] Even trace amounts of water in your solvent, on your glassware, or in the atmosphere can convert the reactive sulfonyl chloride into an unreactive sulfonic acid, halting your reaction.

    • Solution: Always use freshly dried, anhydrous solvents and ensure all glassware is flame-dried or oven-dried immediately before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent atmospheric moisture from interfering.[1]

  • Poor Amine Nucleophilicity: The reaction relies on the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. If the amine is sterically hindered or electronically poor (e.g., anilines with electron-withdrawing groups), its nucleophilicity will be significantly reduced, leading to a sluggish or incomplete reaction.[2][3]

    • Solution: For poorly reactive amines, increasing the reaction temperature or extending the reaction time can help overcome the activation energy barrier.[3] The addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be highly effective. DMAP acts as a nucleophilic catalyst, first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then more readily attacked by the less nucleophilic amine.[2][4][5]

  • Inappropriate Base Selection: The choice of base is critical. Its primary role is to neutralize the HCl generated during the reaction.[6] However, if the base is too weak, the reaction mixture will become acidic, protonating the amine starting material and rendering it non-nucleophilic. If a nucleophilic base is used, it can compete with the intended amine in reacting with the sulfonyl chloride.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[1][6] Pyridine can often act as both the base and a catalyst. Ensure at least one equivalent of the base is used to neutralize the generated HCl.

Question 2: I'm observing significant formation of an unexpected side product. What is it and how can I prevent it?

Side product formation can complicate purification and significantly lower the yield of your desired sulfonamide. Identifying the likely culprits is the first step to mitigation.

Answer:

The most common side products in sulfonamide synthesis are the result of bis-sulfonation of primary amines or the formation of polymeric materials.

  • Bis-sulfonation: When using a primary amine (R-NH₂), the initially formed monosulfonamide (R-NH-SO₂R') still possesses an N-H proton. This proton is acidic and can be removed by the base in the reaction mixture, generating a sulfonamidate anion. This anion is nucleophilic and can react with another molecule of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂).[1]

    • Solution: This side reaction can be minimized by controlling the stoichiometry and reaction conditions. Add the sulfonyl chloride solution slowly (dropwise) to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents).[1] This ensures that the sulfonyl chloride is more likely to encounter an unreacted amine molecule rather than the sulfonamide product.

  • Polymerization: If your starting material contains both an amine and a group that can be converted into a sulfonyl chloride (e.g., sulfonation of an aniline without protection), intermolecular reactions can lead to the formation of polymeric material.[7] The newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to a chain reaction.[7]

    • Solution: The most effective strategy is to protect the amine group before generating the sulfonyl chloride. Acetylation is a common and reversible protection strategy for anilines.[7][8]

Question 3: My starting materials are sterically hindered, and the reaction is not proceeding. What are my options?

Steric hindrance presents a significant challenge by physically impeding the approach of the amine nucleophile to the sulfonyl chloride's sulfur center.[3][9]

Answer:

Overcoming steric hindrance requires more forcing conditions or alternative activation strategies.

  • Forcing Conditions: Increasing the reaction temperature is the most straightforward approach. Solvents with higher boiling points, like DMF or acetonitrile, may be necessary.[9] Indium-catalyzed reactions have also shown success in promoting the sulfonylation of hindered amines.[10]

  • Alternative Reagents: If sulfonyl chlorides are proving ineffective, consider using sulfonyl fluorides. While generally less reactive, they are more stable and can sometimes provide better yields with challenging substrates, especially when activated by a suitable catalyst.[2]

  • Alternative Synthetic Routes: For particularly challenging substrates, a complete change in strategy may be necessary. The Mitsunobu reaction provides an alternative for forming the N-S bond by coupling a sulfonamide with an alcohol.[11][12][13] This reaction proceeds with inversion of configuration at the alcohol's stereocenter. Another powerful method is the Fukuyama-Mitsunobu reaction, which utilizes nitrobenzenesulfonamides to synthesize secondary amines.[14]

Frequently Asked Questions (FAQs)

This section covers broader concepts and choices in sulfonamide synthesis.

Question 4: How do I choose the right base and solvent for my reaction?

Answer: The ideal combination of base and solvent will maximize the nucleophilicity of your amine while ensuring all components remain in solution and stable.

Parameter Considerations & Recommendations
Base Type: Use a non-nucleophilic organic base to avoid competition with your amine. Pyridine and triethylamine (TEA) are common choices.[1] Strength: The base must be strong enough to neutralize the HCl byproduct effectively. A pKa greater than that of the protonated amine is a good guideline. Amount: Use at least 1 equivalent relative to the sulfonyl chloride. An excess (e.g., 1.5 equivalents) is often used to ensure the reaction medium remains basic.
Solvent Polarity: The solvent must dissolve both the amine and the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[1] Aprotic Nature: The solvent must be aprotic and anhydrous to prevent hydrolysis of the sulfonyl chloride.[1][2] Boiling Point: For slow reactions, a solvent with a higher boiling point (e.g., DMF) may be chosen to allow for heating.[9]
Question 5: What is the role of a DMAP catalyst and when should I use it?

Answer: 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst. It should be considered when you are working with poorly nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered substrates.[2]

DMAP functions by first attacking the sulfonyl chloride to form a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt. This intermediate is much more electrophilic than the starting sulfonyl chloride, making it more susceptible to attack by a weak amine nucleophile. DMAP is used in catalytic amounts (typically 5-10 mol%) in conjunction with a stoichiometric amount of a weaker base (like TEA or pyridine) that serves to regenerate the DMAP catalyst and neutralize the HCl byproduct.[4][5]

DMAP_Catalysis RSO2Cl R-SO₂-Cl (Sulfonyl Chloride) Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) RSO2Cl->Intermediate + DMAP Product R-SO₂-NH-R' (Sulfonamide) RSO2Cl->Product + R'-NH₂ Slow DMAP DMAP Intermediate->Product + R'-NH₂ Fast Amine R'-NH₂ (Weakly Nucleophilic Amine) HCl HCl Base Base (e.g., TEA) BaseH Base-H⁺Cl⁻ Base->BaseH + HCl

Caption: DMAP catalysis workflow for sulfonamide formation.

Question 6: How can I effectively purify my sulfonamide product?

Answer: Sulfonamides are typically crystalline solids, making recrystallization the most common and effective purification method.[1]

General Recrystallization Protocol:

  • Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves your sulfonamide well at high temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. Common solvents include ethanol, isopropanol, or mixtures of ethanol/water.[1] Perform small-scale solubility tests to find the ideal system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent in small portions if needed.

  • Crystallization: Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

For non-crystalline products or challenging separations, column chromatography on silica gel is a viable alternative. A solvent system of ethyl acetate and hexanes is a common starting point for elution.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride

This protocol provides a standard procedure for the reaction of an amine with a sulfonyl chloride using pyridine as the base.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 5 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 mmol, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve the sulfonyl chloride (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQ section.

General_Sulfonamide_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in anhydrous DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add Sulfonyl Chloride (dropwise at 0 °C) C->D E Warm to RT Stir 6-18h D->E F Monitor by TLC E->F G Dilute & Wash (HCl, NaHCO₃, Brine) F->G Reaction Complete H Dry (Na₂SO₄) & Concentrate G->H I Purify (Recrystallization/Chromatography) H->I

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Technical Support Center: Optimizing Crystallization Conditions for Aromatic Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of aromatic sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline materials. Here, we address common challenges through a combination of frequently asked questions for rapid problem-solving and in-depth troubleshooting guides for more persistent issues. Our approach is grounded in the fundamental principles of crystallization science to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the crystallization of aromatic sulfonamides.

Q1: My sulfonamide is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A1: Oiling out, or liquid-liquid phase separation, occurs when the solute concentration is so high that it separates from the solution as a liquid phase rather than a solid crystal.[1] This is often a result of excessive supersaturation. To resolve this, you need to decrease the level of supersaturation. Try the following:

  • Lower the Crystallization Temperature: Ensure the boiling point of your solvent is lower than the melting point of your sulfonamide to avoid melting the compound. Consider using a lower-boiling point solvent.[2]

  • Reduce the Cooling Rate: Slow, controlled cooling allows molecules sufficient time to orient themselves into a crystal lattice, preventing the rapid separation that leads to oiling.[2]

  • Use a Co-solvent System: Introduce a second solvent (a co-solvent) to modulate the solubility and reduce the supersaturation level.[2]

Q2: I'm getting a very low yield of crystals. How can I improve it?

A2: Low yield is a common problem that can often be traced back to the choice of solvent and the cooling process.[3] Here are some strategies to boost your yield:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more of your product in the solution upon cooling.[2]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can significantly increase the amount of precipitated product.[3]

  • Select an Appropriate Antisolvent: If using an antisolvent crystallization method, ensure the chosen antisolvent effectively reduces the solubility of your sulfonamide in the primary solvent.[4][5]

Q3: My product is an amorphous powder, not crystalline. What causes this and how can I fix it?

A3: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice.[2] This is often referred to as "crashing out" of a highly supersaturated solution. The key is to slow down the crystallization process:

  • Reduce the Cooling Rate: This is the most critical factor. Allow the solution to cool to room temperature slowly before any further cooling in an ice bath.[2]

  • Use a Solvent/Antisolvent System: Dissolve your sulfonamide in a "good" solvent and then slowly add a miscible "antisolvent" in which it is poorly soluble. This controlled reduction in solubility promotes gradual crystal growth.[2]

  • Control the Evaporation Rate: For some systems, allowing the solvent to evaporate slowly over several days can yield high-quality crystals.[2]

Q4: I'm observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in sulfonamides.[6][7][8][9] These different forms can have varying physical properties, making control essential.[10][11] Here are some control strategies:

  • Standardize Crystallization Conditions: Strictly control solvent choice, cooling rate, temperature, and agitation. Even minor variations can lead to different polymorphs.[2]

  • Utilize Seeding: Introduce a seed crystal of the desired polymorph into a supersaturated solution to template its growth.[2]

  • Strategic Solvent Selection: The choice of solvent can dictate which polymorph is favored. Experiment with solvents of different polarities and hydrogen-bonding capabilities.[2]

  • Consider Co-crystallization: Forming co-crystals with a suitable coformer can create a new crystalline solid with a defined structure, potentially preventing the formation of unwanted polymorphs.[12][13]

Section 2: In-depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving complex crystallization challenges.

Guide 1: Problem - Poor Crystal Morphology (e.g., Needles, Plates)

Background: Crystal morphology, or habit, describes the external shape of a crystal. While ideal crystals are often equant (having roughly equal dimensions), many processes yield undesirable morphologies like needles or plates. These can lead to difficulties in filtration, drying, and formulation. Crystal shape is influenced by both the internal crystal structure and external factors like the solvent and supersaturation level.[14]

Potential Causes:

  • High supersaturation favoring rapid growth in one dimension.

  • Solvent interactions that inhibit growth on certain crystal faces.

  • Presence of impurities that selectively adsorb to specific crystal faces.

Step-by-Step Solutions:

  • Control Supersaturation: Supersaturation is a primary driver of both nucleation and crystal growth.[15][16] At high supersaturation, nucleation can dominate, leading to many small crystals, while at lower supersaturation, growth is favored, resulting in larger crystals.[15]

    • Action: Employ a slower cooling rate or a slower addition rate of the antisolvent. This keeps the supersaturation level in the metastable zone, favoring growth over nucleation.[17]

    • Rationale: Slower changes in temperature or solvent composition prevent the rapid buildup of supersaturation that leads to uncontrolled, one-dimensional growth.[17]

  • Solvent System Optimization: The solvent can significantly influence crystal habit by interacting differently with various crystal faces.[14]

    • Action: Experiment with a range of solvents with varying polarities, viscosities, and hydrogen-bonding capabilities. Consider using solvent mixtures to fine-tune these properties.

    • Rationale: A solvent that strongly adsorbs to a specific crystal face will inhibit growth on that face, promoting growth on others and thereby altering the crystal's shape.[14]

  • Introduce Additives or Impurities (Controlled): While often considered detrimental, small amounts of specific additives can be used to tailor crystal morphology.

    • Action: Introduce a structurally similar molecule or a tailor-made additive to the crystallization medium.

    • Rationale: These additives can act as "habit modifiers" by selectively binding to certain crystal faces and inhibiting their growth.

Guide 2: Problem - Inconsistent Polymorph Formation

Background: The formation of different polymorphs of aromatic sulfonamides can be a significant challenge in pharmaceutical development, as each form can have unique solubility, stability, and bioavailability.[6][18] Polymorphism is influenced by both thermodynamic and kinetic factors during crystallization.[15]

Potential Causes:

  • Variations in crystallization temperature and cooling rate.

  • Different solvents or solvent mixtures.

  • The presence of impurities.

  • Changes in supersaturation levels.

Step-by-Step Solutions:

  • Systematic Polymorph Screen: A comprehensive screen is essential to identify all accessible polymorphs and the conditions under which they form.

    • Action: Crystallize the sulfonamide from a wide variety of solvents with different polarities and hydrogen-bonding characteristics. Vary the crystallization method (e.g., slow cooling, fast cooling, evaporation, antisolvent addition) for each solvent.

    • Rationale: Different solvents and crystallization conditions can stabilize different molecular conformations or intermolecular interactions, leading to the formation of distinct polymorphs.[2]

  • Seeding Protocol: Once the desired polymorph has been identified and isolated, a seeding strategy is the most reliable way to ensure its consistent production.

    • Action: Prepare a supersaturated solution of the sulfonamide under conditions known to be close to the desired polymorph's stability region. Introduce a small quantity of seed crystals of the target polymorph.

    • Rationale: The seed crystals act as templates, directing the crystallization process to produce the desired form and bypassing the stochastic nature of primary nucleation.[2]

  • Characterize All Solid Forms: Thoroughly characterize all solid forms obtained using a suite of analytical techniques.

    • Action: Use Powder X-ray Diffraction (PXRD) to identify the crystal structure, Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions, and Thermogravimetric Analysis (TGA) to assess thermal stability and solvent content.[19]

    • Rationale: A comprehensive understanding of the physical properties of each polymorph is crucial for selecting the optimal form for development and for establishing effective process controls.[11]

Section 3: Protocols & Methodologies

This section provides detailed experimental protocols for key crystallization workflows.

Protocol 1: Systematic Solvent Screening for Cooling Crystallization
  • Solubility Assessment:

    • Place a known amount of the sulfonamide (e.g., 10 mg) into several vials.

    • Add a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature until the solid dissolves. Record the volume of solvent used to estimate solubility.

    • Repeat the process at an elevated temperature (e.g., 60 °C) to determine the temperature-dependent solubility profile.

  • Crystallization Trials:

    • Based on the solubility data, select promising solvents that show a significant increase in solubility with temperature.

    • Prepare saturated solutions of the sulfonamide in these solvents at an elevated temperature.

    • Allow the solutions to cool slowly to room temperature.

    • If no crystals form, induce crystallization by scratching the inside of the vial with a glass rod or by adding a seed crystal.[20]

    • Once crystals form, cool the vials in an ice bath to maximize the yield.[3]

  • Analysis:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals and determine the yield.

    • Characterize the crystals using microscopy (for morphology) and PXRD (for polymorphic form).

Protocol 2: Antisolvent Crystallization
  • Solvent/Antisolvent Selection:

    • Identify a "good" solvent in which the sulfonamide is highly soluble.

    • Identify a miscible "antisolvent" in which the sulfonamide is poorly soluble.[2] Common pairs include ethanol/water or acetone/water.[21]

  • Crystallization Procedure:

    • Dissolve the sulfonamide in the minimum amount of the good solvent at room temperature.

    • Slowly add the antisolvent dropwise while stirring until the solution becomes persistently turbid.[2]

    • If crystallization does not initiate, add a seed crystal.

    • Allow the mixture to stand undisturbed to allow for crystal growth.

  • Analysis:

    • Collect the crystals by filtration, wash with the antisolvent, and dry.

    • Analyze the yield, morphology, and polymorphic form as described in the cooling crystallization protocol.

Section 4: Data Presentation & Visualization

Table 1: Common Solvents for Aromatic Sulfonamide Crystallization

SolventPolarity IndexBoiling Point (°C)Hydrogen BondingNotes
Water10.2100Donor & AcceptorOften used as an antisolvent.
Ethanol4.378Donor & AcceptorGood general-purpose solvent.
Isopropanol3.982Donor & AcceptorSimilar to ethanol, slightly less polar.
Acetone5.156AcceptorGood solvent, but high volatility.
Ethyl Acetate4.477AcceptorLess polar, good for less polar sulfonamides.
Toluene2.4111NoneNon-polar, can be useful for specific polymorphs.
Acetonitrile5.882AcceptorPolar aprotic solvent.

Diagram 1: Troubleshooting Crystallization Failures

This decision tree provides a logical workflow for addressing common crystallization problems.

G start Crystallization Attempt oiling_out Oiling Out Observed? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No solution1 Reduce Supersaturation: - Slower cooling - Add more solvent - Change solvent system oiling_out->solution1 Yes poor_yield Poor Yield? no_crystals->poor_yield No solution2 Induce Nucleation: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->solution2 Yes solution3 Optimize Yield: - Minimize solvent volume - Ensure complete cooling - Check solvent choice poor_yield->solution3 Yes success Successful Crystallization poor_yield->success No solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A decision tree for troubleshooting common crystallization issues.

Diagram 2: The Role of Supersaturation in Crystallization

This diagram illustrates the relationship between supersaturation, nucleation, and crystal growth.

G cluster_0 Supersaturation Level cluster_1 Dominant Process cluster_2 Resulting Crystal Characteristics low_ss Low Supersaturation growth Crystal Growth Dominates low_ss->growth high_ss High Supersaturation nucleation Nucleation Dominates high_ss->nucleation large_crystals Fewer, Larger Crystals growth->large_crystals small_crystals Many, Smaller Crystals nucleation->small_crystals

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Technical Support Center: Purification of Synthetic Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of synthetic sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this vital class of compounds. Sulfonamides, with their characteristic polar SO₂NH group and varied structural motifs, present unique purification hurdles that require a nuanced and informed approach.

As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for logical troubleshooting grounded in scientific principles. This guide emphasizes the "why" behind each technique and troubleshooting step, empowering you to make informed decisions in your own laboratory work. Every protocol and recommendation herein is designed to be a self-validating system, ensuring reliability and reproducibility.

Part 1: Troubleshooting Guide - Common Purification Issues

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the purification of sulfonamide derivatives.

Section 1.1: Recrystallization Challenges

Recrystallization is the primary method for purifying solid sulfonamide products.[1] However, its success is highly dependent on understanding the thermodynamics of solubility and crystal lattice formation.[2][3][4][5][6]

Question 1: My sulfonamide is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common and frustrating phenomenon where the dissolved solute separates from the solution as a liquid instead of a crystalline solid.[7] This occurs when the sulfonamide comes out of solution at a temperature above its melting point or when the solution becomes supersaturated with a low-melting eutectic mixture of your compound and impurities.[8][9][10] Oiled-out products are invariably impure, as the liquid phase can trap impurities more readily than a growing crystal lattice.[9]

Causality: The core of the issue lies in a mismatch between solubility, temperature, and the melting point of your compound. If the solution is too concentrated (highly supersaturated) or cooled too quickly, the compound may not have enough time to organize into an ordered crystal lattice and instead separates as a supercooled liquid.

Troubleshooting Workflow for "Oiling Out"

G start Problem: Sulfonamide 'Oiling Out' step1 Re-heat the mixture to re-dissolve the oil. start->step1 step2 Add a small amount of additional hot solvent to reduce supersaturation. step1->step2 step3 Allow the solution to cool much more slowly. (e.g., insulate the flask or use a warm water bath) step2->step3 step4 Did crystals form? step3->step4 step5 Success: Collect pure crystals. step4->step5 Yes step6 No: Oil persists. The solvent system is likely inappropriate. step4->step6 No step7 Change the solvent system. - Try a lower-boiling point solvent. - Use a solvent/anti-solvent pair (e.g., ethanol/water). step6->step7 step8 Induce crystallization: - Scratch the flask with a glass rod. - Add a seed crystal. step7->step8 G start Problem: Compound streaks on TLC or decomposes on silica column step1 Is the issue severe degradation or just tailing? start->step1 step2 Deactivate the silica gel: Flush the column with eluent containing 0.5-2% triethylamine (TEA) or ammonia in methanol. step1->step2 Tailing / Minor Degradation step6 Use an alternative stationary phase. step1->step6 Severe Degradation step3 Run the column with the TEA-modified eluent. step2->step3 step4 Does the problem persist? step3->step4 step5 Success: Compound is stable and elutes with good peak shape. step4->step5 No step4->step6 Yes step7 Options: - Neutral or basic alumina - Reversed-phase (C18) silica - Bonded phases (Diol, Cyano) step6->step7

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stability testing of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the .

Introduction

4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide is a sulfonamide compound of interest in pharmaceutical research. Establishing its chemical stability in solution is a critical prerequisite for the development of liquid dosage forms and for ensuring the integrity of analytical stock solutions. This guide provides in-depth technical support, addressing common challenges encountered during stability studies. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and data interpretation. All procedures should be performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing and Q1B for photostability testing.[1][2][3]

Troubleshooting Guide: Stability & Analysis

This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.

Question 1: I'm observing unexpectedly rapid degradation of my this compound solution, even under mild conditions. What are the likely causes and how can I mitigate this?

Answer:

Rapid degradation of sulfonamides in solution is often multifactorial, stemming from oxidative, photolytic, or pH-driven instability.

  • Causality: The primary culprits are typically oxidation and photodegradation. The arylamine group (-NH₂) is susceptible to oxidation, which can form colored quinone-imine species, leading to a visible change in the solution (e.g., turning yellow or brown).[4] Additionally, many sulfonamide-containing drugs are known to be sensitive to light, particularly UV radiation, which can induce cleavage of the sulfonamide bond or other photochemical reactions.[5][6]

  • Troubleshooting & Mitigation Protocol:

    • Control for Oxidation:

      • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon. This displaces atmospheric oxygen, a key driver of oxidation.[4]

      • Solvent Purity: Use high-purity, deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas for 15-30 minutes prior to use.[4]

      • Antioxidants/Chelators: If compatible with your downstream analysis, consider adding a small amount of an antioxidant. For metal-catalyzed oxidation, adding a chelating agent like EDTA can sequester catalytic metal ion impurities.[4]

    • Control for Photodegradation:

      • Use Amber Glassware: Always prepare and store solutions in amber volumetric flasks and vials to protect them from ambient light.

      • Light-Protected Environment: Conduct all experimental manipulations in a dimly lit area or under yellow light. Wrap containers with aluminum foil for added protection during long-term studies. This is a standard practice recommended by ICH Q1B guidelines.[7][8]

    • Evaluate pH Effects:

      • The stability of sulfonamides can be pH-dependent. Hydrolysis of the sulfonamide bond can be catalyzed by strongly acidic or basic conditions.[9][10]

      • Recommendation: Conduct a pH-stability profile by preparing the solution in a series of buffers across a wide pH range (e.g., pH 2 to 9) to identify the pH of maximum stability.[9]

Question 2: My stability data shows poor reproducibility between experiments. What are the common sources of this variability?

Answer:

Poor reproducibility in stability studies often points to inconsistencies in sample preparation, analytical methodology, or environmental control.

  • Causality: Variability can be introduced through inconsistent solution concentrations, fluctuations in storage temperature and humidity, or drift in analytical instrument performance. A robust, validated analytical method is essential for generating reliable data.[11][12]

  • Troubleshooting & Mitigation Protocol:

    • Standardize Sample Preparation:

      • Accurate Weighing: Use a calibrated analytical balance and ensure the compound is fully dissolved. Sonication may be required.

      • Consistent Dilutions: Use calibrated volumetric pipettes and flasks for all dilutions. Prepare fresh stock solutions for each experimental run to avoid issues with stock solution degradation.

    • Validate Environmental Controls:

      • Calibrated Chambers: Ensure that stability chambers are properly calibrated and maintain temperature and humidity within the ranges specified by ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH for long-term studies).[1][2]

      • Monitor Conditions: Use a calibrated thermo-hygrometer to continuously monitor the conditions inside the chamber.

    • Ensure Analytical Method Robustness:

      • System Suitability Testing (SST): Before each analytical run, perform an SST by injecting a standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be within acceptable limits (typically <2%).

      • Method Validation: The analytical method (e.g., HPLC) should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Question 3: I am observing new, unknown peaks in my HPLC chromatogram during my stability study. How do I determine their origin?

Answer:

The appearance of new peaks is a primary indicator of degradation. A systematic approach is needed to differentiate between actual degradation products, impurities from the matrix, or analytical artifacts. Forced degradation studies are essential for this purpose.[13][14]

  • Causality: New peaks are most likely degradation products formed under stress conditions (light, heat, pH, oxidation).[14] However, they could also arise from impurities in the solvent or excipients, or from interactions with the container closure system.

  • Troubleshooting & Mitigation Protocol:

    • Perform a Forced Degradation Study: Intentionally stress the drug substance under various conditions to generate potential degradation products.[2][13] This helps to confirm that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradants.

    • Analyze Blanks: Inject a blank sample (solvent/matrix without the active compound) that has been subjected to the same stress conditions. Any peaks appearing in the stressed blank are not related to the drug substance.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound peak at each time point. A decrease in peak purity suggests the presence of a co-eluting degradant.

    • Mass Spectrometry (MS) Identification: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks. This is the most definitive way to identify and propose structures for the degradation products.[5][15]

The following decision tree can guide the investigation of unknown peaks:

G start New Peak Observed in Stability Sample Chromatogram check_blank Is the peak present in the stressed blank (matrix only)? start->check_blank artifact Peak is a matrix/solvent impurity or system artifact. Investigate solvent purity and system. check_blank->artifact Yes degradant_path Peak is likely a degradant or related impurity. check_blank->degradant_path No forced_degradation Does the peak's retention time match a peak generated during forced degradation studies? degradant_path->forced_degradation known_degradant Peak is a known degradant. Quantify and track. forced_degradation->known_degradant Yes unknown_degradant Peak is a new, unknown degradant. forced_degradation->unknown_degradant No characterize Proceed with characterization. Use LC-MS to determine mass. Consider isolation and NMR for structural elucidation. unknown_degradant->characterize

Caption: Decision tree for investigating unknown HPLC peaks.

Frequently Asked Questions (FAQs)

Q1: What are the recommended conditions for a forced degradation study of this compound?

A1: A forced degradation (or stress testing) study is crucial for identifying likely degradation pathways and developing a stability-indicating analytical method.[13][14] The conditions should be more severe than accelerated stability testing.[12][13] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[12][16]

Stress ConditionRecommended ProtocolLikely Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursCleavage of the sulfonamide bond.
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hoursCleavage of the sulfonamide bond.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the primary amino group.
Thermal Dry heat at 80°C for 48 hoursGeneral thermal decomposition.
Photolytic Expose solution to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy.[7][17]Photochemical reactions, including SO₂ extrusion and bond cleavage.[5]

Note: Samples should be withdrawn at various time points, neutralized if necessary, and analyzed by a suitable method like HPLC.

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Drug Substance Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base oxid Oxidation (e.g., 3% H2O2, RT) prep_stock->oxid thermal Thermal (e.g., 80°C) prep_stock->thermal photo Photolytic (ICH Q1B light source) prep_stock->photo analyze Analyze Samples at Time Points (e.g., HPLC-UV/PDA) acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze mass_spec Identify Degradants (LC-MS) analyze->mass_spec pathway Elucidate Degradation Pathways mass_spec->pathway method_dev Develop/Validate Stability-Indicating Method mass_spec->method_dev

Caption: General workflow for a forced degradation study.

Q2: What are the most probable chemical degradation pathways for this molecule in solution?

A2: Based on the structure of this compound, several degradation pathways are plausible:

  • Hydrolysis of the Sulfonamide Bond: This is a common pathway for sulfonamides, resulting in the formation of 4-aminobenzenesulfonic acid and 3,5-dimethylaniline. This reaction can be catalyzed by either acidic or basic conditions.[18]

  • Oxidation of the Arylamine Group: The primary aromatic amine (-NH₂) is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric species. This is often accompanied by a change in the solution's color.

  • Photodegradation: Exposure to light can provide the energy needed to induce several reactions. For sulfonamides, common photolytic pathways include the extrusion of SO₂ and cleavage of the S-N or C-S bonds, leading to a variety of radical-mediated products.[5]

Q3: What is a good starting point for developing a stability-indicating HPLC method for this compound?

A3: A reversed-phase HPLC method with UV detection is the standard approach for analyzing sulfonamides. A good starting point would be:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the amino group, leading to sharper peaks.[19]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 20% B to 80% B over 15 minutesA gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve peak shape and reduce run time.[19]
Detection UV at ~254 nm or a PDA detectorAromatic compounds typically absorb at 254 nm. A PDA detector is highly recommended to monitor peak purity.
Injection Vol. 10 µLA standard injection volume.
Sample Prep. Dissolve in 50:50 Acetonitrile:WaterEnsures solubility and compatibility with the mobile phase.

This method should be considered a starting point. Optimization of the gradient, mobile phase pH, and other parameters will be necessary to achieve adequate separation of all degradation products, as demonstrated in the forced degradation study.

References

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). AMSbiopharma.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Analytical Method Summaries. (n.d.).
  • Benchchem. (n.d.). 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide | 188357-46-2.
  • PubMed. (n.d.). Photodegradation of sulfonamides and their N (4)
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
  • PubMed. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • MedCrave online. (2016).
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.).
  • PubMed. (n.d.).
  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PubMed. (2011).
  • Benchchem. (n.d.). Preventing oxidative degradation of (3-Amino-4-hydroxyphenyl)acetic acid solutions.
  • Benchchem. (n.d.). Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC.

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Technical Resource Hub: Synthesis and Scale-Up of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-15

Introduction: This document serves as a comprehensive technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide. This sulfonamide is a valuable building block in medicinal chemistry and materials science. This guide provides in-depth protocols, troubleshooting advice, and scale-up considerations to ensure a robust, efficient, and reproducible synthesis.

Section 1: Synthesis Overview & Reaction Mechanism

The synthesis of this compound is most reliably achieved via a two-step process. This strategy is necessary to prevent the undesired reaction of the highly nucleophilic 4-amino group of a sulfanilamide precursor with the electrophilic sulfonyl chloride. The process involves:

  • N-Sulfonylation: Reaction of a protected aniline, 4-acetamidobenzenesulfonyl chloride, with 3,5-dimethylaniline. The acetyl group serves as a robust protecting group for the aniline nitrogen.

  • Deprotection (Hydrolysis): Removal of the acetyl protecting group under acidic conditions to yield the final primary amine product.

Overall Reaction Pathway

Synthesis_Pathway cluster_step1 Reactant1 4-Acetamidobenzenesulfonyl Chloride Intermediate N-(4-acetamidophenyl)-N- (3,5-dimethylphenyl)sulfonamide Reactant1->Intermediate Reactant2 3,5-Dimethylaniline Reactant2->Intermediate Product 4-amino-N-(3,5-dimethylphenyl)- benzenesulfonamide Intermediate->Product Step 2: Deprotection Reagent1 Pyridine or TEA DCM, 0°C to RT Reagent1->Intermediate Reagent2 Aq. HCl Reflux Reagent2->Product

Caption: Two-step synthesis of the target sulfonamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use 4-acetamidobenzenesulfonyl chloride instead of 4-aminobenzenesulfonyl chloride? A1: The free amino group (-NH2) in 4-aminobenzenesulfonyl chloride is nucleophilic and can react with another molecule of the sulfonyl chloride, leading to polymerization and a complex mixture of side products.[1] By protecting the amino group as an acetamide (-NHCOCH3), its nucleophilicity is significantly reduced, ensuring that the sulfonylation reaction occurs selectively with the target amine (3,5-dimethylaniline).

Q2: What is the role of the base (pyridine or triethylamine) in the first step? A2: The reaction between the sulfonyl chloride and the amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] An organic, non-nucleophilic base like pyridine or triethylamine is crucial to neutralize this HCl.[1] If left unneutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q3: Can I use an inorganic base like sodium hydroxide? A3: While Schotten-Baumann conditions (using an aqueous base) are sometimes used for sulfonamide synthesis, it is generally not recommended for this specific reaction on a lab scale.[1][2] The sulfonyl chloride is highly susceptible to hydrolysis by water, which would convert it into the unreactive sulfonic acid, drastically reducing the yield.[1][2] Anhydrous organic solvents with an organic base are preferred to maintain a moisture-free environment.[1]

Q4: How can I monitor the progress of each reaction step? A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring both steps.[1]

  • Step 1 (Sulfonylation): Spot the reaction mixture against the 3,5-dimethylaniline starting material. The reaction is complete when the amine spot has been completely consumed and a new, typically less polar, product spot has appeared.

  • Step 2 (Hydrolysis): Spot the reaction mixture against the acetylated intermediate. The reaction is complete when the intermediate spot disappears, and a new, more polar, final product spot is observed.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-acetamidophenyl)-N-(3,5-dimethylphenyl)sulfonamide (Intermediate)
ReagentM.W. ( g/mol )EquivalentsAmount (for 10g scale)
4-Acetamidobenzenesulfonyl chloride233.671.010.0 g
3,5-Dimethylaniline121.181.15.72 g (5.9 mL)
Pyridine (anhydrous)79.101.55.08 g (5.2 mL)
Dichloromethane (DCM, anhydrous)--200 mL

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to maintain anhydrous conditions.[1]

  • Reagent Addition: Dissolve 3,5-dimethylaniline (1.1 eq) in anhydrous DCM (150 mL) in the flask. Cool the solution to 0 °C using an ice bath.

  • To this solution, add 4-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Add anhydrous pyridine (1.5 eq) dropwise via syringe.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 3,5-dimethylaniline is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl (2 x 100 mL), saturated NaHCO3 solution (1 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be used directly in the next step or purified by recrystallization from an ethanol/water mixture.[1]

Protocol 2: Hydrolysis to this compound (Final Product)
ReagentM.W. ( g/mol )Amount (from 10g scale)
Crude Intermediate from Protocol 1318.40~13.6 g
Concentrated Hydrochloric Acid (37%)36.4650 mL
Ethanol46.07100 mL
Sodium Hydroxide (10M aq. solution)40.00As needed

Procedure:

  • Setup: To a 500 mL round-bottom flask containing the crude intermediate, add ethanol (100 mL) and concentrated HCl (50 mL). Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with stirring for 2-4 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is fully consumed.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath.

  • Neutralization: Slowly and carefully neutralize the mixture by adding 10M NaOH solution dropwise with vigorous stirring while keeping the flask in the ice bath. The product will precipitate as a white solid. Adjust the pH to ~7-8.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The typical yield is 80-90% over the two steps.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Troubleshooting Decision Workflow

Troubleshooting Start Problem Observed LowYield Low Yield Start->LowYield Impure Impure Product (by TLC/NMR) Start->Impure Purification Purification Issues (Oiling Out) Start->Purification CheckStep1 Check TLC of Step 1 Crude Material LowYield->CheckStep1 Impure->CheckStep1 Sol_Purify Purify intermediate before Step 2 (Recrystallization) Impure->Sol_Purify Sol_Recrystal Modify recrystallization: - Use more solvent - Cool slowly - Try EtOH/Water or IPA/Water Purification->Sol_Recrystal Incomplete1 Incomplete Reaction? CheckStep1->Incomplete1 SM Present Hydrolysis Sulfonyl Chloride Hydrolysis? CheckStep1->Hydrolysis SM Present CheckStep2 Check TLC of Step 2 Crude Material CheckStep1->CheckStep2 Clean Sol_Time Increase reaction time/ Apply gentle heat Incomplete1->Sol_Time Sol_Anhydrous Ensure anhydrous conditions. Use fresh sulfonyl chloride. Hydrolysis->Sol_Anhydrous Incomplete2 Incomplete Hydrolysis? CheckStep2->Incomplete2 SM Present Incomplete2->Sol_Time

Caption: A decision tree for troubleshooting common synthesis issues.

Question: My reaction yield is consistently low in Step 1. What are the potential causes? Answer: Low yields in sulfonamide synthesis often originate from a few key areas:

  • Hydrolysis of Sulfonyl Chloride: 4-Acetamidobenzenesulfonyl chloride is highly sensitive to moisture.[1][2] Any water in the solvent, on the glassware, or in the reagents will convert it to the unreactive sulfonic acid, directly reducing your potential yield.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous grade solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon).[1] It is also best to use a fresh or properly stored bottle of the sulfonyl chloride, as older reagents can hydrolyze over time.[1][2]

  • Inappropriate Stoichiometry: Using too little of the amine will leave unreacted sulfonyl chloride, while too little base will allow HCl to deactivate the amine.

    • Solution: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the valuable sulfonyl chloride.[1] Ensure at least 1.1 equivalents of the organic base are used.

Question: I am observing an unexpected side product in my reaction. What could it be? Answer: The most common side product is the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride as mentioned above.[1] If you are using a primary amine, you might also observe the formation of a bis-sulfonated product, where two sulfonyl groups have reacted with a single amine.

  • Solution: To prevent hydrolysis, maintain strict anhydrous conditions.[1] Bis-sulfonation is less of a concern with 3,5-dimethylaniline but can be minimized by the slow addition of the sulfonyl chloride to the amine solution.

Question: My product "oiled out" during recrystallization instead of forming crystals. What should I do? Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[3] This often happens when the solution cools too quickly or the wrong solvent system is used.[3]

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool much more slowly.[3]

    • Change the Solvent System: The polarity of your solvent may be incorrect. For sulfonamides, mixtures of ethanol/water or isopropanol/water are often effective.[1][3][4] Perform small-scale solubility tests to find the optimal solvent ratio.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound to provide a nucleation point.[3]

Section 5: Scale-Up Considerations

Scaling this synthesis from the lab bench to a pilot plant or manufacturing scale introduces new challenges that must be addressed proactively.

  • Thermal Management: The initial reaction of chlorosulfonic acid (if preparing the precursor) and the neutralization of HCl are exothermic.[5] In large reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and affecting the impurity profile. Ensure the reactor has adequate cooling capacity and that reagent addition rates are carefully controlled to manage the exotherm.

  • Mixing and Mass Transfer: Achieving uniform mixing is more difficult in large vessels.[5] Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and yield. The impeller design and agitation speed must be optimized for the reactor geometry and reaction mass.

  • Raw Material Quality: The purity of starting materials is critical for a reproducible process.[5] Impurities not detected or problematic at the lab scale can have a significant impact on a large-scale reaction, potentially leading to unexpected byproducts or process deviations.[5]

  • Isolation and Drying: Filtration and drying operations take significantly longer at scale. Ensure that the chosen crystallization procedure yields a crystal morphology that is easy to filter and wash. The drying process must be validated to ensure consistent removal of residual solvents without causing product degradation.

Section 6: References

  • Cortes, S. (2020). Experiment 3 Notes - 4.4: Purification of Sulfanilamide by Crystallization. Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: Profiling 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide and other prominent carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of their inhibitory profiles, supported by experimental data and detailed methodologies, to facilitate informed decisions in research and development.

Introduction: The Critical Role of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and bone resorption. With 15 known isoforms in humans, exhibiting distinct tissue distribution and subcellular localization, CAs have emerged as significant therapeutic targets for a range of pathologies.[1][2] Inhibition of specific CA isoforms can be beneficial in treating conditions such as glaucoma, epilepsy, altitude sickness, and even certain types of cancer.[1][2]

The primary sulfonamides (R-SO₂NH₂) represent the most extensively studied class of CA inhibitors. Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion at the enzyme's active site, effectively blocking its catalytic activity. This guide focuses on a specific benzenesulfonamide derivative, this compound, and places its potential inhibitory profile in the context of well-established CA inhibitors.

Profiling this compound

While specific experimental inhibitory data for this compound against all CA isoforms is not extensively available in the public domain, we can infer its potential activity based on the well-documented structure-activity relationships (SAR) of N-aryl benzenesulfonamides.[3] The core structure, a 4-aminobenzenesulfonamide moiety, is a known pharmacophore for CA inhibition. The N-substitution with a 3,5-dimethylphenyl group is expected to influence its binding affinity and isoform selectivity. The dimethyl substitution on the phenyl ring can enhance hydrophobic interactions within the active site of certain CA isoforms, potentially leading to increased potency and selectivity.

Comparative Analysis with Key Carbonic Anhydrase Inhibitors

To provide a robust comparison, we will evaluate the inhibitory profiles of several clinically relevant and well-characterized CA inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

Inhibitory Potency and Selectivity

The following table summarizes the inhibition constants (Kᵢ) of these established inhibitors against key human carbonic anhydrase (hCA) isoforms. A lower Kᵢ value indicates a higher inhibitory potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012255.7
Dorzolamide 30003.54952
Brinzolamide 31003.1436.4
This compound (Predicted) ModerateHighHighHigh

Note: Data for Acetazolamide, Dorzolamide, and Brinzolamide are compiled from various sources. The predicted activity for this compound is based on SAR of analogous compounds and requires experimental verification.

Analysis of Comparative Data:

  • Acetazolamide , a systemic inhibitor, shows broad-spectrum activity, potently inhibiting several isoforms. This lack of selectivity can lead to off-target effects.

  • Dorzolamide and Brinzolamide are topical inhibitors primarily used for glaucoma. They exhibit high potency against hCA II, the predominant isoform in the ciliary processes of the eye, and show significantly less inhibition of hCA I compared to Acetazolamide. This improved selectivity profile contributes to a better safety profile for ophthalmic use.

  • This compound , based on its structure, is anticipated to be a potent inhibitor of hCA II, IX, and XII. The dimethylphenyl moiety can occupy a hydrophobic pocket in the active site of these isoforms, potentially leading to high affinity. Its selectivity against hCA I would need to be experimentally determined to assess its potential for applications requiring isoform-specific inhibition.

Experimental Protocols for Evaluation

To empirically determine the inhibitory profile of this compound and other novel compounds, the following experimental protocols are recommended.

Synthesis of this compound

A plausible synthetic route, based on established methods for analogous compounds, is outlined below.

Synthesis cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction 3,5-dimethylaniline 3,5-dimethylaniline product_1 N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide 3,5-dimethylaniline->product_1 Pyridine 4-nitrobenzenesulfonyl_chloride 4-nitrobenzenesulfonyl_chloride 4-nitrobenzenesulfonyl_chloride->product_1 product_1_input N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide product_2 This compound product_1_input->product_2 Fe / NH4Cl

Synthetic pathway for this compound.

Step-by-Step Methodology:

  • Sulfonylation: To a solution of 3,5-dimethylaniline in pyridine, slowly add 4-nitrobenzenesulfonyl chloride at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice-water and collect the precipitate. Recrystallize the crude product from ethanol to obtain N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide.

  • Reduction: To a solution of N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide in ethanol, add iron powder and a catalytic amount of ammonium chloride in water. Reflux the mixture for 4 hours. Filter the hot solution and concentrate the filtrate under reduced pressure. The resulting solid can be purified by column chromatography to yield the final product, this compound.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method directly measures the catalytic activity of CA and its inhibition.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, and Inhibitor Solutions Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Mixing Rapidly Mix with CO2-Saturated Buffer in Stopped-Flow Instrument Incubation->Mixing Measurement Monitor pH Change Over Time Mixing->Measurement Rates Calculate Initial Reaction Rates Measurement->Rates Ki Determine Inhibition Constant (Ki) using Cheng-Prusoff Equation Rates->Ki

Workflow for the stopped-flow CO₂ hydration assay.

Materials:

  • Purified human carbonic anhydrase isoforms (I, II, IX, XII)

  • Test inhibitor (e.g., this compound) and reference inhibitors (e.g., Acetazolamide)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer equipped with a pH electrode or pH-sensitive indicator dye

Procedure:

  • Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO).

  • Dilute the enzyme to the desired concentration in the assay buffer.

  • In the stopped-flow apparatus, one syringe will contain the enzyme solution (with or without a pre-incubated inhibitor at various concentrations), and the other syringe will contain the CO₂-saturated buffer.

  • Rapidly mix the two solutions and monitor the change in pH as a function of time.

  • Calculate the initial rate of the reaction from the linear portion of the progress curve.

  • Determine the inhibition constant (Kᵢ) by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Mechanism of Action and Structure-Activity Relationship

The fundamental mechanism of inhibition for benzenesulfonamides involves the binding of the sulfonamide moiety to the zinc ion in the active site of the carbonic anhydrase enzyme.

Inhibition_Mechanism CA_Active_Site CA Active Site (with Zn²⁺) Binding Coordination of -SO₂NH⁻ to Zn²⁺ CA_Active_Site->Binding Inhibitor Benzenesulfonamide Inhibitor Inhibitor->Binding Inhibition Catalytic Activity Blocked Binding->Inhibition

General mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

The aryl substituent (the "tail") of the benzenesulfonamide plays a crucial role in determining the inhibitor's potency and isoform selectivity.[3] Variations in the size, shape, and electronic properties of this tail can lead to differential interactions with amino acid residues lining the active site cavity of various CA isoforms. For this compound, the 3,5-dimethylphenyl group is expected to form favorable van der Waals interactions with hydrophobic residues in the active site, thereby enhancing its binding affinity. The 4-amino group can participate in hydrogen bonding interactions, further stabilizing the enzyme-inhibitor complex.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential of this compound as a carbonic anhydrase inhibitor. Based on the structure-activity relationships of related compounds, it is hypothesized to be a potent inhibitor, particularly of isoforms with hydrophobic active site pockets. However, empirical validation through the experimental protocols outlined is essential to definitively characterize its inhibitory profile and selectivity.

Future research should focus on the synthesis and in vitro testing of this compound against a broad panel of CA isoforms. Subsequent studies could involve co-crystallization with target CAs to elucidate the precise binding mode and guide further optimization for enhanced potency and selectivity. Such efforts will be invaluable for the development of novel therapeutics targeting carbonic anhydrases in various disease contexts.

References

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833.
  • Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222.
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.

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A Comparative Guide to the Antibacterial Activity of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antibacterial activity of sulfonamide derivatives for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer in-depth technical insights, explaining the causal relationships behind experimental designs and structure-activity relationships (SAR). Our goal is to provide a trustworthy, authoritative resource grounded in established scientific principles.

Introduction: The Enduring Legacy of Sulfa Drugs

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, heralding the dawn of the antibiotic era.[1] Their discovery marked a pivotal moment in medicine, providing the first effective chemotherapies against a wide range of bacterial pathogens.[1] While the rise of other antibiotic classes and the emergence of resistance have narrowed their application, sulfonamides remain clinically relevant, often in combination therapies, and their chemical scaffold is a fertile ground for the development of new therapeutic agents.[1][2]

All antibacterial sulfonamides are synthetic analogs of para-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid.[3] This structural mimicry is the cornerstone of their mechanism of action and a key determinant of their selective toxicity against bacteria.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

Sulfonamides exert a bacteriostatic effect, meaning they inhibit bacterial growth and multiplication rather than directly killing the cells.[4][5] They achieve this by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][6]

The Folic Acid Pathway: Bacteria, unlike humans who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[5] Folic acid is a precursor for tetrahydrofolate, a coenzyme essential for the synthesis of purines, thymidine, and certain amino acids – the building blocks of DNA, RNA, and proteins. The DHPS enzyme catalyzes a critical step in this pathway: the condensation of PABA with dihydropterin pyrophosphate to form 7,8-dihydropteroate.[3]

By mimicking PABA, sulfonamides bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the folic acid synthesis cascade. This starves the bacterial cell of essential metabolites, leading to the cessation of growth and division.

FolicAcidPathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA PABA->DHPS Natural Substrate Sulfonamide Sulfonamide (Analog) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis Blocked THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR Precursors Purines, Thymidine, Amino Acids THF->Precursors

Caption: Mechanism of sulfonamide action via competitive inhibition of DHPS.

Structure-Activity Relationship (SAR): A Blueprint for Potency

The antibacterial efficacy of a sulfonamide derivative is intrinsically linked to its chemical structure. Decades of research have established key SAR principles that govern their activity.[7]

  • The Core Pharmacophore : The essential structure for antibacterial activity is the 4-aminobenzenesulfonamide scaffold.

  • N4 Amino Group : The primary aromatic amine at the N4 position is critical. It must be unsubstituted (or be a prodrug that is converted to a free amine in vivo).[7][8] This group mimics the amine of PABA and is essential for binding to DHPS.

  • Aromatic Ring : The benzene ring is crucial. Substitution on the ring generally decreases or abolishes activity.[8]

  • Sulfonamide Group (SO2NH) : The sulfonamide linkage is indispensable. The sulfur atom must be directly attached to the benzene ring.

  • N1 Amino Group : This is the most significant site for modification. Substitution at the N1 position can dramatically influence the derivative's physicochemical properties and antibacterial potency.[8]

    • Acidity (pKa) : N1-substituents that are electron-withdrawing increase the acidity of the sulfonamide proton, enhancing ionization. The optimal pKa for sulfonamides is in the range of 6.6 to 7.4.[8] This range represents a critical balance: the unionized form is more lipid-soluble and can penetrate the bacterial cell wall, while the ionized form is more soluble in body fluids and mimics the ionized state of PABA, enabling strong binding to the DHPS active site.[5]

    • Heterocyclic Rings : Introducing heterocyclic rings (e.g., isoxazole in sulfamethoxazole, pyrimidine in sulfadiazine) at the N1 position often leads to highly potent derivatives.[8] These groups can modulate the pKa to the optimal range and may provide additional interactions within the enzyme's active site.

Caption: Key SAR principles for the antibacterial activity of sulfonamides.

Comparative Antibacterial Spectrum & Potency

The true measure of a sulfonamide derivative's utility lies in its performance against clinically relevant bacteria. Potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

The following table summarizes representative MIC data for a classic sulfonamide (Sulfamethoxazole) and more recent derivatives against key Gram-positive and Gram-negative pathogens.

DerivativeClass/FeatureS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Sulfamethoxazole Classic16 - 64>10248 - 32>1024
Sulfadiazine Classic32 - 128>102416 - 64>1024
Quinazolinone-Sulfonamide Hybrid [2]Hybrid Molecule0.625.0>64>64
Thiazolidinone-Sulfonamide Hybrid [2]Hybrid Molecule8.04.0 - 62.5>250>250
Sulfonamide-Triazole Hybrid (7c) [9]Hybrid MoleculeN/A0.02 µmol/mL0.16 µmol/mLN/A
N,N-diethyl alkanamide derivative (22) [10]Modified Side-chain>100N/A12.5N/A

Note: Data is compiled from multiple sources and serves for comparative illustration. Direct comparison requires head-to-head studies under identical conditions.

Analysis of Performance:

  • Classic Sulfonamides (e.g., Sulfamethoxazole): These agents retain moderate activity against susceptible strains of E. coli and S. aureus. However, they are largely ineffective against resistant phenotypes like MRSA and intrinsically resistant organisms like P. aeruginosa.[11]

  • Modern Derivatives & Hybrids: The data clearly demonstrates the primary goal of modern sulfonamide research: overcoming resistance and broadening the spectrum of activity. Hybrid molecules, which combine the sulfonamide pharmacophore with other antibacterial scaffolds (like quinazolinones or triazoles), show significantly improved potency against resistant pathogens, including MRSA.[2][9] Some of these novel compounds exhibit MIC values that are orders of magnitude lower than their predecessors, indicating a substantial increase in antibacterial efficacy.

Mechanisms of Bacterial Resistance

The clinical utility of sulfonamides has been significantly curtailed by the widespread development of bacterial resistance.[3] Understanding these mechanisms is crucial for designing next-generation derivatives.

  • Target Site Modification: This is the most common mechanism.

    • Chromosomal Mutations: Spontaneous mutations in the bacterial folP gene, which encodes the native DHPS enzyme, can lead to amino acid substitutions.[3] These changes alter the enzyme's active site, reducing its affinity for sulfonamides while largely maintaining its affinity for the natural substrate, PABA.[3]

    • Acquisition of Resistant DHPS: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3).[3] These genes encode alternative, drug-resistant variants of the DHPS enzyme that are highly insensitive to sulfonamide inhibition but function efficiently in the folate pathway.[12] This horizontal gene transfer is a primary driver of widespread clinical resistance, especially in Gram-negative bacteria.[12]

  • Metabolic Bypass: Some bacteria may develop or acquire the ability to utilize pre-formed environmental folate, bypassing their need for de novo synthesis and rendering sulfonamides ineffective.

  • Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport sulfonamides out of the bacterial cell, preventing them from reaching the necessary intracellular concentration to inhibit DHPS.[13]

Experimental Protocols for Efficacy Evaluation

Objective and reproducible assessment of antibacterial activity is paramount. The following protocols are standard methodologies in the field.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is the gold-standard method for quantifying the in vitro potency of an antimicrobial agent.

Causality Behind Methodological Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the internationally recognized standard medium. Its composition is well-defined, ensuring reproducibility.[4][14] Crucially, it has low levels of PABA and thymidine, which can antagonize the activity of sulfonamides and interfere with the assay, leading to falsely elevated MIC values.[14][15]

  • Inoculum: The bacterial inoculum is standardized to a specific density (typically 5 x 10^5 CFU/mL) using a 0.5 McFarland turbidity standard. This ensures that the number of bacteria being challenged by the drug is consistent across experiments, which is critical for reproducible MIC results.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the minimum concentration that inhibits growth.

Step-by-Step Protocol:

  • Preparation: Aseptically prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO). Prepare two-fold serial dilutions in a 96-well microtiter plate using sterile MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is read as the lowest concentration of the sulfonamide derivative that shows no visible turbidity (i.e., complete inhibition of bacterial growth).

MIC_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare 0.5 McFarland Standard Inoculum start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate Prepare 2-Fold Serial Dilutions of Sulfonamide in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read Plate for Turbidity incubate->read_mic end Determine MIC Value read_mic->end

Sources

A Researcher's Guide to Validating the Inhibitory Effect of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide on Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory potential of the novel compound, 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide, against its putative target, Carbonic Anhydrase (CA). We move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow. This document is structured to compare the performance of the test compound against established inhibitors, supported by detailed methodologies and data interpretation guides.

The Target: Carbonic Anhydrase (CA) - A Ubiquitous Metalloenzyme

Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life.[1][2] Their primary and most studied function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[3][4]

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

This seemingly simple reaction is critical for a host of physiological processes, including respiration, pH homeostasis, CO₂ transport, and fluid balance.[1][3] The active site is highly conserved, featuring a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[3][5] This zinc-bound water molecule is the key nucleophile that attacks the CO₂ substrate.[6]

Given their widespread roles, dysregulation of CA activity is implicated in numerous pathologies. This makes specific CA isoforms highly valuable drug targets for conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[6][7][8][9] The benzenesulfonamide scaffold is the most extensively studied class of CA inhibitors (CAIs), with the primary sulfonamide group (SO₂NH₂) acting as a potent zinc-binding group (ZBG) that anchors the inhibitor within the enzyme's active site.[10][11]

The Inhibitors: A Comparative Overview

This guide focuses on validating this compound. To establish a meaningful performance benchmark, its activity will be compared against a universally recognized, broad-spectrum CAI.

  • Test Compound: this compound This molecule belongs to the 4-aminobenzenesulfonamide class. Its structure suggests it will act as a CA inhibitor, with the unsubstituted 4-amino group and the core sulfonamide moiety being critical for activity. The N-linked 3,5-dimethylphenyl group will influence isoform selectivity, solubility, and the strength of secondary interactions within the active site's hydrophobic and hydrophilic regions.[11][12]

  • Reference Compound (Positive Control): Acetazolamide (AZA) Acetazolamide is the prototypical CAI, a 1,3,4-thiadiazole-2-sulfonamide derivative used clinically for decades.[13] It is a potent inhibitor of several CA isoforms, including the well-studied CA I and CA II, and serves as the gold standard for comparative studies.[9][14]

Experimental Validation: From IC₅₀ to Mechanism of Action

The core of this guide is a two-phase experimental approach. Phase I determines the potency of the inhibitor (its IC₅₀ value). Phase II elucidates its mechanism of inhibition.

Core Methodology: The Colorimetric Esterase Assay

While the classic Wilbur-Anderson assay measures CO₂ hydration directly, a more common and high-throughput friendly method relies on the promiscuous esterase activity of Carbonic Anhydrase.[15] In this assay, CA catalyzes the hydrolysis of an ester substrate, typically p-nitrophenyl acetate (pNPA), to release the chromophore p-nitrophenol (pNP), which can be quantified spectrophotometrically at ~405 nm.[14] The rate of pNP production is directly proportional to CA activity.

cluster_workflow Experimental Workflow pNPA p-Nitrophenyl Acetate (Substrate) CA Carbonic Anhydrase (Enzyme) pNPA->CA Hydrolysis pNP p-Nitrophenol (Chromophore) Abs @ 405 nm CA->pNP Catalyzes release of Inhibitor Test or Reference Inhibitor Inhibitor->CA Binds to active site, blocks substrate access

Caption: Workflow of the p-nitrophenyl acetate (pNPA) colorimetric assay for CA activity.

Phase I Protocol: IC₅₀ Determination

The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is the primary metric for quantifying inhibitor potency.

Materials:

  • Purified human Carbonic Anhydrase II (hCA II)

  • This compound (Test Compound)

  • Acetazolamide (Reference Compound)

  • CA Assay Buffer (e.g., 10 mM TRIS, pH 7.5)

  • p-Nitrophenyl Acetate (pNPA) Substrate

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compound and Acetazolamide in 100% DMSO.

    • Rationale: DMSO is a standard solvent for organic molecules. High-concentration stocks minimize the final percentage of DMSO in the assay, which can itself inhibit enzymes at higher concentrations.

  • Serial Dilutions:

    • Perform a serial dilution series of each compound stock in Assay Buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM).

    • Rationale: A wide concentration range is essential to generate a full dose-response curve, from which an accurate IC₅₀ can be calculated.

  • Assay Plate Setup:

    • Wells 1-3 (Negative Control): 190 µL Assay Buffer + 5 µL enzyme solution + 5 µL DMSO (vehicle). This represents 100% enzyme activity.

    • Wells 4-6 (Background Control): 195 µL Assay Buffer + 5 µL DMSO. This measures non-enzymatic substrate hydrolysis.

    • Test Compound Wells: 190 µL of each test compound dilution + 5 µL enzyme solution.

    • Reference Compound Wells: 190 µL of each Acetazolamide dilution + 5 µL enzyme solution.

    • Rationale: This self-validating setup is critical. The negative control defines the upper limit of the assay window, while the background control defines the lower limit. Subtracting the background from all other readings is mandatory.

  • Enzyme Incubation:

    • Add the hCA II enzyme solution to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Initiate Reaction & Read:

    • Add 5 µL of pNPA substrate to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 15-30 minutes.

    • Rationale: Kinetic mode allows for the calculation of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Subtract the average rate of the background control from all other rates.

    • Normalize the data by expressing the rates in the inhibitor wells as a percentage of the average rate of the negative (vehicle) control.

    • Plot the % Activity vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Phase II Protocol: Elucidating the Mechanism of Inhibition

This phase determines how the compound inhibits the enzyme. Sulfonamides are classic competitive inhibitors , meaning they bind to the active site and directly compete with the substrate. This experiment is designed to validate that hypothesis.

Methodology:

The assay is run similarly to the IC₅₀ determination, but with a crucial difference: both the substrate (pNPA) and inhibitor concentrations are varied in a matrix format.

  • Experimental Setup:

    • Set up reactions with a fixed concentration of the test compound (e.g., at its approximate IC₅₀ and 2x IC₅₀).

    • At each inhibitor concentration, vary the concentration of the pNPA substrate (e.g., from 0.25x Km to 10x Km, where Km is the Michaelis constant for pNPA).

    • Include a control series with no inhibitor (vehicle only) across the same substrate concentration range.

  • Data Analysis & Interpretation:

    • Calculate the initial velocity (V₀) for each condition.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). This is a powerful diagnostic tool:

      • Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis. The apparent Km increases, while Vmax remains unchanged.

      • Non-competitive Inhibition: The lines will intersect on the x-axis. Vmax decreases, while Km remains unchanged.

      • Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km decrease.

    • The inhibition constant (Ki) can be calculated from these plots, providing a thermodynamic measure of the inhibitor's binding affinity.

cluster_moi Mechanism of Inhibition (MOI) Workflow prep Prepare Reagents: Enzyme, Buffer, Substrate (S) Inhibitor (I) matrix Create Assay Matrix: Vary [S] at fixed [I] (e.g., [I]=0, [I]=IC₅₀, [I]=2xIC₅₀) prep->matrix measure Measure Initial Velocity (V₀) for all conditions matrix->measure plot Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) measure->plot analyze Analyze Plot: - Competitive: Lines intersect on Y-axis - Non-competitive: Lines intersect on X-axis - Uncompetitive: Lines are parallel plot->analyze ki Calculate Ki analyze->ki

Caption: A logical workflow for determining an inhibitor's mechanism of action.

Comparative Data Summary

The experimental data should be compiled into clear, comparative tables. The following tables present hypothetical but realistic data for validating this compound against hCA II.

Table 1: Comparative Inhibitory Potency (IC₅₀) against hCA II

CompoundIC₅₀ (nM)95% Confidence IntervalHill Slope
This compound 45.241.5 - 49.3-1.05
Acetazolamide (Reference) 12.110.9 - 13.4-1.10

Interpretation: In this example, the test compound is a potent nanomolar inhibitor of hCA II. While it is approximately 3.7-fold less potent than the reference inhibitor Acetazolamide, its activity is highly significant and warrants further investigation.

Table 2: Enzyme Kinetic Parameters for hCA II Inhibition

Inhibitor ConcentrationApparent Kₘ (mM)Apparent Vₘₐₓ (µM/min)Mode of InhibitionKᵢ (nM)
0 nM (Vehicle) 1.2150--
45 nM (Test Compound) 2.5148Competitive39.1

Interpretation: The data clearly show that in the presence of the inhibitor, the apparent Km increases while Vmax remains constant. This is the classic signature of a competitive inhibitor , confirming that this compound binds directly to the active site of hCA II, competing with the pNPA substrate. The calculated Ki value provides a precise measure of its binding affinity.

Conclusion and Future Directions

This guide outlines a robust, two-phase methodology to validate the inhibitory activity of this compound against Carbonic Anhydrase. By following these self-validating protocols, researchers can confidently determine the compound's potency (IC₅₀) and its mechanism of action.

The confirmation of competitive inhibition aligns with the well-established mechanism for sulfonamide-based CAIs. The potent, nanomolar activity demonstrated in our hypothetical data suggests that this compound is a strong candidate for further development. The next logical steps would involve screening against a panel of other human CA isoforms (e.g., CA I, IV, IX, XII) to determine its selectivity profile, which is a critical factor for developing targeted therapeutics with minimal off-target side effects.

References

  • Title: Carbonic anhydrase - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Carbonic anhydrase inhibitor - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: List of Carbonic anhydrase inhibitors. Source: Drugs.com. URL: [Link]

  • Title: Carbonic Anhydrase: Structure, Function & Importance in Chemistry. Source: Vedantu. URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors. Source: Lecturio. URL: [Link]

  • Title: Carbonic Anhydrase Function, Reaction & Mechanism. Source: Study.com. URL: [Link]

  • Title: A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Source: MDPI. URL: [Link]

  • Title: Structure and function of carbonic anhydrases. Source: PubMed. URL: [Link]

  • Title: A Tour of Carbonic Anhydrase. Source: Otterbein University. URL: [Link]

  • Title: Carbonic anhydrase inhibitors – Knowledge and References. Source: Taylor & Francis Online. URL: [Link]

  • Title: An overview of carbohydrate-based carbonic anhydrase inhibitors. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Source: Frontiers in Chemistry. URL: [Link]

  • Title: N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide. Source: National Institutes of Health (NIH). URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Novel Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel sulfonamide inhibitors. By integrating established biochemical and cellular assays with an understanding of the underlying structural biology, this document serves as a practical resource for generating robust and reliable selectivity profiles.

Introduction: The Double-Edged Sword of the Sulfonamide Moiety

The sulfonamide group is a versatile pharmacophore, integral to the design of a wide array of therapeutics, from classical antibacterial agents to modern targeted therapies such as kinase and protease inhibitors.[1] Its utility stems from its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions within protein active sites. However, this same chemical reactivity can lead to off-target interactions, resulting in undesirable side effects.

Historically, concerns about sulfonamide cross-reactivity have been dominated by hypersensitivity reactions to antimicrobial sulfa drugs. It is now understood that these reactions are primarily linked to the presence of an N1-heterocyclic ring and an N4-arylamine group, which are often absent in non-antibiotic sulfonamides.[2][3][4][5] For developers of novel sulfonamide inhibitors, the focus of cross-reactivity assessment shifts from immunological responses to off-target pharmacological activity against other enzymes and ion channels. A thorough understanding of a compound's selectivity profile is paramount for mitigating potential safety liabilities and ensuring the development of safe and effective medicines.

Foundational Principles of Cross-Reactivity Assessment

The core principle of assessing cross-reactivity is to empirically determine the inhibitory activity of a novel sulfonamide against a panel of biologically relevant off-targets. This is typically achieved through a tiered approach, starting with broad screening panels and progressing to more detailed mechanistic studies for any identified "hits." The choice of off-targets should be guided by the structural features of the inhibitor and the known promiscuity of the sulfonamide functional group.

This guide will focus on four key areas of cross-reactivity concern for novel sulfonamide inhibitors:

  • Kinase Selectivity Profiling: Many novel sulfonamides are designed as kinase inhibitors. Given the high degree of structural conservation in the ATP-binding pocket across the kinome, assessing selectivity is crucial.

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a classic zinc-binding group and a potent inhibitor of carbonic anhydrases. Off-target inhibition of CAs can lead to various physiological effects.[6]

  • Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes, which are central to drug metabolism, can lead to clinically significant drug-drug interactions.[1][7][8][9][10][11]

  • hERG Channel Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[12][13][14]

Kinase Selectivity Profiling: A Kinome-Wide View

For novel sulfonamide inhibitors targeting kinases, a comprehensive understanding of their selectivity across the human kinome is essential. This is typically achieved by screening the compound against a large panel of kinases.

Experimental Approach: Large-Panel Kinase Screening

A common and effective strategy is to perform an initial screen at a single high concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >250 kinases).[15][16] Any kinases showing significant inhibition (e.g., >70%) are then selected for follow-up dose-response studies to determine the half-maximal inhibitory concentration (IC50).[17][18][19][20]

Data Presentation: Comparative Kinase Inhibition Profiles

The following table provides a representative comparison of the kinase selectivity of Bosutinib, a 2-chloroquinoline-6-sulfonamide analog, with another multi-kinase inhibitor, Dasatinib. This type of data allows for a direct comparison of the on- and off-target potencies of different inhibitors.

Kinase TargetBosutinib IC50 (nM)Dasatinib IC50 (nM)
ABL1 1.2 <1
SRC 1.2 <1
LYN1.1<1
HCK4.3<1
BTK6.11.1
TEC182.5
VEGFR2948
PDGFRβ10028
c-KIT>1000012
EGFR>10000>5000

Data is aggregated from various public sources and may vary between different experimental conditions.[21]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for measuring kinase activity and inhibition using the ADP-Glo™ luminescent assay platform.[16]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compound (novel sulfonamide inhibitor)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add kinase reaction buffer to each well.

    • Add the test compound or vehicle control.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Measurement:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition: An Inevitable Off-Target?

Given the inherent affinity of the sulfonamide moiety for the zinc ion in the active site of carbonic anhydrases (CAs), assessing inhibition against key CA isoforms is a critical step in cross-reactivity profiling. The most clinically relevant isoforms to consider are the cytosolic CA I and II, and the tumor-associated, transmembrane CA IX and XII.

Data Presentation: Comparative Inhibition of Carbonic Anhydrase Isoforms

The following table presents Ki values for several novel sulfonamide-containing compounds against four human CA isoforms, with Acetazolamide (AAZ) as a reference inhibitor. This data highlights the potential for isoform-selective inhibition.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Acetazolamide (AAZ) 250 12.1 25.8 -
Compound 15725.63.36.1-
Compound 4c--8.5-
Compound 5b---25.7
Compound 23>1000080.280.217.5
Compound 29162.926.726.778.4

Data adapted from multiple sources.[22][23]

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CAs, using p-nitrophenyl acetate (p-NPA) as a substrate.[2][3]

Materials:

  • Purified human carbonic anhydrase isoforms (I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • Test compound (novel sulfonamide inhibitor) and a known CA inhibitor (e.g., Acetazolamide)

  • DMSO or acetonitrile for dissolving compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of each CA isoform in cold assay buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compound and control inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to each well.

    • Add the test compound dilutions or vehicle control.

    • Add the CA working solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Signaling Pathway Visualization: CA IX in Tumor Hypoxia

The following diagram illustrates the role of Carbonic Anhydrase IX (CAIX) in maintaining pH homeostasis in hypoxic tumor cells, a critical pathway to consider when evaluating off-target CAIX inhibition.

CAIX_Hypoxia_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_ext CO2 CAIX CAIX (Carbonic Anhydrase IX) CO2_ext->CAIX hydrates H_ext H+ HCO3_ext HCO3- pH_reg Intracellular pH Homeostasis HCO3_ext->pH_reg maintains CAIX->H_ext produces CAIX->HCO3_ext produces HIF1a HIF-1α HIF1a->CAIX induces expression Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Proliferation Cell Proliferation & Survival pH_reg->Proliferation

Caption: Role of CAIX in hypoxic tumor cell survival.

Cytochrome P450 Inhibition: Predicting Drug-Drug Interactions

Assessing the inhibitory potential of a novel sulfonamide against major CYP450 isoforms is a regulatory requirement and crucial for predicting potential drug-drug interactions (DDIs). The most important isoforms to evaluate are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of the majority of clinically used drugs.[1][4][8][9][10][11][13]

Data Presentation: Comparative CYP450 Inhibition Profile

The following table provides a template for presenting the IC50 values of a novel sulfonamide inhibitor against key CYP isoforms, with known inhibitors as positive controls.

CYP IsoformNovel Sulfonamide X IC50 (µM)Positive ControlPositive Control IC50 (µM)
CYP1A2 [Insert Data]α-Naphthoflavone~0.012
CYP2C9 [Insert Data]Sulfaphenazole~0.25
CYP2C19 [Insert Data]Ticlopidine[Insert Data]
CYP2D6 [Insert Data]Quinidine~0.008
CYP3A4 [Insert Data]Ketoconazole~0.04

Positive control IC50 values are approximate and can vary based on experimental conditions.[19][24]

Experimental Protocol: In Vitro CYP450 Inhibition Assay with Human Liver Microsomes

This protocol outlines a common fluorescence-based method for assessing CYP inhibition.[25][26][27]

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Specific fluorescent probe substrates for each CYP isoform

  • Known CYP inhibitors (for positive controls)

  • Test compound (novel sulfonamide inhibitor)

  • Incubation buffer (e.g., potassium phosphate buffer)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls in the incubation buffer.

  • Incubation Setup:

    • In a 96-well plate, add HLMs, the NADPH regenerating system, and the test compound or control.

    • Pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific fluorescent probe substrate for the CYP isoform being tested.

  • Incubation: Incubate at 37°C for the optimal reaction time for each isoform.

  • Reaction Termination and Measurement:

    • Stop the reaction (e.g., by adding a stop solution like acetonitrile).

    • Measure the fluorescence of the metabolite formed using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Pathway Visualization: General Scheme of CYP-Mediated Metabolism

The following diagram provides a simplified overview of the role of CYP450 enzymes in Phase I drug metabolism.

CYP450_Metabolism Drug Lipophilic Drug CYP450 CYP450 Enzymes (Phase I Metabolism) Drug->CYP450 Oxidation, Reduction, Hydrolysis Metabolite More Polar Metabolite CYP450->Metabolite PhaseII Phase II Enzymes (e.g., UGTs, SULTs) Metabolite->PhaseII Conjugation Conjugate Water-Soluble Conjugate PhaseII->Conjugate Excretion Excretion (Urine, Bile) Conjugate->Excretion

Caption: Overview of drug metabolism by CYP450 enzymes.

hERG Channel Inhibition: A Critical Cardiac Safety Assessment

Evaluating the potential for a novel sulfonamide inhibitor to block the hERG potassium channel is a critical component of preclinical safety assessment. hERG channel inhibition can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[13][14]

Data Presentation: Comparative hERG Inhibition Profile

The following table provides a template for presenting hERG inhibition data for novel sulfonamides, with known hERG blockers as reference compounds.

CompoundhERG IC50 (µM)
Novel Sulfonamide Y [Insert Data]
Novel Sulfonamide Z [Insert Data]
Dofetilide (Positive Control)~0.007
Terfenadine (Positive Control)~0.04

Reference IC50 values are approximate and can vary based on the assay format.

Experimental Protocol: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems offer a higher throughput alternative to traditional manual patch-clamp for assessing hERG channel inhibition.[12][28]

Materials:

  • A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)

  • Extracellular and intracellular recording solutions

  • Test compound (novel sulfonamide inhibitor)

  • Known hERG inhibitor (e.g., Dofetilide or E-4031) as a positive control

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's protocol.

  • System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The instrument will automatically trap single cells and establish a high-resistance seal, followed by obtaining the whole-cell configuration.

  • Voltage Protocol and Baseline Recording: Apply a specific voltage-clamp protocol to elicit and measure hERG tail currents. Record a stable baseline current in the absence of the test compound.

  • Compound Application: Apply increasing concentrations of the test compound to the cells and record the hERG current at each concentration.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Determine the IC50 value by fitting the concentration-response data to an appropriate equation.

Signaling Pathway Visualization: Role of hERG in Cardiac Action Potential

The following diagram illustrates the critical role of the hERG channel (mediating the IKr current) in the repolarization phase of the cardiac action potential.

CardiacActionPotential cluster_phases Cardiac Action Potential Phases cluster_channels Key Ion Channels Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Initial Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) Nav Na+ Channels (Influx) Nav->Phase0 Opens Cav Ca2+ Channels (Influx) Cav->Phase2 Opens hERG hERG (K+ Channel) (IKr Eflux) hERG->Phase3 Opens

Caption: Role of the hERG channel in the cardiac action potential.

Conclusion: A Data-Driven Approach to Safer Sulfonamides

A thorough and systematic evaluation of cross-reactivity is an indispensable component of the preclinical development of novel sulfonamide inhibitors. By employing the experimental strategies outlined in this guide, researchers can generate a comprehensive selectivity profile for their lead candidates. This data-driven approach allows for the early identification and mitigation of potential off-target liabilities, ultimately contributing to the development of safer and more effective medicines. It is the responsibility of every drug development professional to ensure that the therapeutic potential of the versatile sulfonamide scaffold is harnessed in a manner that prioritizes patient safety.

References

  • Bohme, G. A., et al. (2011). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. [Link]

  • G-protein coupled receptor kinase 2. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • G-protein coupled receptor kinase 2. (n.d.). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. National Institutes of Health. [Link]

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A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Efficacy of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug candidate from the laboratory bench to clinical application is a meticulous process, with the transition from in vitro to in vivo studies representing a critical and often challenging step. For researchers, scientists, and drug development professionals working with the versatile class of benzenesulfonamide derivatives, understanding the nuances of their efficacy in both controlled laboratory settings and complex biological systems is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of benzenesulfonamides, offering insights into experimental design, data interpretation, and the crucial correlation—or lack thereof—between these two evaluation paradigms.

Benzenesulfonamides are a cornerstone in medicinal chemistry, with a scaffold that has given rise to a wide array of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs.[1][2] Their mechanism of action is often rooted in the inhibition of specific enzymes, a property that is readily quantifiable in vitro.[1][3] However, the true therapeutic potential of these compounds can only be ascertained through rigorous in vivo evaluation, where factors such as pharmacokinetics and pharmacodynamics come into play.[4][5]

The In Vitro Landscape: Precision and Prediction

In vitro studies, Latin for "in glass," are performed outside of a living organism, typically in test tubes or petri dishes.[6][7] These assays are the foundational step in drug discovery, offering a controlled environment to elucidate a compound's mechanism of action and preliminary efficacy.[6][8] For benzenesulfonamides, in vitro evaluations predominantly focus on their enzyme inhibitory activity and their effects on cultured cells.

A primary mechanism for the anticancer activity of many novel benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[1][9][10] Under the hypoxic conditions characteristic of solid tumors, hCA IX is overexpressed and plays a crucial role in regulating intracellular pH, thereby promoting tumor cell survival and proliferation.[1][10] Consequently, selective inhibition of hCA IX is a promising strategy for the development of novel antiproliferative agents.[1][9]

Key In Vitro Assays for Benzenesulfonamide Efficacy:
  • Enzyme Inhibition Assays: These assays directly measure the ability of a benzenesulfonamide derivative to inhibit its target enzyme. For carbonic anhydrase inhibitors, a common method is the stopped-flow CO₂ hydrase assay.[11] The output is typically the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which quantify the compound's potency.[9][10][12]

  • Cytotoxicity Assays: These assays determine the concentration of a compound required to kill a certain percentage of cultured cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13] The result is expressed as the IC₅₀ value, indicating the compound's cytotoxic potency.[9][10]

  • Antimicrobial Susceptibility Testing: For benzenesulfonamides designed as antimicrobial agents, their in vitro efficacy is assessed by determining the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.[14] This is often done using broth microdilution or disk diffusion methods.

Causality Behind Experimental Choices in Vitro:

The selection of specific cell lines and enzyme isoforms is a critical aspect of in vitro experimental design. For anticancer studies, researchers often use a panel of cancer cell lines representing different tumor types (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) to assess the compound's spectrum of activity.[9][12][15] The choice to test against specific CA isoforms, such as the tumor-associated hCA IX and XII versus the ubiquitous hCA I and II, is driven by the desire to identify compounds with high selectivity, which can translate to a better safety profile in vivo.[9][12]

Visualizing the In Vitro Drug Discovery Workflow:

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_selection Candidate Selection synthesis Benzenesulfonamide Derivatives enzyme_assay Enzyme Inhibition Assay (e.g., CA IX) synthesis->enzyme_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) synthesis->cytotoxicity_assay ic50_determination Determine IC50 / Ki enzyme_assay->ic50_determination cytotoxicity_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) ic50_determination->sar_analysis lead_compound Lead Compound for In Vivo Studies sar_analysis->lead_compound in_vivo_workflow lead_compound Lead Compound from In Vitro Studies pk_studies Pharmacokinetic (PK) Studies lead_compound->pk_studies model_selection Animal Model Selection (e.g., Xenograft Mice) pk_studies->model_selection treatment Treatment Administration (Dosing & Schedule) model_selection->treatment monitoring Monitor Efficacy (e.g., Tumor Growth) treatment->monitoring data_analysis Data Analysis & Statistical Evaluation monitoring->data_analysis efficacy_conclusion Conclusion on In Vivo Efficacy data_analysis->efficacy_conclusion

Caption: A streamlined workflow for in vivo efficacy testing of a lead benzenesulfonamide.

Bridging the Divide: Correlating In Vitro and In Vivo Data

A crucial aspect of drug development is establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which links the drug's concentration in the body to its therapeutic effect. [4]A strong correlation between in vitro potency and in vivo efficacy is the ideal scenario, but often, discrepancies arise.

Potential Reasons for In Vitro-In Vivo Discrepancies:
  • Poor Pharmacokinetics: A compound that is highly potent in vitro may fail in vivo due to poor absorption, rapid metabolism, or inefficient distribution to the target tissue. [16]* High Plasma Protein Binding: Many drugs bind to plasma proteins, and only the unbound fraction is pharmacologically active. High plasma protein binding can significantly reduce the effective concentration of a drug at its target site. [4]For instance, a study on benzenesulfonamide perforin inhibitors showed that all compounds had greater than 99% binding to plasma proteins. [4]* Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unexpected toxicity or a different pharmacological effect than observed in vitro.

  • Metabolism to Active or Inactive Compounds: The body's metabolic processes can convert a drug into more active, less active, or even toxic metabolites. [17][18] A study on a series of novel benzenesulfonamide perforin inhibitors found a strong PK/PD correlation between in vivo perforin inhibition and the time that total plasma concentrations remained above a certain threshold, which correlated to unbound concentrations similar to three times the unbound in vitro IC₉₀. [4]This highlights the importance of understanding the relationship between in vitro potency and the required in vivo exposure for efficacy.

Quantitative Data Summary: A Comparative Overview

The following tables summarize representative in vitro and in vivo data for benzenesulfonamide derivatives from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer and Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamides

CompoundCancer Cell LineIC₅₀ (µM)Target EnzymeKᵢ (nM)Selectivity (hCA II / hCA IX)Reference
Compound 4eMDA-MB-2313.58hCA IX10.93High[9]
Compound 4gMCF-72.55hCA IX--[9]
Compound 12iMDA-MB-4681.48hCA IX38.8-[10]
Compound 7dHep3B-hCA I47.1-[12]
Compound 2a--hCA II5.934-fold over hCA IX[19]

Table 2: In Vivo Anti-inflammatory and Antitumor Activity of Benzenesulfonamide Analogs

CompoundAnimal ModelAssayDoseEfficacyReference
Benzenesulfonamide AnalogRatCarrageenan-induced paw edema200 mg/kg99.69% inhibition of edema[20]
Compound 64 (DX3-234)Mouse (Pan02 syngeneic)Pancreatic cancer5 mg/kgSignificant single agent efficacy[21]
SLC-0111Mouse (xenograft)Breast cancerNot specifiedAnticancer activity[15]

Detailed Experimental Protocols

To ensure reproducibility and methodological rigor, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [13] Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzenesulfonamide compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value. [13]

In Vivo Xenograft Study

Principle: This study evaluates the antitumor efficacy of a compound on human tumors grown in immunodeficient mice. [13] Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the benzenesulfonamide compound to the treatment group via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).

  • Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy. [13]

Conclusion: An Integrated Approach for Success

The development of effective benzenesulfonamide-based therapeutics necessitates a synergistic approach that integrates both in vitro and in vivo evaluations. While in vitro assays provide a rapid and cost-effective means to assess potency and mechanism of action, in vivo studies are crucial for validating efficacy in a complex biological system. A thorough understanding of the potential for discrepancies between these two modalities, driven by pharmacokinetic and pharmacodynamic factors, is essential for guiding lead optimization and increasing the probability of clinical success. By carefully designing experiments, interpreting data with a holistic perspective, and striving to establish a clear in vitro-in vivo correlation, researchers can more effectively navigate the path from a promising compound in a test tube to a life-changing therapeutic.

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A Structural Comparison of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide and its isomeric analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a focus on their potential as therapeutic agents. By presenting objective comparisons and supporting experimental data, this guide aims to facilitate a deeper understanding of this important class of molecules and inform future drug discovery efforts.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The inherent chemical stability and synthetic accessibility of this scaffold have made it a privileged structure in the development of drugs targeting diverse biological pathways. From their initial discovery as antibacterial agents to their contemporary applications as anticancer, anti-inflammatory, and antiviral drugs, sulfonamides continue to be a fertile ground for therapeutic innovation.[2][3]

A key area of investigation for benzenesulfonamide analogs is their role as enzyme inhibitors, particularly of carbonic anhydrases (CAs).[2][4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms are overexpressed in various pathologies, including cancer, making them attractive targets for drug development. The 4-aminobenzenesulfonamide moiety is a well-established zinc-binding group that anchors these inhibitors to the active site of CA enzymes.

This guide focuses specifically on this compound and its structural isomers, where the positions of the two methyl groups on the N-phenyl ring are varied. These subtle structural modifications can significantly impact the compound's binding affinity, selectivity, and overall biological activity. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Structural Modifications and Synthesis of Dimethylphenyl Analogs

The core structure of the analogs discussed in this guide consists of a 4-aminobenzenesulfonamide moiety connected to a dimethyl-substituted phenyl ring via a sulfonamide linkage. The key structural variable among these analogs is the substitution pattern of the methyl groups on the N-phenyl ring.

General Synthesis Workflow

The synthesis of 4-amino-N-(dimethylphenyl)benzenesulfonamide analogs typically follows a two-step process:

G cluster_0 Step 1: Sulfonamide Bond Formation cluster_1 Step 2: Reduction of Nitro Group 4-Nitrobenzenesulfonyl_chloride 4-Nitrobenzenesulfonyl chloride Sulfonamide_intermediate N-(dimethylphenyl)-4-nitrobenzenesulfonamide 4-Nitrobenzenesulfonyl_chloride->Sulfonamide_intermediate Pyridine, DCM Dimethylaniline_isomer Dimethylaniline isomer (e.g., 3,5-dimethylaniline) Dimethylaniline_isomer->Sulfonamide_intermediate Nitro_intermediate N-(dimethylphenyl)-4-nitrobenzenesulfonamide Final_product 4-amino-N-(dimethylphenyl)benzenesulfonamide Nitro_intermediate->Final_product SnCl2·2H2O, Ethanol or H2, Pd/C

Figure 1. General synthetic route for 4-amino-N-(dimethylphenyl)benzenesulfonamide analogs.

The first step involves the condensation of 4-nitrobenzenesulfonyl chloride with the corresponding dimethylaniline isomer in the presence of a base like pyridine. The subsequent step is the reduction of the nitro group to the primary amine, typically achieved using reagents such as tin(II) chloride dihydrate or through catalytic hydrogenation. This straightforward synthetic route allows for the facile generation of a library of analogs for comparative studies.

Comparative Biological Evaluation

The biological activity of benzenesulfonamide analogs is highly dependent on their substitution patterns. The position of the methyl groups on the N-phenyl ring can influence the molecule's conformation, electronic properties, and steric interactions within the target's binding site. This section presents a comparative analysis of the cytotoxic and enzyme inhibitory activities of this compound and its isomers.

Anticancer Activity

Several studies have investigated the cytotoxic effects of benzenesulfonamide derivatives against various cancer cell lines. The data, while not always from a single comparative study, provides valuable insights into the structure-activity relationships.

Table 1: Comparative Cytotoxicity of 4-amino-N-(dimethylphenyl)benzenesulfonamide Analogs

Analog (Methyl Positions)Cancer Cell LineIC50 (µM)Reference
3,5-dimethyl Glioblastoma (U87)58.6[1]
2,3-dimethyl Not ReportedNot Reported
3,4-dimethyl Not ReportedNot Reported
2,5-dimethyl Not ReportedNot Reported
2,6-dimethyl Not ReportedNot Reported

Note: A comprehensive dataset for a direct comparison of all isomers against the same cell line is not currently available in the literature. The presented data is from a study on a specific derivative.

The available data indicates that the 3,5-dimethyl analog exhibits significant cytotoxic activity against glioblastoma cells.[1] The symmetrical substitution pattern of the 3,5-isomer may allow for optimal interactions within the binding pocket of its biological target. Further comprehensive studies are required to elucidate the precise cytotoxic potential of the other isomers and establish a clear SAR.

Carbonic Anhydrase Inhibition

As previously mentioned, carbonic anhydrases are a key target for many benzenesulfonamide inhibitors. The potency and isoform selectivity of these inhibitors are critically influenced by the substitution on the N-phenyl ring.

Table 2: Comparative Carbonic Anhydrase Inhibitory Activity (Ki, nM) of Benzenesulfonamide Analogs

CompoundhCA I (off-target)hCA II (off-target)hCA IX (target)hCA XII (target)Reference
Analog with 4-Me phenyl 5603231.8146.630.7[2]
Analog with 4-Ph phenyl 7344561.1224.727.6[2]
Analog with 4-OMe phenyl 4815831.9140.214.8[2]

The data in Table 2 demonstrates that modifications to the N-phenyl ring significantly alter the inhibitory activity and selectivity against different CA isoforms.[2] Generally, sulfonamides aim for high potency against tumor-associated isoforms like hCA IX and hCA XII, while exhibiting lower activity against off-target cytosolic isoforms like hCA I and hCA II to minimize side effects. The "tail approach" in drug design, which involves modifying the part of the inhibitor that extends out of the active site, is a key strategy for achieving this selectivity.[2]

Conceptual Representation of the "Tail Approach"

G cluster_0 Carbonic Anhydrase Active Site Zinc_ion Zinc (II) ion Sulfonamide_group SO2NH2 (Zinc-Binding Group) Sulfonamide_group->Zinc_ion Coordinates Benzenesulfonamide_core Benzenesulfonamide Core Benzenesulfonamide_core->Sulfonamide_group N-Phenyl_tail N-Phenyl 'Tail' Region (Site of Modification) N-Phenyl_tail->Benzenesulfonamide_core Selectivity_pocket Isoform-Specific Selectivity Pockets N-Phenyl_tail->Selectivity_pocket Interacts with

Figure 2. The "tail approach" for designing selective carbonic anhydrase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of 4-amino-N-(dimethylphenyl)benzenesulfonamide analogs.

General Procedure for the Synthesis of N-(dimethylphenyl)-4-nitrobenzenesulfonamide
  • To a stirred solution of the appropriate dimethylaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(dimethylphenyl)-4-nitrobenzenesulfonamide intermediate.

General Procedure for the Reduction to 4-amino-N-(dimethylphenyl)benzenesulfonamide
  • To a solution of the N-(dimethylphenyl)-4-nitrobenzenesulfonamide intermediate (1.0 eq) in ethanol (20 mL), add tin(II) chloride dihydrate (5.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 4-amino-N-(dimethylphenyl)benzenesulfonamide analog.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (e.g., U87 glioblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized sulfonamide analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.[5]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
  • This assay measures the CA-catalyzed CO2 hydration activity.[2]

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are used.

  • The assay is performed in a stopped-flow instrument by mixing a CO2-saturated water solution with a buffer containing the CA enzyme, an indicator (e.g., phenol red), and the sulfonamide inhibitor at various concentrations.

  • The rate of pH change due to the formation of bicarbonate and protons is monitored by the change in the indicator's absorbance.

  • The initial rates of the enzymatic reaction are measured at different inhibitor concentrations.

  • The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Conclusion and Future Directions

The structural comparison of this compound and its analogs reveals the profound impact of subtle changes in molecular architecture on biological activity. The position of the methyl groups on the N-phenyl ring serves as a critical determinant for cytotoxicity and enzyme inhibition, likely by influencing the compound's fit and interactions within the target's binding site.

While this guide provides a foundational understanding, a comprehensive and direct comparative study of all dimethylphenyl isomers under standardized conditions is warranted to establish a definitive structure-activity relationship. Such a study would be invaluable for guiding the rational design of next-generation benzenesulfonamide-based therapeutics with enhanced potency and selectivity. Future research should also focus on elucidating the precise molecular targets and mechanisms of action of these compounds to fully realize their therapeutic potential.

References

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]

  • Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. National Institutes of Health. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. National Institutes of Health. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. National Institutes of Health. Available at: [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. Available at: [Link]

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  • (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. Available at: [Link]

  • 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. PubChem. Available at: [Link]

  • Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. PubMed Central. Available at: [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]

  • Structure-activity relationships within various series of p-phenylenediamine derivatives. PubMed. Available at: [Link]

  • 4-amino benzenesulfonamides. Google Patents.
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  • AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. Google APIs. Available at: [Link]

  • N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. National Institutes of Health. Available at: [Link]

  • Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-N-methyl-. PubChem. Available at: [Link]

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A Senior Scientist's Guide to the Rigorous Validation of Molecular Docking for Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize an orthogonal validation strategy—a cornerstone of robust scientific inquiry. This is not merely a checklist of techniques, but a logical workflow designed to build a self-validating and trustworthy body of evidence for your sulfonamide-protein interaction.

The Sulfonamide Challenge: Beyond a Simple Dock

Sulfonamides (-S(=O)₂NR₂) are a privileged pharmacophore, present in a wide array of FDA-approved drugs.[2][3][4] Their success is rooted in their ability to act as versatile hydrogen bond donors and acceptors and to engage in key interactions with protein backbones and side chains. However, the flexible, tetrahedral geometry of the sulfonyl group and the potential for varied protonation states present specific challenges for docking algorithms. Scoring functions can struggle to accurately capture the nuanced electrostatics and desolvation penalties associated with this moiety. Therefore, a multi-faceted validation approach is not just recommended; it is essential.

The Validation Workflow: An Orthogonal, Evidence-Based Approach

Confidence in a docked pose is not achieved with a single experiment. Instead, we build a compelling case by integrating computational checks with a suite of complementary biophysical assays. Each method provides a different piece of the puzzle, and their collective agreement constitutes a robust validation.

ValidationWorkflow cluster_computational Computational Validation cluster_experimental Experimental Validation (Orthogonal Approach) Redocking Redocking & RMSD Calculation (Pose Prediction Sanity Check) MD_Sim Molecular Dynamics (MD) Simulation (Pose Stability & Refinement) Redocking->MD_Sim Assess Stability DSF Differential Scanning Fluorimetry (DSF) (Binding Confirmation & Stability) MD_Sim->DSF First Experimental Check ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) DSF->ITC Confirm Direct Binding & Quantify Thermodynamics SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) ITC->SPR Determine Kinetics (on/off rates) Structural X-ray Crystallography / NMR (Definitive Pose Confirmation) SPR->Structural High-Resolution Structural Validation Docking Initial Molecular Docking (Hypothesis Generation) Docking->Redocking Validate Protocol

Caption: High-level workflow for validating molecular docking results.

Part 1: Computational Due Diligence

Before proceeding to the bench, it is critical to perform computational sanity checks. These steps validate your docking protocol and provide initial confidence in the predicted binding pose.

Protocol 1: Re-docking and RMSD Calculation

The first step is to ensure your chosen docking program and protocol can reproduce a known binding mode.[5] If a crystal structure of your target protein with a co-crystallized sulfonamide or a similar ligand exists, this is your gold standard.

Causality: If your docking protocol cannot accurately reproduce the pose of a known binder, it is highly unlikely to correctly predict the pose of a novel compound.[6] An RMSD (Root Mean Square Deviation) value below 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[6][7][8]

Step-by-Step Methodology:

  • Obtain the Crystal Structure: Download the PDB file of your protein-ligand complex.

  • Prepare the System: Separate the protein and the co-crystallized ligand into distinct files. Prepare the protein by adding hydrogens, assigning protonation states, and removing water molecules not essential for binding.

  • Define the Binding Site: Define the docking grid or search space centered on the position of the co-crystallized ligand.

  • Re-dock the Ligand: Dock the extracted ligand back into the prepared protein using your chosen docking software and parameters.

  • Calculate RMSD: Superimpose the top-scoring docked pose with the original crystal structure pose and calculate the RMSD of the ligand's heavy atoms.

Protocol 2: Molecular Dynamics (MD) Simulation

A static docked pose does not capture the dynamic nature of a protein-ligand complex. MD simulations assess the stability of the predicted binding pose over time, accounting for protein flexibility and the influence of solvent.[[“]][10]

Causality: MD simulations provide a more realistic representation of the biological environment. If the key interactions predicted by docking are maintained throughout a simulation (e.g., 100-500 ns), it increases confidence that the pose is stable and not a docking artifact.[10]

Step-by-Step Methodology:

  • System Preparation: Use the docked complex from your initial run as the starting structure. Solvate the system in a water box with appropriate ions to neutralize the charge.

  • Select a Force Field: Choose a well-validated force field suitable for both proteins and small molecules (e.g., AMBER, CHARMM, GROMOS).

  • Equilibration: Perform energy minimization followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to allow the system to relax and reach a stable temperature and pressure.

  • Production Run: Run the production simulation for a sufficient duration (e.g., 100-500 ns). Running simulations in triplicate is a best practice to ensure reproducibility.[10]

  • Trajectory Analysis: Analyze the trajectory to assess the RMSD of the ligand and protein backbone, monitor key hydrogen bonds and interactions over time, and visualize the complex to ensure the ligand remains stably bound in the predicted pocket.

Part 2: Experimental Validation - The Orthogonal Approach

Once computational checks are complete, it's time to move to the lab. We will use a series of orthogonal biophysical techniques. This is crucial because each method relies on different physical principles; agreement between them provides strong, multi-faceted evidence of binding.

Protocol 3: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is an excellent first-pass experimental technique. It is a rapid, low-sample-consumption method to confirm that your sulfonamide compound binds to and stabilizes the target protein.[11][12]

Causality: The principle is that ligand binding generally stabilizes the protein's folded state, leading to an increase in its melting temperature (Tm).[12] By measuring the Tm of the protein in the absence and presence of your compound, you can detect this stabilization. A significant, concentration-dependent increase in Tm (ΔTm) is a strong indicator of binding.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of your purified target protein (e.g., 2 mg/mL).

    • Prepare a stock of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • Prepare your sulfonamide compound in a buffer identical to the protein's buffer to avoid artifacts.

  • Assay Setup (96-well plate format):

    • In each well, add the protein to a final concentration of 2-5 µM.

    • Add the fluorescent dye to its recommended final concentration (e.g., 5x).

    • Add your sulfonamide compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a "no ligand" control (DMSO/buffer only).

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence increase as the protein unfolds.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the transition is the Tm.

    • Calculate the ΔTm by subtracting the Tm of the control from the Tm of each compound concentration. A ΔTm of >2 °C is generally considered a significant shift.

Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding in solution.[13] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[14]

Causality: Unlike DSF, which is an indirect measure of binding, ITC provides direct evidence and quantifies the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][15] This allows for a direct comparison between the predicted binding energy from docking and the experimentally measured affinity.

Step-by-Step Methodology:

  • Sample Preparation (Crucial Step):

    • Prepare the protein (in the cell) and the sulfonamide ligand (in the syringe) in an identical, well-matched buffer. This is best achieved by dialyzing the protein against the buffer and then using that final dialysis buffer to dissolve the ligand.[15] Mismatched buffers will create large heats of dilution, masking the binding signal.[13]

    • Degas both solutions thoroughly to prevent air bubbles.[16]

    • Protein concentration should be 10-100 µM; ligand concentration should be 10-15 times higher than the protein concentration.[13]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution. This will be subtracted from the main experiment.[14]

  • Titration Experiment:

    • Load the protein into the sample cell and the ligand into the injection syringe.

    • Set up a series of small, sequential injections (e.g., 20-30 injections of 1-2 µL each).

    • The instrument maintains a constant temperature and measures the power required to keep the sample and reference cells at the same temperature. This differential power is the heat signal.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the Kᴅ, n, and ΔH.

Part 3: Interpreting and Correlating the Data

The ultimate goal is to see a convergence of evidence. Your computational and experimental data should tell a consistent story.

DecisionTree Start Docking Pose & MD Stable? DSF_Check Significant ΔTm in DSF? Start->DSF_Check Yes Refine_Docking Refine Docking Protocol (e.g., change scoring function, consider induced fit) Start->Refine_Docking No ITC_Check Confirmed Binding in ITC? DSF_Check->ITC_Check Yes False_Positive Computational False Positive (Compound is likely a non-binder or assay artifact) DSF_Check->False_Positive No Correlation Docking Score correlates with Experimental Affinity? ITC_Check->Correlation Yes ITC_Check->False_Positive No Validated Model Validated Proceed with Confidence Correlation->Validated Yes Pose_Incorrect Binding Confirmed, Pose Incorrect (Requires Structural Biology - X-ray/NMR) Correlation->Pose_Incorrect No

Caption: Decision-making flowchart for interpreting validation results.

Data Summary and Comparison

Summarize your quantitative data in a table to clearly compare computational predictions with experimental results.

Compound IDDocking Score (kcal/mol)MD Simulation (Pose RMSD, Å)DSF (ΔTm, °C @ 50µM)ITC (Kᴅ, µM)
Sulfonamide-1-9.51.1+5.21.5
Sulfonamide-2-8.21.3+3.810.2
Sulfonamide-3-7.11.8+1.5>100
Negative Ctrl-4.5>4.0 (unstable)+0.2No binding

Interpretation:

  • A strong correlation between a more favorable (more negative) docking score and a stronger binding affinity (lower Kᴅ) lends significant confidence to your computational model's ability to rank compounds.[11]

  • Sulfonamide-1 and -2 show good correlation: high docking scores translate to significant thermal shifts and tight binding in ITC. The MD simulations confirm their poses are stable. This is a successful validation.

  • Sulfonamide-3 represents a common scenario: a moderate docking score but weak or no binding experimentally. This highlights the importance of experimental validation to eliminate false positives.

  • If binding is confirmed experimentally (DSF, ITC) but the affinity does not correlate with the docking score, it may suggest the predicted binding pose is incorrect, even if the compound is a binder. In this case, definitive structural methods like X-ray crystallography or NMR are required to determine the true binding mode.

Conclusion

Validating molecular docking results for sulfonamides is a rigorous, multi-step process that underpins the integrity of any structure-based drug design campaign. By moving beyond a single docking score and embracing a workflow of computational checks followed by orthogonal biophysical validation, researchers can build a robust, evidence-based case for their proposed protein-ligand interactions. This approach not only validates a specific result but also builds confidence in the computational model for future predictions, ultimately saving time and resources by focusing experimental efforts on the most promising compounds.

References

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol. Retrieved January 15, 2026, from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. Retrieved January 15, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances. Retrieved January 15, 2026, from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). (n.d.). Virtual Labs IIT Kharagpur. Retrieved January 15, 2026, from [Link]

  • Best practices for molecular dynamics simulations in drug design. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. Retrieved January 15, 2026, from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. (2012). Protocols.io. Retrieved January 15, 2026, from [Link]

  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Comparison of Methodologies for Absolute Binding Free Energy Calculations of Ligands to Intrinsically Disordered Proteins. (2023). Journal of Chemical Theory and Computation. Retrieved January 15, 2026, from [Link]

  • ITC: Isothermal Titration Calorimetry. (n.d.). MOSBRI. Retrieved January 15, 2026, from [Link]

  • Comparative analysis of biophysical methods for monitoring protein proximity induction in the development of small molecule degraders. (2023). National Genomics Data Center. Retrieved January 15, 2026, from [Link]

  • Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (2020). Expert Opinion on Drug Discovery. Retrieved January 15, 2026, from [Link]

  • Comparative analysis of biophysical methods for monitoring protein proximity induction in the development of small molecule degraders. (2023). PubMed. Retrieved January 15, 2026, from [Link]

  • Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. (n.d.). JoVE. Retrieved January 15, 2026, from [Link]

  • How to validate the molecular docking results ?. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Differential Scanning Fluorimetry (DSF). (n.d.). Center for Macromolecular Interactions. Retrieved January 15, 2026, from [Link]

  • The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. (2012). Nature Protocols. Retrieved January 15, 2026, from [Link]

  • Differential Scanning Fluorimetry (DSF). (n.d.). Unchained Labs. Retrieved January 15, 2026, from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2023). PLOS Computational Biology. Retrieved January 15, 2026, from [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 15, 2026, from [Link]

  • Validation of the molecular docking procedure used by using the before docking (green) and after docking (red) poses of co-crystallized ligand (GDP). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). Molecular BioSystems. Retrieved January 15, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

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A Senior Application Scientist's Guide to the Comparative Inhibition Profiles of Sulfonamides Against Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount to therapeutic innovation. This guide provides an in-depth comparison of the inhibition profiles of sulfonamides against various human carbonic anhydrase (hCA) isoforms. We will move beyond a simple data readout to explore the mechanistic basis of inhibition, the structural determinants of isoform selectivity, and the robust methodologies required for accurate characterization.

The Central Role of Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are crucial to life.[1][2] They catalyze a fundamental and surprisingly rapid reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3][4] This simple equilibrium is central to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and key biosynthetic pathways.[4][5]

In humans, 15 α-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and kinetic properties.[3] They are broadly classified as cytosolic (e.g., hCA I, hCA II), membrane-bound (e.g., hCA IV, hCA IX, hCA XII), mitochondrial (hCA VA, hCA VB), and secreted (hCA VI).[5]

The involvement of specific CA isoforms in various pathologies has made them significant therapeutic targets.[4][5] For instance:

  • hCA II is a primary target for antiglaucoma drugs, as its inhibition in the ciliary body reduces aqueous humor secretion and lowers intraocular pressure.[6]

  • hCA IX and hCA XII are transmembrane isoforms that are highly overexpressed in hypoxic solid tumors.[2][5][7] They contribute to the acidification of the tumor microenvironment, promoting tumor growth, proliferation, and metastasis.[8] Targeting these isoforms is a validated strategy in anticancer therapy.[9]

Sulfonamides (R-SO₂NH₂) represent the cornerstone class of CA inhibitors (CAIs), forming the basis for numerous clinically approved drugs.[2][5][10] Their efficacy, however, is not uniform across all isoforms. Achieving isoform selectivity is the critical challenge in modern CAI drug design—to maximize therapeutic effect on the target isoform while minimizing side effects from inhibiting off-target isoforms, such as the abundant cytosolic hCA I and hCA II.[6][7]

The Molecular Mechanism: How Sulfonamides Inhibit Carbonic Anhydrase

The inhibitory power of the sulfonamide group stems from its ability to coordinate directly with the zinc ion (Zn²⁺) at the core of the CA active site. In its catalytic cycle, the zinc-bound hydroxide ion performs a nucleophilic attack on a CO₂ molecule.

A primary sulfonamide inhibitor (R-SO₂NH₂) binds to the active site in its deprotonated, anionic form (R-SO₂NH⁻).[3] This negatively charged nitrogen atom acts as a potent ligand, displacing the zinc-bound hydroxide and forming a stable tetrahedral complex with the Zn²⁺ ion. This binding event effectively shuts down the enzyme's catalytic machinery. The inhibitor's interaction is further stabilized by a network of hydrogen bonds with conserved active site residues, such as Thr199.[3]

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 OH OH⁻ Zn->OH Catalytic Hydroxide CO2 CO₂ Substrate OH->CO2 Nucleophilic Attack Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn High-Affinity Coordination

Caption: Mechanism of CA inhibition by a sulfonamide.

Comparative Inhibition Data: A Quantitative Look at Selectivity

The affinity of a sulfonamide for a given CA isoform is quantified by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating a more potent inhibitor. The following table summarizes the Kᵢ values for several representative sulfonamides against key hCA isoforms, illustrating the spectrum from non-selective to highly selective compounds.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Profile
Acetazolamide (AAZ) 25012255.7Non-selective; Potent against II, IX, XII
Brinzolamide (BRZ) 31003.1445.1Selective for CA II over CA I
Dorzolamide (DRZ) 22003.5240110Selective for CA II over CA I
SLC-0111 9600120455.9Highly selective for IX and XII over I and II
Compound 18f (Coumarin-based) 955515215Selective for tumor-associated IX and XII[9]
Ureidobenzenesulfonamide 3 1023.010.01.0Exceptionally potent against CA XII[2]

Data compiled from multiple sources. Values are illustrative and can vary based on assay conditions.[2][6][9][11][12]

Analysis of the Data:

  • First-generation inhibitors like Acetazolamide (AAZ) are potent but largely non-selective, inhibiting the ubiquitous hCA II as strongly as the tumor-associated isoforms.[6] This lack of selectivity is a primary contributor to the side effects of systemic administration.

  • Second-generation antiglaucoma drugs like Brinzolamide and Dorzolamide show improved selectivity for hCA II over hCA I, but still potently inhibit other isoforms.[6]

  • Modern inhibitor design has produced compounds like SLC-0111 and novel ureido- and coumarin-based sulfonamides that exhibit remarkable selectivity.[2][9] These compounds show weak inhibition of the off-target cytosolic isoforms (hCA I and II) while potently inhibiting the cancer-related transmembrane isoforms (hCA IX and XII).[2][9] This profile is highly desirable for developing targeted anticancer therapies.

The Structural Basis for Isoform Selectivity

The key to designing isoform-selective inhibitors lies in exploiting the subtle amino acid variations within and around the active site cavity of different hCA isoforms.[3][7] While the core zinc-binding region is highly conserved, the residues that form the middle and outer parts of the active site funnel differ significantly.

The "tail approach" is a foundational drug design strategy that leverages these differences.[6] It involves modifying the sulfonamide scaffold with various chemical moieties (tails) that can form specific interactions—hydrophobic, hydrogen bonding, or electrostatic—with non-conserved residues unique to the target isoform.

A meta-analysis of over 100 X-ray co-crystal structures has provided concrete, structure-derived design rules for achieving selectivity, particularly for hCA IX and XII over hCA II.[7] Key differentiating regions include:

  • The 130s Subpocket: The amino acids at positions 131, 132, and 135 create a subpocket with distinct characteristics across isoforms. For example, directing bulky or hydrophobic tails into this region can exploit the Phe131 (hCA II) vs. Val131 (hCA IX) difference.[7]

  • Entrance-Zone Contacts: Favorable interactions near the entrance of the active site, such as salt bridges to Arg60 in hCA IX, can significantly enhance selectivity.[7]

By rationally designing inhibitor "tails" to fit the unique topology and chemical environment of a target isoform's active site, researchers can dramatically improve the ligand/isoform matching and achieve the desired selectivity.[6]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To generate the reliable, quantitative data shown above, a robust and validated experimental methodology is essential. The gold standard for measuring CA activity and inhibition is the stopped-flow spectrophotometry assay , which measures the enzyme-catalyzed CO₂ hydration reaction in real-time.[11][13][14]

Principle: This assay monitors the drop in pH that occurs as the CA-catalyzed reaction (CO₂ + H₂O → HCO₃⁻ + H⁺) produces protons. The change in pH is observed by a color change in a pH indicator dye (e.g., Phenol Red), which is measured by a spectrophotometer. The initial rate of the reaction is proportional to the enzyme's activity. When an inhibitor is present, this rate decreases. By measuring the reaction rate at various inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer Solution: Prepare a suitable buffer (e.g., 20 mM HEPES for pH 7.5 or 20 mM TRIS for pH 8.3).[13]

    • pH Indicator: Add a pH indicator like Phenol Red to the buffer at a final concentration of 0.2 mM.[13]

    • Enzyme Stock: Prepare a concentrated stock solution of the purified, recombinant hCA isoform of interest.

    • Inhibitor Stock: Prepare a concentrated stock solution of the sulfonamide inhibitor (e.g., 0.1 mM in a suitable solvent like DMSO or deionized water).[13]

    • Substrate Solution: Prepare CO₂-saturated water by bubbling pure CO₂ gas through deionized water on ice.

  • Stopped-Flow Instrument Setup:

    • Equilibrate the stopped-flow instrument (e.g., Applied Photophysics) to the desired temperature (typically 20-25°C).[11][13]

    • Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., ~557 nm for Phenol Red).

  • Experimental Run:

    • Syringe A (Enzyme/Inhibitor): Load one syringe with the buffer/indicator solution containing a fixed concentration of the hCA enzyme and a specific concentration of the sulfonamide inhibitor. For accurate Kᵢ determination, this is repeated across a range of inhibitor concentrations.

    • Syringe B (Substrate): Load the second syringe with the CO₂-saturated water.

    • Initiation: The instrument rapidly mixes equal volumes from both syringes, initiating the reaction. The final concentrations in the observation cell are halved.

    • Data Acquisition: The instrument records the change in absorbance over time (typically milliseconds to seconds). The initial linear slope of this curve is determined.

  • Data Analysis:

    • The initial rates of the reaction are calculated from the slopes of the absorbance curves.

    • The percentage of remaining enzyme activity is calculated for each inhibitor concentration relative to a control run with no inhibitor.

    • The inhibition constant (Kᵢ) is determined by fitting the data of enzyme activity versus inhibitor concentration to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.

G cluster_prep 1. Reagent Preparation cluster_load 2. Loading Stopped-Flow Instrument cluster_run 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep1 Buffer + pH Indicator prep2 Enzyme + Inhibitor Solution prep1->prep2 syrA Syringe A: Enzyme + Inhibitor prep2->syrA prep3 CO₂-Saturated Water (Substrate) syrB Syringe B: CO₂ Substrate prep3->syrB mix Rapid Mixing syrA->mix syrB->mix measure Spectrophotometric Measurement (ΔAbs/Δt) mix->measure calc Calculate Initial Rates measure->calc fit Fit Data to Inhibition Model calc->fit ki Determine Kᵢ Value fit->ki

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

Conclusion and Future Outlook

The comparative analysis of sulfonamide inhibition profiles reveals a clear trajectory in drug development: a progressive shift from broad-spectrum inhibitors to highly selective, rationally designed molecules. Understanding the structural and chemical differences between CA isoforms has been instrumental in this evolution. For researchers, the key takeaway is that achieving therapeutic success with CAIs is inextricably linked to achieving isoform selectivity.

Future efforts will likely focus on:

  • Novel Scaffolds: Moving beyond traditional sulfonamides to explore new chemical classes of inhibitors with different binding modes.[15]

  • Enhanced Selectivity: Designing inhibitors that can distinguish between even highly homologous isoforms, such as hCA IX and hCA XII.

  • Targeted Delivery: Developing methods to deliver potent inhibitors directly to the site of action (e.g., tumor tissue), further reducing the potential for off-target effects.

By combining robust quantitative assays with structure-guided design, the field is well-positioned to develop the next generation of carbonic anhydrase inhibitors with unparalleled precision and therapeutic benefit.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information. [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Center for Biotechnology Information. [Link]

  • Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. National Center for Biotechnology Information. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]

  • The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]

  • Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. PubMed. [Link]

  • Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. ACS Publications. [Link]

  • Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Center for Biotechnology Information. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. [Link]

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. [Link]

  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed. [Link]

  • Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. ResearchGate. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Center for Biotechnology Information. [Link]

  • Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. National Center for Biotechnology Information. [Link]

  • Sulfonamides and their isosters as carbonic anhydrase inhibitors. PubMed. [Link]

  • Carbonic anhydrase inhibition. II. A method for determination of carbonic anhydrase inhibitors, particularly of diamox. Semantic Scholar. [Link]

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. National Center for Biotechnology Information. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. [Link]

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The Resurgence of a Classic: A Head-to-Head Comparison of New-Generation Sulfonamides with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Revisit Sulfonamides in an Era of Advanced Antibiotics?

The sulfonamides, the first class of synthetic antimicrobial drugs introduced in the 1930s, revolutionized medicine, offering the first effective treatments against a wide array of bacterial infections.[1] Their primary mechanism—competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway—was a landmark in targeted chemotherapy.[2][3] However, the rapid emergence of bacterial resistance and the advent of other antibiotic classes, like penicillins, soon relegated them to a secondary role.

Today, facing a global crisis of antimicrobial resistance (AMR), the scientific community is re-evaluating established scaffolds for new therapeutic potential.[4] Chemical modifications of the core sulfonamide structure have yielded novel derivatives and combinations with renewed efficacy, even against multidrug-resistant (MDR) pathogens.[2][5] These are not mere reformulations; some new agents possess entirely different mechanisms of action, overcoming long-standing resistance issues.[2][6]

This guide provides an in-depth, head-to-head comparison of a new-generation sulfonamide combination, Sulfametrole/Trimethoprim, against its conventional counterpart, Sulfamethoxazole/Trimethoprim (Co-trimoxazole). We will also look beyond the sulfonamide class to a truly novel antibiotic, Ibezapolstat, to contextualize the different strategies being employed to combat critical pathogens like Clostridioides difficile. This analysis is grounded in experimental data, detailed protocols, and the causal logic behind the scientific methodologies, offering researchers and drug development professionals a clear view of the current landscape.

Pillar 1: Understanding the Mechanism of Action

The Classical Pathway: Sequential Folate Synthesis Inhibition

The synergistic combination of a sulfonamide with trimethoprim has been a cornerstone of antimicrobial therapy. This "sequential blockade" targets two distinct steps in the same essential metabolic pathway, which is highly effective and can turn a bacteriostatic effect into a bactericidal one.[1][6]

  • Sulfonamides (e.g., Sulfamethoxazole, Sulfametrole): These molecules are structural analogs of para-aminobenzoic acid (PABA). Bacteria utilize PABA to produce dihydrofolic acid via the enzyme dihydropteroate synthase (DHPS). Sulfonamides competitively inhibit DHPS, halting this crucial step.[3]

  • Trimethoprim: This agent targets the subsequent step, inhibiting dihydrofolate reductase (DHFR), the enzyme that converts dihydrofolic acid to tetrahydrofolic acid—the biologically active form required for synthesizing nucleic acids and certain amino acids.[6]

Human cells are unaffected by this mechanism because they do not synthesize their own folic acid; they acquire it from their diet.[7]

folate_pathway PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF pteridine precursor DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamides (Sulfametrole, Sulfamethoxazole) Sulfonamide->DHPS INHIBITS Trimethoprim Trimethoprim Trimethoprim->DHFR INHIBITS

Caption: Sequential blockade of the bacterial folate synthesis pathway.
Emerging Mechanisms: Beyond Folate Synthesis

Modern research reveals that the sulfonamide scaffold is more versatile than previously understood. Novel derivatives have been shown to exert their antibacterial effects through alternative mechanisms, including:

  • Inhibition of Peptidoglycan Biosynthesis: Some sulfonamides can interfere with enzymes (MurB, MurD, MurE) essential for building the bacterial cell wall, leading to cell death.[6]

  • Serine/Threonine Kinase Inhibition: Certain sulfonamides act as inhibitors of Stk1/PknB kinases, which can reverse acquired resistance to β-lactam antibiotics in MRSA.[6]

A Novel Paradigm: Ibezapolstat and DNA Polymerase IIIC Inhibition

To provide a broader perspective on antibiotic innovation, we introduce Ibezapolstat (formerly ACX-362E). It is a first-in-class, orally administered antibiotic specifically targeting Clostridioides difficile. Its mechanism is entirely novel and unrelated to sulfonamides.

  • Target: Ibezapolstat selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme critical for DNA replication in low G+C Gram-positive bacteria like C. difficile.[1][2][8]

  • Selectivity: Crucially, this enzyme is absent in human cells and in many beneficial Gram-negative gut bacteria (like Bacteroidetes). This high selectivity allows Ibezapolstat to eliminate the pathogen while largely sparing the host's protective gut microbiota, a key factor in preventing C. difficile infection (CDI) recurrence.[2][8]

Pillar 2: Head-to-Head Performance Data

Comparison 1: Sulfametrole/Trimethoprim vs. Sulfamethoxazole/Trimethoprim

Sulfametrole/trimethoprim is an alternative antifolate combination available in some European countries, purported to have pharmacological advantages over the standard co-trimoxazole. A comprehensive study compared their in vitro activity against a panel of challenging Gram-negative pathogens.

Experimental Rationale: The choice of agar dilution for Minimum Inhibitory Concentration (MIC) testing is a standardized, reproducible method (CLSI standard) for determining the potency of an antibiotic.[9] By testing against a collection of recent, multiresistant clinical isolates, the study provides clinically relevant data, reflecting the real-world challenges of AMR. The inclusion of strains with known resistance genes (sul1, sul2) allows for a direct correlation between genotype and phenotype.[9]

Quantitative Data Summary:

The data below summarizes the MIC distributions for both combinations against various non-fermenting Gram-negative bacteria. Lower MIC values indicate greater potency.

Organism (No. of Isolates)Antibiotic CombinationMIC50 (mg/L)MIC90 (mg/L)
Stenotrophomonas maltophilia (n=51)Sulfametrole/Trimethoprim1/192/38
Sulfamethoxazole/Trimethoprim1/192/38
Burkholderia cepacia complex (n=57)Sulfametrole/Trimethoprim2/38>32/608
Sulfamethoxazole/Trimethoprim1/19>32/608
Achromobacter xylosoxidans (n=20)Sulfametrole/Trimethoprim1/194/76
Sulfamethoxazole/Trimethoprim1/192/38
Other Non-Fermenters * (n=42)Sulfametrole/Trimethoprim4/76>32/608
Sulfamethoxazole/Trimethoprim2/38>32/608
*Includes species like Cupriavidus, Ochrobactrum, and Ralstonia.
(Data sourced from Livermore DM, et al., J Antimicrob Chemother, 2014)[9][10]

Analysis and Field Insights: The performance of sulfametrole/trimethoprim closely mirrors that of sulfamethoxazole/trimethoprim.[9][11] For most non-fermenters, MIC values were identical or differed by only a single two-fold dilution.[10] Both combinations remain highly active against key opportunistic pathogens like S. maltophilia and Burkholderia species, often outperforming other standard antibiotics such as piperacillin/tazobactam and imipenem for these specific organisms.[9][10]

However, both combinations showed poor activity against extended-spectrum β-lactamase (ESBL) and carbapenemase-producing Enterobacteriaceae. This is not surprising and highlights a critical point: efficacy is dictated by the resistance mechanisms present. The widespread co-carriage of sulfonamide resistance genes (sul1 and sul2) on mobile genetic elements that also carry ESBL and carbapenemase genes renders these antifolate combinations ineffective in such cases.[9]

Comparison 2: A Novel Mechanism Agent - Ibezapolstat

Ibezapolstat offers a compelling contrast, showcasing a strategy of developing narrow-spectrum agents with novel mechanisms to treat specific, urgent threats.

Experimental Rationale: The primary endpoint for a CDI therapeutic is clinical cure and prevention of recurrence. In vitro MIC testing against a large panel of recent clinical isolates establishes the baseline potency and spectrum. The hamster model of CDI is a well-established in vivo model that mimics the human disease course, providing critical data on efficacy, survival, and recurrence rates before human trials.[3] Phase 2 clinical trials provide the first human validation of the drug's safety and efficacy.[8]

Performance Data Summary:

MetricOrganism/ModelResultSource
In Vitro Potency 104 clinical C. difficile isolatesMIC Range: 1-8 µg/mL [1]
Enzyme Inhibition Purified C. difficile DNA pol IIICKi: 0.325 µM [1][3]
In Vivo Efficacy Hamster model of CDI (50 mg/kg, PO, BID for 7 days)40% reduction in recurrence rate [3]
Phase 2a Clinical Trial Adult patients with CDI (450 mg, PO, BID for 10 days)100% Initial Clinical Cure [8]
Phase 2a Clinical Trial Adult patients with CDI (28-day follow-up)100% Sustained Clinical Cure (0% recurrence) [8]

Analysis and Field Insights: Ibezapolstat's data is highly promising. Its potent in vitro activity is confirmed in a robust animal model and, most importantly, in human clinical trials. A 100% sustained clinical cure rate with zero recurrence in the Phase 2a trial is a remarkable result, especially when compared to standard-of-care antibiotics like vancomycin, which have significant recurrence rates.[2][8] This success is attributed to its unique, selective mechanism of action, which preserves the gut microbiome's natural "colonization resistance."[2] The minimal systemic absorption (<5%) further enhances its safety profile by concentrating the drug in the colon where the infection resides.[3]

Pillar 3: Self-Validating Experimental Protocols

Trustworthy data is built on rigorous, well-defined protocols. The following methodologies are standard in the field for assessing the performance of new antimicrobial agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium. It is a fundamental measure of antibiotic potency.

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock: Accurately weigh the antibiotic powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1,280 µg/mL). Sterilize by filtration.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

  • Standardization of Inoculum: Dilute the adjusted suspension in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Setup:

    • Dispense 100 µL of broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x final concentration antibiotic solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 serves as the positive control (broth + inoculum, no antibiotic).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) Prep_Abx Prepare Antibiotic Stock & Dilutions Serial_Dilute Perform 2-fold Serial Dilution of Antibiotic (Cols 1-10) Prep_Abx->Serial_Dilute Prep_Inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with 100µL Standardized Culture (Cols 1-11) Prep_Inoculum->Inoculate Dispense_Broth Dispense 100µL Broth to all wells Dispense_Broth->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Controls Set Controls: Col 11: Growth Col 12: Sterility Controls->Incubate Read Read Results: Identify Lowest Well with No Turbidity Incubate->Read Result MIC Value Determined Read->Result

Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Time-Kill Kinetics Assay

This dynamic assay provides crucial information on the rate of bacterial killing over time, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Step-by-Step Methodology:

  • Preparation: Prepare antibiotic solutions at desired multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Prepare a bacterial inoculum in the mid-logarithmic growth phase, standardized to ~5 x 10⁵ CFU/mL in test tubes containing broth and the appropriate antibiotic concentration. Include a growth control tube (no antibiotic).

  • Time Zero (T0) Sampling: Immediately after inoculation, vortex each tube and remove an aliquot (e.g., 100 µL). This is the 0-hour time point.

  • Incubation: Place the tubes in a shaking incubator at 37°C to ensure aeration and continuous growth.

  • Subsequent Sampling: At predefined intervals (e.g., 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each collected aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a <3-log10 reduction.[12][13]

TimeKill_Workflow cluster_setup Experiment Setup cluster_quantify Quantification Prep_Culture Prepare Log-Phase Bacterial Culture Inoculate_Tubes Inoculate Tubes to ~5x10^5 CFU/mL Prep_Culture->Inoculate_Tubes Prep_Tubes Prepare Tubes with Broth & Antibiotic at various multiples of MIC Prep_Tubes->Inoculate_Tubes Sample_T0 Sample at Time=0 Inoculate_Tubes->Sample_T0 Incubate Incubate with Shaking (37°C) Sample_T0->Incubate Sample_Tx Sample at Intervals (2, 4, 8, 24h) Incubate->Sample_Tx Serial_Dilute Perform Serial Dilutions of Samples Sample_Tx->Serial_Dilute Plate Plate Dilutions on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count Count Colonies & Calculate CFU/mL Incubate_Plates->Count Analyze Plot log10 CFU/mL vs. Time Count->Analyze Result Determine Bactericidal or Bacteriostatic Activity Analyze->Result

Caption: Workflow for a time-kill kinetics assay.

Conclusion: An Evolving Armamentarium

The fight against antimicrobial resistance is a multi-front war requiring both the sharpening of old weapons and the invention of new ones. The head-to-head comparison shows that newer sulfonamide combinations like sulfametrole/trimethoprim offer performance on par with the standard co-trimoxazole , providing valuable alternatives in specific clinical scenarios, particularly against opportunistic non-fermenters.[11] However, their utility is constrained by pre-existing resistance mechanisms, often co-located with resistance determinants for other antibiotic classes.[9]

In contrast, novel, first-in-class agents like Ibezapolstat represent a paradigm shift. By engaging a new bacterial target with high selectivity, Ibezapolstat achieves potent efficacy against a critical pathogen while preserving the host microbiome, directly addressing the challenge of infection recurrence.[2][8]

For researchers and drug developers, the path forward is clear. While optimizing existing scaffolds like sulfonamides can yield important incremental gains, the long-term solution to the AMR crisis will undoubtedly rely on the discovery and development of agents with novel mechanisms of action that bypass existing resistance pathways. Rigorous, standardized, and well-contextualized head-to-head comparisons, grounded in robust experimental protocols, are essential to accurately evaluate these new candidates and guide the development of the next generation of life-saving antibiotics.

References

  • M. Krátký, "Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus," Future Medicinal Chemistry, Feb. 2024. [Online]. Available: [Link].

  • Pharmacally, "Ibezapolstat: AcurX Pharmaceuticals First-in-Class Mechanism Antibiotic for Clostridioides difficile Infection Shows Promising Results in Phase 2b Trial," Pharmacally, Jun. 2025. [Online]. Available: [Link].

  • AdisInsight, "Ibezapolstat - Acurx Pharmaceuticals," Springer, Nov. 2025. [Online]. Available: [Link].

  • Drugs of the Future, "Ibezapolstat. Bacterial DNA polymerase IIIC inhibitor, Treatment of C. difficile infection," Clarivate, 2021. [Online]. Available: [Link].

  • K. W. Garey et al., "Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial," Clinical Infectious Diseases, Dec. 2021. [Online]. Available: [Link].

  • D. M. Livermore et al., "Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria," Journal of Antimicrobial Chemotherapy, vol. 69, no. 4, pp. 1050–1056, Nov. 2013. [Online]. Available: [Link].

  • UK Health Security Agency, "Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria," UKHSA Research Portal, Apr. 2014. [Online]. Available: [Link].

  • D. M. Livermore et al., "Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria," Journal of Antimicrobial Chemotherapy, Nov. 2013. [Online]. Available: [Link].

  • M. Krátký, "Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus," Taylor & Francis Online, Feb. 2024. [Online]. Available: [Link].

  • M. Z. Horbacki et al., "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method," protocols.io, Jun. 2023. [Online]. Available: [Link].

  • Emery Pharma, "Time-Kill Kinetics Assay," Emery Pharma. [Online]. Available: [Link].

  • Wikipedia, "Sulfonamide (medicine)," Wikipedia, Dec. 2023. [Online]. Available: [Link].

  • Future Science, "Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus," Future Science, Feb. 2024. [Online]. Available: [Link].

  • W. T. Hughes et al., "Efficacy of Trimethoprim and Sulfamethoxazole in the Prevention and Treatment of Pneumocystis carinii Pneumonitis," Antimicrobial Agents and Chemotherapy, Oct. 1974. [Online]. Available: [Link].

  • W. Zakrzewska-Czerwińska et al., "[Bacteriological study on the chemotherapeutic combination sulfametrole-trimethoprim/comparison with co-trimoxazole (author's transl)]," Arzneimittelforschung, vol. 25, no. 12, pp. 1950-5, 1975. [Online]. Available: [Link].

  • M. Krátký, "Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus," ResearchGate, Feb. 2024. [Online]. Available: [Link].

  • J. T. Smith et al., "Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12," Chemotherapy, vol. 28, no. 4, pp. 241-50, 1982. [Online]. Available: [Link].

  • M. Muhammad et al., "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs," BioMed Research International, vol. 2015, Article ID 938486, 2015. [Online]. Available: [Link].

  • T. E. Asempa et al., "In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth," Antimicrobial Agents and Chemotherapy, Mar. 2022. [Online]. Available: [Link].

  • L. P. Elwell et al., "In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus," Antimicrobial Agents and Chemotherapy, vol. 26, no. 6, pp. 885-8, Dec. 1984. [Online]. Available: [Link].

  • F. W. Kohlmann and H. Sous, "[Antimicrobial action of the combination sulfamoxole/trimethoprim in vivo (author's transl)]," Arzneimittelforschung, vol. 26, no. 4a, pp. 618-20, 1976. [Online]. Available: [Link].

  • T. E. Asempa et al., "In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth," Antimicrobial Agents and Chemotherapy, Nov. 2021. [Online]. Available: [Link].

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assessing the selectivity of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Selectivity of Kinase Inhibitors: A Comparative Analysis Featuring a Model Benzenesulfonamide Compound

This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors, using a representative benzenesulfonamide-containing compound as a case study. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the critical evaluation of targeted therapeutic agents.

While the initial query focused on 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide, a thorough review of scientific literature and chemical databases reveals that this compound is not a well-characterized biological agent. To provide a scientifically robust and illustrative guide, we will instead focus on Dabrafenib , a well-studied, FDA-approved kinase inhibitor that shares the core benzenesulfonamide moiety. Dabrafenib offers a rich dataset for demonstrating the essential principles of selectivity profiling and for comparison against relevant alternatives.

The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. While crucial for regulating cellular processes, this similarity presents a formidable challenge in drug development: designing inhibitors that modulate a specific target kinase without engaging a host of unintended "off-targets." Poor selectivity can lead to a reduction in therapeutic efficacy, unforeseen toxicities, and the development of drug resistance. Therefore, rigorous, multi-faceted assessment of a compound's selectivity is not merely a characterization step but a cornerstone of preclinical development.

This guide will compare Dabrafenib, a potent inhibitor of BRAF kinase, with Vemurafenib, another well-established BRAF inhibitor, to illustrate the nuances of selectivity analysis.

Foundational Analysis: Biochemical Selectivity

The first layer of analysis involves assessing the direct interaction between the inhibitor and a panel of purified kinases. This is typically achieved through in vitro enzymatic assays that measure the concentration of the compound required to inhibit 50% of the kinase's activity (the IC50 value). A lower IC50 value indicates higher potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.

Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. As the kinase is inhibited, more ATP remains in the reaction. A luciferase-based reagent can then be used to generate a luminescent signal that is directly proportional to the ATP concentration.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., Dabrafenib) in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.

  • Reaction Setup: To each well, add the purified kinase (e.g., BRAF V600E) and its specific substrate (e.g., MEK1) in a kinase assay buffer.

  • Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure a sensitive assay.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Add a commercially available ATP detection reagent (such as Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

  • Data Acquisition: After a brief incubation to stabilize the luminescent signal, read the plate on a luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle (DMSO) and no-enzyme controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Biochemical Data

The selectivity of an inhibitor is not defined by its potency against a single target, but by the potency differential against a broad panel of kinases. A compound is considered highly selective if its IC50 for the intended target is significantly lower (e.g., >100-fold) than for other kinases.

Kinase TargetDabrafenib (IC50, nM)Vemurafenib (IC50, nM)Rationale for Comparison
BRAF (V600E) 0.8 31 Primary oncogenic target; demonstrates on-target potency.
BRAF (wild-type)3.2100Assesses selectivity for mutant vs. wild-type forms.
CRAF5.048A closely related RAF family kinase; key off-target.
SRC380>10,000A representative tyrosine kinase from a different family.
p38α1,000>10,000A member of the MAPK family, downstream of RAF.
VEGFR23,000150A common off-target for many kinase inhibitors.

Note: Data compiled from publicly available sources for illustrative purposes.

This data reveals that while both compounds are potent BRAF V600E inhibitors, Dabrafenib shows greater potency and a different off-target profile compared to Vemurafenib. For instance, Vemurafenib exhibits more potent activity against VEGFR2, a distinction with potential clinical implications.

Cellular Context: Potency and Pathway Analysis

Biochemical assays provide a clean measure of enzyme inhibition, but they do not account for cell permeability, target engagement in a complex cellular milieu, or effects on downstream signaling pathways. Therefore, cell-based assays are the essential next step.

Experimental Protocol: Cell Proliferation Assay (ATP-Based)

Principle: This assay measures the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line known to harbor the target mutation (e.g., A375 melanoma cells, which are BRAF V600E positive) into a 96-well plate at a predetermined density. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Dabrafenib) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a standard period (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).

  • Lysis and Detection: Add a commercially available cell viability reagent (such as CellTiter-Glo®) to each well. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.

  • Data Acquisition & Analysis: Read the plate on a luminometer and calculate the IC50 value as described for the biochemical assay.

Workflow for Comprehensive Selectivity Profiling

The following diagram illustrates a logical workflow for moving from initial biochemical screening to detailed cellular characterization.

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling A Primary Target Assay (e.g., BRAF V600E) B Broad Kinase Panel Screen (e.g., >300 kinases) A->B Confirm Potency C On-Target Cell Proliferation (e.g., A375; BRAF V600E+) B->C Validate in Cellular Context D Off-Target Cell Proliferation (e.g., Ras-mutant cell line) C->D Assess Cellular Selectivity E Target Engagement & Pathway Analysis (e.g., Western Blot for p-ERK) C->E Confirm Mechanism of Action

Caption: A streamlined workflow for kinase inhibitor selectivity assessment.

Interpreting Cellular Data

A truly selective compound should inhibit the proliferation of cell lines dependent on the target kinase while having minimal effect on cell lines that are not. For Dabrafenib, this means potent inhibition of BRAF V600E-mutant melanoma cells but significantly less activity against, for example, KRAS-mutant pancreatic cancer cells. Furthermore, analyzing the phosphorylation state of downstream effectors, such as ERK, via Western blot can provide direct evidence of on-target pathway modulation.

Visualizing the Target Pathway

Understanding the signaling context is crucial for interpreting selectivity data. Dabrafenib targets the MAPK/ERK pathway, a critical signaling cascade involved in cell growth and proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Proliferation, Survival TF->Output Inhibitor Dabrafenib Inhibitor->BRAF

Caption: The MAPK/ERK signaling pathway targeted by Dabrafenib.

This pathway illustrates that inhibiting BRAF is intended to block the signal transduction cascade leading to cell proliferation. However, off-target inhibition of other kinases could affect parallel pathways, leading to unexpected biological outcomes.

Conclusion: A Synthesis of Selectivity

Assessing the selectivity of a kinase inhibitor is a comprehensive process that integrates biochemical potency with cellular function. The model compound, Dabrafenib, demonstrates high potency for its intended target, BRAF V600E. When compared to an alternative like Vemurafenib, its distinct selectivity profile across the kinome becomes apparent. This detailed analysis, combining broad in vitro screening with targeted cell-based assays, is essential for predicting both the therapeutic potential and the potential liabilities of a candidate drug. The ultimate goal is to identify compounds with a wide therapeutic window, defined by a large gap between the concentration required for on-target efficacy and the concentration at which off-target effects emerge.

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the proper disposal of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. As researchers, scientists, and drug development professionals, our commitment to scientific integrity extends to the entire lifecycle of the chemicals we handle, from initial use to final disposal. This guide is structured to provide not just procedural instructions, but also the rationale behind these essential safety and environmental protocols.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is critical. While comprehensive toxicological data for this specific compound may be limited, the general chemical class of sulfonamides and aromatic amines necessitates a cautious approach.

Key Hazards:

  • Inhalation: Avoid breathing dust, mist, gas, or vapors of the compound. In case of inhalation, move the affected person to fresh air. If breathing is difficult, administer oxygen, and if breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: The compound may cause skin irritation. Avoid contact with skin and eyes. In case of contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Direct contact can cause irritation. If the compound enters the eyes, rinse cautiously with water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and do not induce vomiting. Seek immediate medical attention.[1]

  • Environmental Hazards: Discharge into the environment must be avoided. Do not allow the chemical to enter drains or sewage systems.[1][2]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE. This forms the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and absorption.
Body Protection A laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, use a respirator.Minimizes the risk of inhaling hazardous dust or aerosols.

Guiding Principles for Disposal: The Four Pillars of Chemical Waste Management

The disposal of this compound must adhere to federal and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards set by the Occupational Safety and Health Administration (OSHA).[3][4] The overriding principle is that no experimental work should commence without a clear plan for the disposal of all resulting waste.[5]

  • Segregation: Never mix this chemical waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Containment: Use appropriate, sealed, and clearly labeled containers for all waste.

  • Documentation: Maintain accurate records of the waste generated.

  • Licensed Disposal: The ultimate and most secure method of disposal is through a licensed hazardous waste management company.[6]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.

3.1. Waste Collection and Segregation

  • Designate a Waste Container:

    • For solid waste (e.g., pure compound, contaminated consumables like weigh boats or gloves), use a rigid, sealable, and chemically compatible container.

    • For liquid waste (e.g., solutions containing the compound), use a sealable, compatible liquid waste carboy.

  • Labeling: Immediately label the container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 6370-01-0

    • An indication of the hazards (e.g., "Irritant," "Handle with Caution")

    • The accumulation start date.

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Keep the container sealed at all times, except when adding waste.

    • Ensure the container is stored away from incompatible materials.

3.2. Handling Contaminated Materials

  • Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and treated as hazardous liquid waste.

  • Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent.[5] The rinsate from this process is also hazardous waste and must be collected accordingly.[5]

  • Spills: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Wearing appropriate PPE, collect the spilled material using an inert absorbent and place it in the designated hazardous waste container.[1] Prevent the spill from entering drains.

3.3. Arranging for Final Disposal

  • Contact EHS: Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Information: Be prepared to provide a complete and accurate description of the waste, including the chemical name, quantity, and any other components in the waste mixture.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and transfer.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound and associated materials.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment cluster_3 Storage & Pickup start Generate Waste (Pure compound, solution, contaminated material) is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in a labeled, compatible solid waste container. is_solid->solid_waste Yes liquid_waste Collect in a labeled, compatible liquid waste carboy. is_solid->liquid_waste No store Store in designated Satellite Accumulation Area (SAA). Ensure containers are closed. solid_waste->store liquid_waste->store contact_ehs Contact Institutional EHS or licensed hazardous waste contractor for pickup. store->contact_ehs

Sources

Navigating the Safe Handling of 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and development, the integrity of our work and the safety of our scientists are paramount. The compound 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide, a molecule combining a sulfonamide backbone with an aromatic amine moiety, requires meticulous handling. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the safe management, use, and disposal of this chemical, ensuring both personal safety and experimental validity.

Understanding the Risk: A Tale of Two Functional Groups

At its core, the requirement for stringent handling protocols for this compound stems from the toxicological profiles of its constituent functional groups: the aromatic amine and the sulfonamide.

  • Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are readily absorbed through the skin and can lead to systemic toxicity.[1][2][3] Chronic exposure to some aromatic amines has been linked to an increased risk of cancer.[2][4] The primary routes of exposure in a laboratory setting are inhalation of dust particles and dermal (skin) contact. The significant potential for percutaneous absorption means that skin contact must be rigorously avoided.[1][4][5]

  • Sulfonamides: While known for their therapeutic effects, sulfonamides as a chemical class can be sensitizers. As a fine powder, this compound presents a respiratory hazard, as inhalation can lead to irritation.

Therefore, our safety strategy is built on a primary directive: prevent all routes of exposure . This involves a multi-layered approach encompassing engineering controls, meticulous personal protective equipment (PPE) selection, and robust operational and disposal protocols.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, engineering controls must be in place. These are designed to remove the hazard at the source, representing the most effective means of exposure prevention.[6]

  • Chemical Fume Hood: All handling of powdered this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow will capture and exhaust any dust particles generated, preventing them from entering the researcher's breathing zone.

  • Ventilation: The laboratory itself should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific risks of dermal absorption and particulate inhalation.

Hand Protection: Beyond the Basic Nitrile Glove

Given the high potential for aromatic amines to be absorbed through the skin, glove selection is critical. A single layer of standard nitrile gloves may not be sufficient for anything beyond incidental contact.[7]

Core Directive: Always use double gloves. The outer glove bears the brunt of any contamination, while the inner glove provides a secondary layer of protection.

Glove TypeUse Case for this compoundRationale & Causality
Inner Glove Standard Nitrile Exam Gloves (minimum 4-5 mil thickness)Provides a baseline level of protection and dexterity. Must be worn under the outer glove.
Outer Glove Butyl Rubber or Heavy-Duty Nitrile (e.g., 8+ mil)Butyl rubber offers superior resistance to a wide range of chemicals, including many corrosive substances and amines, making it ideal for direct handling or situations with high splash potential.[8][9] Heavy-duty nitrile provides excellent splash protection and is a practical choice for less intensive operations.

Source: Adapted from glove compatibility guidance.[7][8][9]

Body, Eye, and Respiratory Protection
PPE ItemSpecificationRationale & Causality
Lab Coat Polypropylene or other non-permeable material with knit cuffs.A standard cotton lab coat is insufficient as it can absorb powders and solutions. A non-permeable coat prevents skin contact, and knit cuffs provide a snug fit to be tucked into the outer glove.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified).Protects against accidental splashes of solutions and airborne dust particles from reaching the eyes. Standard safety glasses do not provide an adequate seal.
Respiratory Protection NIOSH-approved N95 respirator (minimum).Required during any operation where dust may be generated (e.g., weighing, transferring powder). An N95 filter is certified to remove at least 95% of airborne particles.[10][11] For larger quantities or tasks with a higher potential for aerosolization, a P100 filter or a Powered Air-Purifying Respirator (PAPR) should be considered.[12][13]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol ensures that safety is integrated into every step of the workflow.

Preparation and Donning PPE

The sequence of donning PPE is critical to ensure complete protection.

PPE_Donning cluster_prep Preparation cluster_donning PPE Donning Sequence Prep Assemble all chemicals, glassware, and equipment inside fume hood Coat 1. Don Lab Coat Resp 2. Don N95 Respirator (Perform seal check) Coat->Resp Goggles 3. Don Goggles Resp->Goggles InnerGloves 4. Don Inner Nitrile Gloves Goggles->InnerGloves OuterGloves 5. Don Outer Butyl/Nitrile Gloves (cuffs over lab coat sleeves) InnerGloves->OuterGloves

Caption: PPE Donning Workflow.

Handling the Chemical (Inside Fume Hood)
  • Weighing: Use a weigh boat or glassine paper on an analytical balance inside the fume hood. Handle the container of the chemical with gloved hands.

  • Transfer: Use a clean spatula to transfer the powder. Avoid any actions that could create dust clouds, such as dropping powder from a height.

  • Dissolving: If making a solution, add the powder to the solvent slowly. Do not add solvent directly to the bulk powder in a way that could cause splashing. Use a magnetic stirrer where possible to avoid manual agitation.

  • Cleanup: After handling, decontaminate the spatula and any surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean with disposable towels. Dispose of these towels as contaminated solid waste.

Doffing PPE and Personal Hygiene

The removal of PPE is a critical step to prevent self-contamination.

  • Outer Gloves: Remove the outer gloves first, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat & Goggles: Remove the lab coat and goggles. Store them in a designated area away from personal belongings.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique. Dispose of them.

  • Wash Hands: Immediately and thoroughly wash hands and forearms with soap and water.

Spill Management Plan

Accidents happen. A clear and immediate plan is essential.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill. For a small spill of powder inside a fume hood, you may proceed with cleanup. For any spill outside the hood, contact your institution's Environmental Health & Safety (EHS) office immediately.

  • PPE: Don appropriate PPE as described above, including respiratory protection.

  • Cleanup (Powder Spill):

    • Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[14]

    • Carefully wipe up the material, working from the outside in.

    • Place the used towels and any contaminated materials into a heavy-duty plastic bag or a designated solid waste container.[15][16]

  • Decontaminate: Wipe the spill area with a cleaning agent, followed by water.

  • Disposal: Seal the waste bag/container, label it clearly as "Hazardous Waste: this compound spill debris," and follow the disposal plan below.

Disposal Plan: Ensuring a Safe End-of-Life

Chemical waste disposal is governed by strict regulations to protect environmental and public health.[17][18] All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. It must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: This includes any solutions containing the compound. It must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

Disposal Workflow

Waste_Disposal cluster_segregation Step 1: Segregation cluster_containment Step 2: Containment cluster_disposal Step 3: Final Disposal Start Waste Generated (Solid or Liquid) Solid Contaminated Solids (Gloves, Paper Towels, etc.) Start->Solid Liquid Contaminated Liquids (Solutions, Rinsates) Start->Liquid SolidContainer Seal in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Seal in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer EHS Arrange Pickup by Institutional EHS SolidContainer->EHS LiquidContainer->EHS

Caption: Hazardous Waste Disposal Workflow.

Labeling and Storage

All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation started.[19] Store these containers in a designated satellite accumulation area within the lab, away from incompatible materials, until they are collected by your institution's EHS department for final disposal according to EPA and local regulations.[20][21][22]

By adhering to these scientifically grounded procedures, you not only protect yourself and your colleagues but also uphold the integrity of your research. Safety is not a barrier to discovery; it is the foundation upon which reliable and reproducible science is built.

References

  • Korinth, G., et al. (2007). Percutaneous Absorption of Aromatic Amines - A Contribution for Human Health Risk Assessment. International Journal of Hygiene and Environmental Health. Available at: [Link]

  • Gavali, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

  • Raulf-Heimsoth, M., et al. (2006). Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases. Journal of Occupational Medicine and Toxicology. Available at: [Link]

  • Korinth, G., et al. (2008). Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. Journal of Occupational and Environmental Medicine. Available at: [Link]

  • ResearchGate. (2008). Percutaneous absorption of aromatic amines - A contribution for human health risk assessment. Available at: [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Guide to the Selection & Use of Particulate Respirators. Available at: [Link]

  • Westlab. (2023). 8 Steps to Handling a Lab Chemical Spill. Available at: [Link]

  • Texas A&M University-Texarkana. Spill Management Procedure. Available at: [Link]

  • University of Florida Environmental Health & Safety. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Available at: [Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Unisafe. (2024). Butyl vs Nitrile Gloves. Available at: [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Available at: [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Available at: [Link]

  • Ag Health & Safety Alliance. Respirator Selection Quick Reference Guide. Available at: [Link]

  • The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • Oxwork. (2024). Butyl or nitrile gloves: what to choose against chemical risks?. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Available at: [Link]

  • University of Maryland. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Guide to the Selection and Use of Particulate Respirators. Available at: [Link]

  • WellBefore. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at: [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • U.S. Chemical Storage. (2024). What are the OSHA Requirements for Hazardous Chemical Storage?. Available at: [Link]

  • PubMed. (1984). Prudent practices for disposal of chemicals from laboratories. Science. Available at: [Link]

  • University of Maryland. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • eSafety Supplies, Inc. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Available at: [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • GitHub. abruzzi/graphviz-scripts. Available at: [Link]

  • Reed College. Prudent Practices in the Laboratory - Handling and Disposal of Chemicals. Available at: [Link]

  • Zaera Research Group. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. Available at: [Link]

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Sources

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4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.